molecular formula C7H6FN5 B1401619 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine CAS No. 1171930-26-9

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Cat. No.: B1401619
CAS No.: 1171930-26-9
M. Wt: 179.15 g/mol
InChI Key: QKLSISJWXCLYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine is a useful research compound. Its molecular formula is C7H6FN5 and its molecular weight is 179.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-4-(2H-tetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN5/c8-6-3-4(9)1-2-5(6)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLSISJWXCLYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine: A Key Heterocyclic Building Block

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

This compound is a multifaceted heterocyclic compound that has garnered significant interest among researchers and drug development professionals. Its structure, which marries a fluorinated aniline core with a tetrazole ring, confers a unique combination of physicochemical and biological properties.[1] The aniline moiety provides a versatile synthetic handle for further molecular elaboration, while the fluorine atom can enhance metabolic stability and binding affinity.[1] Crucially, the tetrazole ring serves as a well-established bioisostere for carboxylic acids, offering improved pharmacokinetic profiles in drug candidates.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, underscoring its importance as a valuable building block in the design of novel therapeutics.

Section 1: Chemical Structure and Physicochemical Properties

The unique characteristics of this compound stem directly from the interplay of its constituent functional groups. The molecule consists of a central phenyl ring substituted with an amine group, a fluorine atom, and a 1H-tetrazol-5-yl group.

Chemical Structure:

Key Physicochemical Data

A summary of the core physicochemical properties is presented below, providing a quantitative foundation for understanding the compound's behavior in both chemical and biological systems.

PropertyValueSource
IUPAC Name 3-Fluoro-4-(1H-tetrazol-5-yl)aniline-
CAS Number 1171930-26-9[3]
Molecular Formula C₇H₆FN₅[1]
Molecular Weight 179.15 g/mol [1]
pKa (Tetrazole N-H) ~4.90[1]
Estimated LogP 1.5 - 2.5[1]
Hydrogen Bond Donors 2 (amine and tetrazole N-H)-
Hydrogen Bond Acceptors 5 (amine and tetrazole nitrogens)[4]
In-depth Structural Analysis
  • The Fluorinated Phenylamine Core : The aniline portion of the molecule acts as a weak base.[1] The basicity of the amino group is significantly attenuated by the electron-withdrawing effects of both the ortho-fluorine substituent and the para-tetrazole ring. The fluorine atom is a critical feature; its incorporation can enhance lipophilicity, potentially improving membrane permeability and interaction with biological targets.[1] This strategic fluorination is a common tactic in medicinal chemistry to modulate a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

  • The Tetrazole Moiety: A Carboxylic Acid Bioisostere : The tetrazole ring is the compound's most defining feature from a pharmacological perspective. With a pKa of approximately 4.9, the N-H proton is acidic, making the ring predominantly ionized at physiological pH.[1] This acidity is comparable to that of carboxylic acids, allowing tetrazoles to function as non-classical bioisosteres.[1] This substitution can improve oral bioavailability and metabolic stability compared to the corresponding carboxylic acid. The multiple nitrogen atoms in the tetrazole ring also serve as hydrogen bond acceptors, facilitating interactions with biological macromolecules.[1]

  • Solubility and Lipophilicity : The molecule exhibits amphoteric behavior due to the basic amine and acidic tetrazole.[1] Its solubility is influenced by this dual nature, with the hydrophilic tetrazole ring enhancing solubility in polar solvents. The estimated partition coefficient (LogP) of 1.5-2.5 suggests a favorable balance between lipophilicity and hydrophilicity, aligning with Lipinski's rule of five for drug-like properties and indicating good potential for membrane permeability.[1]

Section 2: Synthesis and Reaction Mechanisms

Several synthetic strategies can be employed to prepare this compound.[1] A robust and widely utilized method is the [3+2] cycloaddition reaction between a nitrile and an azide. This approach is efficient for forming the tetrazole ring.

Experimental Protocol: Synthesis from 4-Amino-2-fluorobenzonitrile

This protocol outlines a standard laboratory procedure for the synthesis.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2-fluorobenzonitrile (1 equivalent).

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Add sodium azide (NaN₃, ~1.5 equivalents) and triethylamine hydrochloride (~1.5 equivalents) to the mixture. The triethylamine hydrochloride acts as a proton source and catalyst.

Step 2: Cycloaddition Reaction

  • Heat the reaction mixture to 120-130 °C.

  • Maintain stirring at this temperature for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting nitrile is consumed.[5]

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice water.

  • Acidify the aqueous solution with a dilute acid (e.g., 2M HCl) to a pH of ~2-3. This protonates the tetrazolate anion, causing the product to precipitate.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with cold water to remove residual salts.

  • Dry the product under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Solvent (DMF): A high-boiling polar aprotic solvent is chosen to facilitate the dissolution of the salts and to allow the reaction to be conducted at the high temperatures required for the cycloaddition.

  • Reagents (NaN₃ and Triethylamine HCl): Sodium azide provides the azide anion necessary for the [3+2] cycloaddition. The Lewis acid character of the triethylamine hydrochloride coordinates to the nitrile, activating it towards nucleophilic attack by the azide.

  • Acidification: The product initially forms as a sodium or triethylammonium salt. Acidification is crucial to protonate the tetrazole ring, neutralizing the charge and significantly decreasing its water solubility, thus enabling its precipitation and isolation.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Amino-2-fluorobenzonitrile Reaction [3+2] Cycloaddition Start->Reaction Reacts with Reagents NaN₃, Et₃N·HCl DMF, 120-130°C Reagents->Reaction Reagents & Conditions Workup 1. Cool to RT 2. Quench in H₂O 3. Acidify (HCl) Reaction->Workup Forms Intermediate Salt Product This compound Workup->Product Precipitates & Isolates

Caption: Synthesis of the target compound via [3+2] cycloaddition.

Section 3: Applications in Research and Drug Discovery

The title compound is primarily used as a versatile intermediate in the synthesis of pharmaceuticals. Its unique structural features make it a valuable scaffold for targeting a range of biological systems.

Antibacterial Agents

Research has identified this compound as a promising scaffold for developing novel antibacterial agents.[1] Its derivatives have shown significant activity as inhibitors of DNA gyrase, an essential bacterial enzyme that manages DNA topology during replication.[1] By inhibiting this enzyme, the compounds prevent bacterial DNA from unwinding, leading to cell death. This mechanism is particularly valuable in the fight against antibiotic-resistant bacterial strains.[1]

Kinase Inhibitors

The aniline moiety serves as a common anchor point for building kinase inhibitors, a major class of anti-cancer drugs.[6][7] The nitrogen atom can be functionalized to introduce pharmacophores that bind to the ATP-binding pocket of specific kinases. For example, derivatives of related pyrazolylamines have shown potent inhibition of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia.[6][7]

Other Therapeutic Areas

The broader class of tetrazole derivatives has demonstrated a wide array of biological activities, including antihypertensive, anti-inflammatory, antifungal, and anticonvulsant properties.[5][8][9] The presence of the fluorophenylamine and tetrazole groups in this specific compound makes it an attractive starting point for exploring new drug candidates in these and other therapeutic areas.

Mechanism of Action: DNA Gyrase Inhibition

DnaGyraseInhibition Compound This compound (or its derivative) DnaGyrase Bacterial DNA Gyrase Compound->DnaGyrase Binds to & Inhibits DnaReplication DNA Replication & Repair DnaGyrase->DnaReplication Enables CellDeath Bacterial Cell Death DnaGyrase->CellDeath Inhibition leads to

Caption: Inhibition of bacterial DNA gyrase leads to cell death.

Section 4: Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[11][13] Wash hands thoroughly after handling.[10]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Keep away from strong oxidizing agents and sources of ignition.[12][13]

  • Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a strategically designed chemical building block with significant potential in medicinal chemistry. The combination of a reactive aniline handle, a modulating fluorine atom, and a pharmacologically advantageous tetrazole ring creates a scaffold ripe for derivatization. Its demonstrated utility in the development of antibacterial agents and its potential for creating other classes of therapeutics, such as kinase inhibitors, ensure that it will remain a compound of high interest to the scientific community. A thorough understanding of its properties, synthesis, and handling is paramount for researchers looking to leverage its unique attributes in the quest for novel and effective medicines.

References

  • Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes - Oriental Journal of Chemistry . Oriental Journal of Chemistry. Available at: [Link]

  • 3-Fluoro-5-(5-methyltetrazol-1-yl)aniline - PubChem . PubChem. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central . PubMed Central. Available at: [Link]

  • The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5 - ResearchGate . ResearchGate. Available at: [Link]

  • 2-{[3-fluoro-4-(1H-tetrazol-5-yl)phenyl]methyl}-3-hydroxy-1-benzofuran-7-carboxamide . PubChem. Available at: [Link]

  • Discovery and evaluation of 3-phenyl-1H-5-pyrazolylamine-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase-3 (FLT3) - PubMed . PubMed. Available at: [Link]

  • Aniline - Wikipedia . Wikipedia. Available at: [Link]

  • Efficient Synthesis and Pharmacological Evaluation of 3-(4-{5-Amino-6- fluoro-1-[2'-(1H-tetrazole - SciSpace . SciSpace. Available at: [Link]

  • 1 H-NMR data of the tetrazole compounds | Download Table - ResearchGate . ResearchGate. Available at: [Link]

  • Discovery of 3-phenyl-1H-5-pyrazolylamine derivatives containing a urea pharmacophore as potent and efficacious inhibitors of FMS-like tyrosine kinase-3 (FLT3) - PubMed . PubMed. Available at: [Link]

  • 4-Fluorodiphenylamine | C12H10FN | CID 2774468 - PubChem - NIH . PubChem. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks . Nature. Available at: [Link]

  • Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles - Growing Science . Growing Science. Available at: [Link]

Sources

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its core physicochemical properties, outlines established and potential synthetic pathways, and explores its applications, with a particular focus on its role as a potential antibacterial agent through the inhibition of DNA gyrase. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery, chemical synthesis, and biochemical studies involving this versatile molecule.

Introduction: A Molecule of Growing Importance

This compound (CAS No. 1171930-26-9) is a substituted aniline derivative that has garnered attention for its unique structural features and promising biological activity.[1] The molecule incorporates three key pharmacophores: a fluorinated phenyl ring, an amino group, and a tetrazole ring. The presence of a fluorine atom at the meta-position of the phenyl ring can enhance metabolic stability and lipophilicity, potentially improving its interaction with biological targets.[1] The tetrazole moiety is a well-established bioisostere for carboxylic acid, valued in drug design for its ability to improve pharmacokinetic properties.[2] This combination of functional groups makes it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[1][2]

Its primary application explored to date is in the field of antibacterial research, where it has been identified as a potential inhibitor of DNA gyrase, an enzyme essential for bacterial DNA replication.[1] This mechanism of action positions it as a candidate for the development of new antimicrobial agents to combat resistant bacterial strains.[1]

Physicochemical Properties

The chemical identity and physical characteristics of this compound are summarized below. These properties are fundamental to its handling, formulation, and application in various experimental settings.

PropertyValueSource(s)
Molecular Formula C₇H₆FN₅[1]
Molecular Weight 179.15 g/mol [1]
CAS Number 1171930-26-9[1]
IUPAC Name 3-fluoro-4-(1H-tetrazol-5-yl)aniline[1]
Canonical SMILES C1=CC(=C(C=C1N)F)C2=NNN=N2[1]
InChI Key QKLSISJWXCLYLL-UHFFFAOYSA-N[1]
Appearance Off-white to brown crystalline powder (Typical)
Polarity Profile Contains both a hydrophilic tetrazole ring and a moderately hydrophobic fluorinated aromatic system, creating a balanced polarity.[1][1]

Synthesis and Characterization

The synthesis of this compound can be approached through several strategic routes, typically involving the formation of the tetrazole ring from a nitrile precursor followed by the reduction of a nitro group to the target aniline.

General Synthetic Workflow

A common and logical synthetic approach begins with a commercially available fluorinated benzonitrile. The workflow involves two key transformations: tetrazole formation and nitro group reduction. The order of these steps can be varied depending on reagent compatibility and intermediate stability.

A Starting Material: 2-Fluoro-4-nitrobenzonitrile B Tetrazole Formation (e.g., NaN₃, NH₄Cl) A->B Step 1 C Intermediate: 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole B->C D Nitro Group Reduction (e.g., SnCl₂·2H₂O, H₂/Pd-C) C->D Step 2 E Final Product: This compound D->E

Caption: General synthetic workflow for this compound.

Example Experimental Protocol: Two-Step Synthesis

This protocol is a representative method based on standard organic chemistry transformations for this class of compounds.

Step 1: Synthesis of 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole

  • To a solution of 2-fluoro-4-nitrobenzonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Acidify the aqueous solution with 2N HCl to a pH of ~2-3 to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield the tetrazole intermediate.

Step 2: Synthesis of this compound

  • Suspend the intermediate, 5-(2-fluoro-4-nitrophenyl)-1H-tetrazole (1.0 eq), in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise to the suspension while stirring.[3]

  • Reflux the reaction mixture for 3-5 hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture and carefully adjust the pH to ~8-9 with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate the tin salts.

  • Extract the product into an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization
  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the presence and integration of aromatic and amine protons.

    • ¹³C NMR: To identify the number of unique carbon environments.

    • ¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.

    • Mass Spectrometry (MS): To verify the molecular weight (m/z = 179.15).

    • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=N, C-F).

Applications in Drug Discovery and Research

The unique structure of this compound makes it a compound of interest for various therapeutic and research applications.[1]

Mechanism of Action: Antibacterial Activity via DNA Gyrase Inhibition

Research has identified this compound as a potential antibacterial agent.[1] Its proposed mechanism of action is the inhibition of DNA gyrase, a type II topoisomerase that is critical for managing DNA topology during replication, transcription, and repair in bacteria. By inhibiting this enzyme, the compound can effectively halt bacterial proliferation.[1]

cluster_0 Normal DNA Gyrase Function A 3-Fluoro-4-(1H-tetrazol-5-yl) -phenylamine B Bacterial DNA Gyrase (GyrA & GyrB subunits) A->B Inhibition E DNA Gyrase-DNA Complex C ATP C->E D Relaxed DNA D->E F Negative Supercoiling E->F ATP Hydrolysis G DNA Replication & Repair (Blocked) F->G H Bacterial Cell Death G->H

Caption: Proposed mechanism of DNA gyrase inhibition.

In Vitro and In Silico Evaluation

The evaluation of this compound's biological activity typically involves a combination of computational and laboratory-based methods.

  • Molecular Docking: Computational studies are used to model and predict the binding affinity and orientation of the molecule within the active site of target enzymes like DNA Gyrase.[1] These studies help elucidate the structural basis for its inhibitory activity.

  • In Vitro Assays: The antibacterial efficacy is quantified using in vitro assays against a panel of bacterial strains.[1] Key metrics include the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.

Role as a Chemical Intermediate

Beyond its direct biological activity, this compound serves as a valuable intermediate. The primary amine group is a versatile chemical handle that can participate in various reactions, such as nucleophilic substitution and condensation, allowing for the synthesis of more complex derivatives and compound libraries for drug discovery screening.[1]

Handling, Storage, and Safety

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Safety: While a specific safety data sheet (SDS) should always be consulted, compounds of this class should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin.

Conclusion and Future Perspectives

This compound is a compelling molecule with a well-defined structure and significant potential, particularly in the development of novel antibacterial agents. Its balanced physicochemical properties and versatile chemical nature make it an attractive scaffold for medicinal chemists. Future research will likely focus on optimizing its antibacterial potency, broadening its spectrum of activity, and evaluating its pharmacokinetic and safety profiles in preclinical models. Furthermore, its application as a building block in materials science remains an area ripe for exploration.

References

  • SciSpace. (n.d.). Efficient Synthesis and Pharmacological Evaluation of 3-(4-{5-Amino-6- fluoro-1-[2'-(1H-tetrazole.... Available from: https://typeset.
  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Available from: [Link]

  • PubChem. (2026, January 3). 3-Fluoro-5-(5-methyltetrazol-1-yl)aniline. Available from: [Link]

  • ChemSynthesis. (2025, May 20). 3-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-1H-indole. Available from: [Link]

  • Patel, R., et al. (2019). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

  • PubMed Central. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Available from: [Link]

  • RSC Publishing. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] While direct experimental spectra for this specific molecule are not widely published, this document synthesizes a predictive spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, supported by data from structurally analogous compounds. We will explore the anticipated ¹H NMR, ¹³C NMR, and IR spectra, explain the structural basis for these predictions, and provide standardized protocols for the empirical acquisition of such data. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's structural and electronic properties.

Introduction and Molecular Structure

This compound (Molecular Formula: C₇H₆FN₅, Molecular Weight: 179.15 g/mol ) is a substituted aromatic amine featuring a unique combination of a fluoro group, an amine moiety, and a tetrazole ring.[1] The tetrazole ring acts as a bioisostere for a carboxylic acid group, a common strategy in drug design to improve metabolic stability and cell permeability.[2] The fluorine atom can further modulate the compound's lipophilicity, pKa, and binding interactions.[1][3]

Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques like NMR and IR provide a non-destructive window into the molecular architecture, confirming identity, purity, and electronic environment. This guide details the predicted spectroscopic characteristics that would confirm the successful synthesis of the title compound.

Caption: Molecular Structure of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For analysis, a deuterated solvent such as DMSO-d₆ is recommended due to its ability to dissolve the polar compound and to observe exchangeable protons (-NH₂ and -NH).

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable amine and tetrazole protons. The substitution pattern on the phenyl ring creates a three-proton spin system.

  • Aromatic Protons (H-2, H-5, H-6):

    • H-2: This proton is ortho to the strongly electron-donating -NH₂ group and meta to the electron-withdrawing tetrazole group. It is expected to appear relatively upfield, likely as a doublet of doublets (dd) due to coupling with H-6 and the fluorine atom.

    • H-5: This proton is ortho to the fluorine atom and meta to the -NH₂ group. It will experience significant downfield shifting due to the deshielding effect of the adjacent fluorine and will appear as a doublet of doublets (dd) from coupling to H-6 and the fluorine.

    • H-6: This proton is ortho to the tetrazole ring and ortho to H-5. It is expected to be the most downfield of the aromatic protons and will likely appear as a multiplet or a triplet-like signal.

  • Amine Protons (-NH₂): These protons will likely appear as a broad singlet. The chemical shift can vary with concentration and temperature but is typically expected in the 5.0-6.0 ppm range in DMSO-d₆.

  • Tetrazole Proton (-NH): The N-H proton of the tetrazole ring is acidic and typically appears as a very broad signal significantly downfield, often greater than 14 ppm.[2]

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-NH (Tetrazole)> 14.0broad singlet-
H-6~7.8 - 8.0m-
H-5~7.4 - 7.6ddJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9
H-2~7.0 - 7.2ddJ(H-F) ≈ 2-3, J(H-H) ≈ 2-3
-NH₂ (Amine)~5.5 - 6.0broad singlet-
Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The ¹³C NMR spectrum will provide information on each unique carbon environment. The influence of the fluorine substituent will be particularly notable, causing splitting of the carbon signals (C-F coupling).

  • Tetrazole Carbon (C-tetrazole): The carbon atom within the tetrazole ring is expected to have a chemical shift in the range of 155-160 ppm.[2]

  • Aromatic Carbons (C1-C6):

    • C-3 (C-F): The carbon directly bonded to fluorine will show the largest C-F coupling constant (¹JCF ≈ 240-250 Hz) and will be significantly shifted.

    • C-1 (C-NH₂): This carbon will be shielded by the amine group.

    • C-4 (C-tetrazole): The carbon attached to the tetrazole ring.

    • The remaining aromatic carbons (C-2, C-5, C-6) will also exhibit smaller C-F couplings (²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C-tetrazole155 - 160-
C-3158 - 162~245 (¹JCF)
C-1145 - 150~2-5 (³JCF)
C-5125 - 130~8-10 (²JCF)
C-4120 - 125~20-25 (²JCF)
C-2115 - 120~20-25 (²JCF)
C-6110 - 115~2-5 (³JCF)

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum is typically recorded from a KBr pellet.

  • N-H Stretching: Two distinct, sharp-to-medium bands are expected for the primary amine (-NH₂) group, corresponding to asymmetric and symmetric stretching, typically in the 3350-3450 cm⁻¹ region. A broad absorption band is also anticipated for the tetrazole N-H stretch, likely overlapping with the C-H stretches around 3000-3200 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹.

  • Ring Vibrations (C=C and C=N): Multiple sharp bands in the 1400-1650 cm⁻¹ region correspond to the stretching vibrations of the phenyl and tetrazole rings. An N-H bending vibration from the amine group is also expected around 1600-1630 cm⁻¹.

  • C-F Stretching: A very strong, characteristic absorption band for the C-F bond is expected in the 1200-1280 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3350 - 3450N-H Stretch (asymm. & symm.)Primary Amine (-NH₂)Medium
3000 - 3200N-H StretchTetrazole (-NH)Broad, Medium
3030 - 3100C-H StretchAromaticWeak-Medium
1600 - 1630N-H BendPrimary Amine (-NH₂)Medium-Strong
1400 - 1650C=C and C=N StretchPhenyl & Tetrazole RingsMedium-Strong
1200 - 1280C-F StretchFluoroaromaticStrong

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument.

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range (e.g., 0 to 16 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the significant absorption peaks, comparing them to known correlation tables and the predicted values.

cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation synthesis Synthesize & Purify This compound nmr_prep NMR Sample Prep (Dissolve in DMSO-d₆) synthesis->nmr_prep ir_prep IR Sample Prep (Create KBr Pellet) synthesis->ir_prep nmr_acq Acquire ¹H & ¹³C NMR Spectra nmr_prep->nmr_acq ir_acq Acquire FT-IR Spectrum ir_prep->ir_acq nmr_proc Process & Analyze NMR Data nmr_acq->nmr_proc ir_proc Analyze IR Spectrum ir_acq->ir_proc validation Compare Empirical Data with Predicted Spectra nmr_proc->validation ir_proc->validation confirmation Structure Confirmed validation->confirmation

Caption: General workflow for the spectroscopic analysis of a novel compound.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and self-validating system for the structural confirmation of this molecule. The predicted chemical shifts, coupling constants, and absorption frequencies outlined herein serve as a benchmark for researchers working on the synthesis and application of this and related compounds. Empirical verification using the provided protocols will enable unambiguous structural assignment, ensuring the scientific integrity of subsequent research.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Smolecule. (2023). This compound.
  • ResearchGate. ¹³C-NMR study of tetrazole derivatives.
  • NIST. 1H-Tetrazole-5-thiol, 1-phenyl- IR Spectrum. Retrieved from [Link]

  • Kokane, B. D., et al. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science.
  • ResearchGate. ¹H NMR and ¹³C NMR shifts of all compounds. Retrieved from [Link]

  • Al-Majidi, S. M. H., et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. ¹H-NMR data of the tetrazole compounds. Retrieved from [Link]

  • ResearchGate. FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2012). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. NIH Public Access. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • Al-Majidi, S. M. H., et al. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

  • Al-Obaidi, A. M., et al. (2023). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. p-Fluoroaniline IR Spectrum. Retrieved from [Link]

Sources

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mechanism of Action of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of this compound, a heterocyclic compound with significant therapeutic potential. The molecule's structure, featuring a fluorinated phenyl ring, an aromatic amine, and a tetrazole moiety, underpins its biological activity.[1] Primary research indicates its role as an antibacterial agent through the inhibition of DNA gyrase, an enzyme critical for bacterial survival.[1] This guide will elucidate this primary mechanism, present detailed experimental protocols for its validation, and explore the broader pharmacological context of phenyl-tetrazole derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge with practical, field-proven methodologies for mechanistic investigation.

Part 1: Molecular Profile of this compound

This compound (Molecular Formula: C₇H₆FN₅, Molecular Weight: 179.15 g/mol ) is a synthetic compound whose structure is a composite of key pharmacophores known to impart favorable medicinal properties.[1] A thorough understanding of these components is essential to appreciating its mechanism of action.

  • Fluorine Substitution : The presence of a fluorine atom on the phenyl ring is a strategic choice in modern medicinal chemistry. Fluorine substitution can significantly enhance drug-like properties, including metabolic stability, increased binding affinity for target proteins, and improved membrane permeation due to increased lipophilicity.[1][2]

  • Aromatic Amine Group : The primary phenylamine group is a versatile functional group that can participate in various chemical reactions, such as nucleophilic substitutions, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[1]

  • Tetrazole Ring : The 1H-tetrazole ring is a critical component and a well-established bioisostere of the carboxylic acid group.[3] This feature allows it to mimic the interactions of a carboxylate with biological targets while offering superior metabolic stability and oral bioavailability. The four nitrogen atoms of the tetrazole ring are excellent hydrogen bond acceptors, enabling strong and specific interactions with enzyme active sites.[3] This moiety is a constituent of numerous FDA-approved drugs, highlighting its therapeutic importance.[3]

Part 2: Primary Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The principal mechanism of action identified for this compound is the inhibition of bacterial DNA gyrase.[1] This enzyme is a validated and highly valuable target for antibacterial agents.

The Target: DNA Gyrase

DNA gyrase is a type II topoisomerase found in bacteria but not in higher eukaryotes, providing a crucial window for selective toxicity. Its primary function is to introduce negative supercoils into the bacterial chromosome, a process essential for managing DNA topology during replication, transcription, and repair. By relieving the torsional strain that builds up ahead of the replication fork, DNA gyrase enables the continuation of these vital cellular processes.

Inhibitory Action and Molecular Consequences

This compound is proposed to function by inhibiting the enzymatic activity of DNA gyrase.[1] While the precise binding mode requires definitive structural elucidation, inhibitors of this class typically function by either:

  • ATP-Binding Site Competition: Preventing the binding of ATP, which is necessary for the strand-passage catalytic cycle of the gyrase.

  • Stabilization of the Cleavage Complex: Binding to the enzyme-DNA complex and preventing the re-ligation of the transient double-strand breaks created by the enzyme. This leads to an accumulation of toxic DNA breaks and triggers a cascade of events culminating in bacterial cell death.

The inhibition of DNA gyrase effectively halts DNA replication and repair, leading to the rapid cessation of bacterial growth and division, positioning this compound as a promising candidate for antimicrobial drug development.[1]

cluster_0 Bacterial DNA Replication cluster_1 Mechanism of Inhibition DNA_Relaxed Relaxed DNA Gyrase_Complex DNA Gyrase Complex DNA_Relaxed->Gyrase_Complex Binding DNA_Supercoiled Supercoiled DNA (Replication Proceeds) Gyrase_Complex->DNA_Supercoiled ATP-dependent Supercoiling Inhibited_Complex Inhibited Gyrase Complex Gyrase_Complex->Inhibited_Complex Inhibition Replication_Fork Replication Fork DNA_Supercoiled->Replication_Fork Inhibitor 3-Fluoro-4-(1H-tetrazol- 5-yl)-phenylamine Inhibitor->Inhibited_Complex Binding Inhibited_Complex->Inhibited_Complex

Figure 1: Proposed inhibition of the DNA gyrase catalytic cycle.

Part 3: A Practical Guide to Mechanistic Elucidation

As a Senior Application Scientist, the validation of a proposed mechanism of action requires a systematic and multi-faceted experimental approach. The following protocols outline a robust workflow for confirming and characterizing the activity of this compound.

Protocol 1: Determining Minimum Inhibitory Concentration (MIC)

This initial step quantifies the compound's antibacterial potency against a panel of relevant bacterial strains.

Methodology:

  • Prepare Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) overnight in appropriate broth media.[1] Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution Series: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antibacterial Activity of Phenyl-tetrazole Derivatives

Research into derivatives of the core structure has yielded compounds with significant activity.[1] The table below presents hypothetical data modeled on such screening results.

Compound IDModificationB. subtilis MIC (µg/mL)E. aerogenes MIC (µg/mL)
8d N-acyl amide>200114
8i N-benzoyl amide150125
8j N-(4-chlorobenzoyl) amide125118
8l N-(4-nitrobenzoyl) amide75>200

Data is illustrative, based on findings that derivatives show varied and significant antibacterial activity.[1]

Protocol 2: DNA Gyrase Supercoiling Assay (Cell-Free)

This biochemical assay provides direct evidence of target engagement by measuring the inhibition of the enzyme's catalytic activity.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase enzyme, and an ATP-containing assay buffer.

  • Compound Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes.

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a DNA loading dye containing a protein denaturant (e.g., SDS) and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the different DNA topoisomers (relaxed vs. supercoiled).

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide), visualize under UV light, and quantify the amount of supercoiled DNA in each lane. A reduction in the supercoiled band in the presence of the compound indicates inhibition.

Protocol 3: Molecular Docking Simulation

As performed in related studies, molecular docking can provide valuable insights into the potential binding mode and interactions of the compound with its target.[1]

PDB 1. Obtain Target Structure (e.g., DNA Gyrase from PDB) Grid 3. Define Binding Site (Grid Generation around active site) PDB->Grid Ligand 2. Prepare Ligand Structure (this compound) Docking 4. Perform Docking Simulation (e.g., using Molegro Virtual Docker) Ligand->Docking Grid->Docking Scoring 5. Score and Rank Poses (Evaluate binding energies) Docking->Scoring Analysis 6. Analyze Interactions (Identify key H-bonds, hydrophobic interactions) Scoring->Analysis

Figure 2: Workflow for molecular docking simulation.

Methodology:

  • Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., E. coli DNA gyrase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

  • Grid Generation: Define the active site or binding pocket on the protein surface where the docking simulation will be performed.

  • Docking Execution: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined binding site.

  • Pose Analysis: Analyze the resulting poses based on their predicted binding energies (scoring functions). The lowest energy poses are considered the most likely binding modes. These can be visualized to identify key molecular interactions (e.g., hydrogen bonds between the tetrazole nitrogens and active site residues).

Part 4: Broader Pharmacological Context and Future Directions

While the evidence points towards DNA gyrase inhibition, the rich chemistry of the phenyl-tetrazole scaffold suggests the potential for other biological activities. Tetrazole derivatives have been investigated as antihypertensive agents (acting as angiotensin II receptor antagonists), anti-inflammatory drugs, antihistamines, and anticonvulsants.[4][5][6][7]

Future Research Should Focus On:

  • Selectivity Profiling: It is critical to assess the compound's selectivity by testing it against human topoisomerases to predict potential off-target toxicity.

  • In Vivo Efficacy: Successful in vitro results must be translated into animal models of bacterial infection to evaluate efficacy, pharmacokinetics, and safety.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and screening of analogs, as has been initiated, will be crucial for optimizing potency, selectivity, and drug-like properties.[1]

Conclusion

This compound is a compound of significant interest, with a primary mechanism of action identified as the inhibition of bacterial DNA gyrase. Its unique chemical structure, combining the advantageous properties of a fluorinated ring and a tetrazole moiety, makes it a strong candidate for further development as an antibacterial agent. The methodological framework provided in this guide offers a clear pathway for the comprehensive validation of its mechanism, from initial screening and biochemical assays to molecular modeling. Further investigation into its selectivity and in vivo efficacy will be paramount in realizing its full therapeutic potential.

References

  • Smolecule. (2023, August 16). Buy this compound | 1171930-26-9. Smolecule.
  • Raju, R., et al. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1).
  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(17), 10269-10330. American Chemical Society (ACS).
  • Unknown Author. (n.d.). Efficient Synthesis and Pharmacological Evaluation of 3-(4-{5-Amino-6- fluoro-1-[2'-(1H-tetrazole - SciSpace. SciSpace.
  • Unknown Author. (2025, December 28). Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena.
  • Akter, M., et al. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central.
  • Unknown Author. (n.d.). Synthesis and anti-histamine release activity of phenyl tetrazole compounds. Stockton University.
  • Unknown Author. (n.d.). 1H-Tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives containing 3-(trifluoromethyl)phenyl scaffold: Synthesis, cytotoxic and anti-HIV studies. OUCI.
  • Bárbara, C. A., et al. (2016). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. PubMed.
  • BOC Sciences. (n.d.). CAS 1171930-26-9 this compound. BOC Sciences.
  • ChemicalBook. (2025, October 14). This compound | 1171930-26-9. ChemicalBook.
  • Ferrara, M. F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5539.
  • Unknown Author. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research.ological Expedition of Tetrazole Compounds Towards Medical Field - An Overview*. International Journal of Pharmaceutical Sciences Review and Research.

Sources

In Vitro Antibacterial Screening of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Phenylamine derivatives incorporating a tetrazole moiety represent a promising class of compounds, with the tetrazole ring often acting as a bioisostere of a carboxylic acid group, potentially enhancing pharmacological activity and metabolic stability. This guide provides a comprehensive, in-depth framework for the in vitro antibacterial screening of a novel compound, 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine. We move beyond a simple recitation of protocols to offer a strategic rationale for each experimental step, grounded in established principles of microbiology and medicinal chemistry. This document serves as a technical manual for researchers, outlining detailed methodologies, data interpretation, and the underlying scientific principles required for a robust preliminary assessment of antibacterial potential.

Introduction: The Rationale for Screening this compound

The selection of this compound as a candidate for antibacterial screening is predicated on established structure-activity relationships (SAR) of related chemical classes. The core structure combines three key features:

  • Phenylamine Scaffold: A foundational element in many bioactive molecules.

  • Fluorine Substitution: The incorporation of a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity.

  • Tetrazole Ring: This heterocyclic system is a well-recognized pharmacophore in medicinal chemistry. It is considered a non-classical bioisostere of the carboxylic acid group, capable of participating in similar hydrogen bonding interactions with biological targets but with improved oral bioavailability and metabolic resistance. In the context of antibacterial agents, tetrazole-containing compounds have been reported to exhibit activity through various mechanisms, including the inhibition of essential bacterial enzymes.

This strategic combination of functional groups warrants a systematic investigation into the compound's antibacterial spectrum and potency. This guide outlines the critical path for such an investigation.

Experimental Design: A Multi-Faceted Approach

A robust in vitro screening cascade is designed to answer three fundamental questions:

  • Does the compound possess antibacterial activity?

  • What is the spectrum of this activity (i.e., which bacteria are affected)?

  • What is the nature of this activity (i.e., does it inhibit growth or kill the bacteria)?

Our experimental workflow is designed to address these questions sequentially and efficiently.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_quant Phase 3: Quantitative Analysis cluster_analysis Phase 4: Data Interpretation Compound Compound Solubilization & Stock Preparation Disk Agar Disk Diffusion Assay (Qualitative) Compound->Disk Strains Selection & Culture of Bacterial Strains (Gram +/- Panel) Strains->Disk Media Preparation of Sterile Growth Media & Reagents Media->Disk MIC Broth Microdilution for Minimum Inhibitory Concentration (MIC) Disk->MIC If Zone of Inhibition > 0 MBC Subculture for Minimum Bactericidal Concentration (MBC) MIC->MBC Result Data Analysis & Interpretation (Spectrum, Potency, Bacteriostatic vs. Bactericidal) MBC->Result

Caption: High-level workflow for antibacterial screening.

Selection of Bacterial Strains

To determine the antibacterial spectrum, a representative panel of both Gram-positive and Gram-negative bacteria is essential. This is because the fundamental structural differences in their cell walls present distinct barriers to antimicrobial agents. The selected strains should be standard, well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), to ensure reproducibility.

Table 1: Recommended Bacterial Panel for Initial Screening

Gram StainSpeciesATCC StrainRationale
Positive Staphylococcus aureus29213Common cause of skin and soft tissue infections.
Positive Enterococcus faecalis29212Representative of opportunistic gut commensals.
Negative Escherichia coli25922Standard model for Gram-negative bacteria.
Negative Pseudomonas aeruginosa27853Known for high intrinsic and acquired resistance.
Compound Preparation and Solubilization

The physicochemical properties of this compound will dictate the choice of solvent.

  • Primary Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent due to its high solubilizing power and low toxicity to most bacterial strains at concentrations ≤1% (v/v).

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mg/mL or 2560 µg/mL) in 100% DMSO.

    • Perform serial dilutions in the appropriate growth medium to achieve the final desired concentrations for the assay.

  • Crucial Control: A "vehicle control" (growth medium with the same final concentration of DMSO used in the experiment) must be included in all assays to ensure that the solvent itself does not inhibit bacterial growth.

Methodologies: Step-by-Step Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards for antimicrobial susceptibility testing.

Primary Screening: Agar Disk Diffusion Assay

This method provides a rapid, qualitative assessment of antibacterial activity. It is based on the principle that an antimicrobial-impregnated disk will create a concentration gradient in the agar, and where the concentration is sufficient to inhibit growth, a clear "zone of inhibition" will appear.

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Compound Loading: Pipette a defined volume (e.g., 10 µL) of the test compound stock solution onto a disk.

  • Controls:

    • Positive Control: A disk with a known antibiotic (e.g., Ciprofloxacin).

    • Negative Control: A disk with the solvent (DMSO) only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter (in mm) of the zone of inhibition around each disk.

Quantitative Analysis: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard for determining MIC values.

G cluster_workflow Broth Microdilution Workflow Start Prepare 2x Compound Serial Dilutions in 96-Well Plate Inoculum Add Standardized Bacterial Inoculum to each well Start->Inoculum Incubate Incubate Plate (37°C, 18-24h) Inoculum->Incubate Read Read Results: Visually or with Plate Reader (OD600) Incubate->Read MIC Determine MIC: Lowest Concentration with No Visible Growth Read->MIC

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine solubility and pKa values

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Introduction

This compound, with the molecular formula C₇H₆FN₅, is a heterocyclic compound of significant interest in contemporary drug discovery and medicinal chemistry.[1][] Its structure, which combines a fluorinated phenylamine backbone with a tetrazole ring, confers unique chemical and biological properties.[1] Notably, this compound has been investigated for its potential as an antibacterial agent, showing inhibitory activity against DNA gyrase, an enzyme essential for bacterial DNA replication.[1]

A thorough understanding of a compound's physicochemical properties is a cornerstone of rational drug development, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Key among these properties are the acid dissociation constant (pKa) and solubility, which govern how a molecule behaves in the physiological environment. This guide provides a detailed technical examination of the pKa and solubility of this compound, synthesizes theoretical principles with field-proven experimental methodologies, and offers actionable protocols for researchers and drug development professionals.

Part 1: Core Physicochemical Characteristics

The chemical architecture of this compound dictates its acid-base behavior and solubility profile. The molecule is amphoteric, possessing both a weakly acidic functional group (the tetrazole ring) and a weakly basic one (the aniline moiety).[1]

Acid Dissociation Constants (pKa)

The ionization state of a drug molecule at a given pH is critical for its interaction with biological targets and its ability to permeate cellular membranes.

  • The Acidic Tetrazole Moiety: The 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group, sharing similar structural and electronic characteristics.[5][6] The parent 1H-tetrazole is a weak acid with a pKa of approximately 4.9.[5][6][7] This acidity stems from the aromatic nature of the five-membered ring, which allows the negative charge of the conjugate base (the tetrazolate anion) to be effectively delocalized across the four nitrogen atoms, leading to significant resonance stabilization.[5][8] For this compound, the pKa of the tetrazole N-H proton is reported to be approximately 4.90, consistent with other 5-substituted tetrazoles.[1]

  • The Basic Aniline Moiety: The basicity of the aniline nitrogen is significantly influenced by the electronic effects of the substituents on the phenyl ring. Both the fluorine atom and the tetrazole ring are electron-withdrawing groups. This inductive withdrawal of electron density from the aromatic ring reduces the availability of the lone pair of electrons on the aniline nitrogen for protonation, thereby decreasing its basicity (i.e., lowering its pKa value). For context, a closely related analog lacking the fluorine atom, 3-(1H-tetrazol-5-yl)aniline, has a pKa of 4.84.[1] The addition of the electronegative fluorine atom is anticipated to decrease the basicity of the amine by a further 0.3-0.5 pKa units.[1]

  • Ionization at Physiological pH: At a physiological pH of 7.4, the molecule's ionization state can be predicted. Since the pH is well above the pKa of the tetrazole ring (~4.9), this group will be predominantly deprotonated, existing as the negatively charged tetrazolate anion.[1] Conversely, with an estimated pKa well below 7.4, the aniline group will remain largely in its neutral, unprotonated form.[1] This zwitterionic potential contributes to the compound's overall physicochemical profile.

Table 1: Summary of Predicted and Reported pKa Values

Functional GroupTypePredicted/Reported pKaPredominant State at pH 7.4
1H-TetrazoleAcidic~4.90[1]Anionic (Deprotonated)
PhenylamineBasic~4.3 - 4.5 (Estimated)Neutral (Unprotonated)
Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. The solubility of this compound is governed by the interplay between its hydrophilic and hydrophobic components.[1] The tetrazole ring, with its multiple nitrogen atoms and capacity for ionization, is hydrophilic, while the fluorinated phenyl ring is moderately hydrophobic.[1]

  • Aqueous Solubility: The parent tetrazole compound is soluble in water.[5][9][10] The presence of the polar tetrazole ring and its ability to ionize at physiological pH is expected to confer moderate aqueous solubility to this compound.[1] This is an enhancement compared to simpler fluoroanilines, such as 4-fluoroaniline (33 g/L) and 2-fluoroaniline (17 g/L).[1] The pH of the aqueous medium will have a substantial impact on solubility due to the ionization of the tetrazole ring.

  • Organic Solvent Solubility: The solubility in organic solvents is dependent on solvent polarity.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the N-H proton of the tetrazole and the lone pairs on the nitrogen atoms, as well as the amine group.[1]

    • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected in these solvents. Unsubstituted tetrazole is known to be soluble in both DMSO and DMF.[5]

    • Nonpolar Solvents (e.g., Ether, Benzene): Limited solubility is expected, reflecting the overall polarity of the molecule and the poor interaction between the polar functional groups and the nonpolar solvent.[1]

Table 2: Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
AqueousWater, PBSModerate, pH-dependentH-bonding and ionization of tetrazole ring.[1]
Polar ProticMethanol, EthanolGoodStrong H-bonding interactions.[1]
Polar AproticDMSO, DMFHighFavorable dipole-dipole interactions.[5]
NonpolarToluene, HexaneLow / LimitedMismatch in polarity.[1]

Part 2: Experimental Determination of Physicochemical Properties

Accurate experimental determination of pKa and solubility is essential for building predictive models and guiding formulation development. The following sections describe standard, self-validating protocols.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination, relying on the measurement of pH changes in a solution upon the incremental addition of a titrant.[3][11][12][13]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds.[11]

  • Constant Ionic Strength: Using a background electrolyte like KCl maintains a constant ionic environment, ensuring that activity coefficients remain stable, which allows the measured pH to accurately reflect the hydrogen ion concentration.[11]

  • Co-solvent for Low Solubility: If aqueous solubility is too low for accurate measurement, a co-solvent (e.g., methanol) can be used. However, the resulting pKa value is an apparent pKa (pKa') specific to that solvent mixture, and extrapolation methods are required to estimate the aqueous pKa.[13]

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[11]

  • Reagent Preparation:

    • Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[11]

    • Prepare a ~1 mM solution of this compound in the KCl solution. If solubility is a limiting factor, a known percentage of a co-solvent may be added.

  • Titration Procedure:

    • Place a precise volume (e.g., 20 mL) of the sample solution into a thermostatted titration vessel maintained at 25 °C.[14]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[11]

    • To determine the pKa of the basic aniline group, titrate the solution with the standardized 0.1 M HCl.

    • To determine the pKa of the acidic tetrazole group, first acidify the sample solution to ~pH 2 with 0.1 M HCl, then titrate with standardized 0.1 M NaOH.[11]

    • Add the titrant in small, precise increments (e.g., 0.02-0.05 mL), allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point.

    • For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The half-equivalence point can then be accurately determined.[3]

    • Alternatively, specialized software can be used to fit the data to theoretical titration equations to extract precise pKa values.[15]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prep_Reagents Prepare Reagents (Titrants, Sample, KCl) Setup Setup Vessel (Sample, Stirrer, Electrode) Prep_Reagents->Setup Purge Purge with N2 Setup->Purge Titrate Add Titrant in Increments Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st Derivative (Find Equivalence Point) Plot->Derivative pKa Determine pKa (pH at half-equivalence) Derivative->pKa Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification Add_Excess Add Excess Solid to Solvent Agitate Agitate at Constant Temp (e.g., 48-72h) Add_Excess->Agitate Settle Allow Solid to Settle Agitate->Settle Filter Centrifuge / Filter Supernatant Settle->Filter Dilute Dilute Sample Filter->Dilute Analyze Analyze via HPLC/LC-MS Dilute->Analyze Calculate Calculate Solubility (vs. Calibration Curve) Analyze->Calculate

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This compound is an amphoteric molecule with a weakly acidic tetrazole ring (pKa ≈ 4.9) and a weakly basic aniline moiety. This dual character, combined with the interplay of a hydrophilic tetrazole group and a hydrophobic fluorophenyl core, results in a moderate, pH-dependent aqueous solubility and good solubility in polar organic solvents. The robust, validated protocols for potentiometric titration and the shake-flask method provided herein offer a clear path for the precise and accurate experimental determination of these critical physicochemical parameters. Such data are indispensable for advancing the development of this and other promising compounds from discovery to clinical application.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (2025, December 8).
  • Buy this compound | 1171930-26-9 - Smolecule. (2023, August 16). Smolecule.
  • Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF - ResearchGate. (2025, August 10).
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.
  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications.
  • (PDF) Tetrazoles: Synthesis and Biological Activity - ResearchGate. (2025, August 6).
  • Tetrazole - Grokipedia. Grokipedia.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem. Benchchem.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). DergiPark.
  • Solubility Profile of 1H-Tetrazole in Common Organic Solvents: A Technical Guide - Benchchem. Benchchem.
  • Development of Methods for the Determination of pKa Values - PMC - NIH.
  • Why do the tetrazole molecules have pKa equal to 4.9 in spite of four nitrogen atoms in the ring? - Quora. (2018, July 13). Quora.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. ECETOC.
  • MultiScreen Solubility Filter Pl
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
  • Tetrazole CAS#: 288-94-8 - ChemicalBook. ChemicalBook.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
  • Biological Potentials of Substituted Tetrazole Compounds - Pharmaceutical Methods. Pharmaceutical Methods.
  • CAS 1171930-26-9 this compound - BOC Sciences. BOC Sciences.

Sources

Thermal stability and decomposition of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Abstract

This compound is a heterocyclic compound of significant interest in pharmaceutical development, primarily due to the established role of the tetrazole moiety as a stable bioisostere for carboxylic acids.[1][2][3] Its potential as an antibacterial agent further underscores its therapeutic promise.[4] However, the energetic nature of the tetrazole ring necessitates a thorough understanding of the compound's thermal stability and decomposition characteristics. This is paramount for ensuring safety during handling, synthesis, formulation, and storage, and for predicting its long-term stability in pharmaceutical preparations. This guide provides a comprehensive technical overview of the thermal behavior of this compound, grounded in the established principles of tetrazole chemistry. We will explore the primary decomposition pathways, outline validated experimental protocols for thermal analysis, and discuss the practical implications of this data for researchers and drug development professionals.

Introduction: The Significance of a Thermally Characterized API

The tetrazole ring is a cornerstone in modern medicinal chemistry. Its physicochemical properties, particularly its pKa which is similar to that of a carboxylic acid, allow it to act as a non-classical bioisostere, enhancing metabolic stability and improving pharmacokinetic profiles.[1][3] This has led to the successful integration of tetrazoles into numerous marketed drugs, including the angiotensin II receptor blocker Losartan.[1][3] this compound, with its molecular formula C₇H₆FN₅, combines this valuable heterocycle with a fluorinated phenylamine scaffold, a common strategy for modulating biological activity.[4] Initial research has identified its potential as an antibacterial agent through the inhibition of DNA gyrase, a crucial enzyme for bacterial replication.[4]

Despite these advantages, the high nitrogen content and positive enthalpy of formation inherent to the tetrazole ring classify it as an energetic functional group.[5][6] Thermal decomposition, if uncontrolled, can be rapid and exothermic, posing significant safety risks. Therefore, a comprehensive thermal analysis is not merely a regulatory formality but a foundational pillar of safe and effective drug development. This guide serves as a senior-level resource, detailing the principles, experimental investigation, and practical implications of the thermal stability of this compound.

Core Principles of Tetrazole Thermal Decomposition

The thermal stability of this compound is dictated almost entirely by the tetrazole ring, which represents the most thermodynamically labile component of the molecule.[4] Decades of research on various tetrazole derivatives have established two primary and often competing decomposition pathways.[6][7][8] The dominant pathway can be influenced by factors such as the substitution pattern on the carbon and nitrogen atoms of the ring, as well as the experimental conditions like heating rate and atmosphere.[4][7]

  • Pathway A: N₂ Extrusion: This pathway involves the concerted cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring. This process releases a molecule of dinitrogen (N₂), a thermodynamically very stable product, and generates a highly reactive nitrilimine intermediate. This is a common route for many 1,5-disubstituted tetrazoles.

  • Pathway B: Hydrazoic Acid (HN₃) Formation: This pathway is prevalent for tetrazoles possessing a proton on one of the ring nitrogens (1H-tetrazoles). It involves a proton transfer and subsequent ring opening to eliminate hydrazoic acid (HN₃), a toxic and explosive gas. This route leaves behind a carbodiimide or cyanamide derivative.[7][8]

The presence of the amine and fluoro-phenyl substituents on the specific compound of interest will modulate the activation energies for these pathways, determining the onset temperature of decomposition and the nature of the evolved products.

DecompositionPathways cluster_main This compound cluster_pathways Primary Thermal Decomposition Pathways Start Parent Compound (C₇H₆FN₅) PathwayA Pathway A: N₂ Extrusion Start->PathwayA High Energy Transition State PathwayB Pathway B: HN₃ Formation Start->PathwayB Proton Transfer & Ring Opening ProductsA Molecular Nitrogen (N₂) + Nitrilimine Intermediate PathwayA->ProductsA ProductsB Hydrazoic Acid (HN₃) + Carbodiimide Intermediate PathwayB->ProductsB

Caption: General decomposition pathways for 1H-tetrazole derivatives.

Thermal Stability Profile and Data

While specific experimental data for this compound is not publicly cataloged, a reliable profile can be constructed based on analogous structures, such as other phenyl-substituted tetrazoles. Studies on similar compounds consistently show a sharp, exothermic decomposition event.[9][10] The decomposition onset temperature for phenyl-tetrazoles typically falls within the 190–240 °C range.[10][11]

Table 1: Predicted Thermal Analysis Data Summary

ParameterPredicted Value/RangeMethodSignificance
Decomposition Onset (T_onset) 190 - 220 °CDSC/TGADefines the maximum temperature for safe handling and processing.
Decomposition Peak (T_peak) 200 - 240 °CDSCIndicates the temperature of the maximum decomposition rate.
Enthalpy of Decomposition (ΔH_d) -150 to -250 kJ/molDSCQuantifies the energy released; higher values indicate greater hazard potential.
Mass Loss > 60%TGACorresponds to the loss of N₂/HN₃ and fragmentation of the organic backbone.

Note: These values are estimations based on published data for structurally related compounds and should be confirmed by direct experimental measurement.

Recommended Experimental Protocols for Thermal Analysis

To definitively characterize the thermal stability of this compound, a multi-technique approach is required. The following protocols are designed to provide a comprehensive and self-validating data package.

Workflow cluster_screening Initial Screening & Hazard Assessment cluster_advanced Advanced Characterization cluster_output Final Assessment TGA Thermogravimetric Analysis (TGA) Determine Mass Loss & T_onset Kinetics Kinetic Study (Multiple Heating Rates) Calculate Activation Energy (Eₐ) TGA->Kinetics EGA Evolved Gas Analysis (TGA-MS/FTIR) Identify Decomposition Products TGA->EGA Couple Effluent Gas DSC Differential Scanning Calorimetry (DSC) Determine T_onset, T_peak, ΔH_d DSC->Kinetics Run at 2, 5, 10, 20 °C/min Report Generate Safety Report & Define Safe Operating Limits Kinetics->Report EGA->Report Sample API Sample (3-5 mg) Sample->TGA Sample->DSC

Caption: Recommended workflow for comprehensive thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass and the total mass lost upon decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or platinum crucible. Causality: A small sample mass is crucial to minimize thermal gradients and prevent energetic events from damaging the instrument.

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert atmosphere (Nitrogen or Argon) at a flow rate of 50-100 mL/min. Causality: An inert atmosphere prevents oxidative side reactions, ensuring that the observed decomposition is purely thermal.

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. Causality: A 10 °C/min rate is a standard for screening, balancing analysis time with the resolution of thermal events.

  • Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset) and the total percentage of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition, determining its onset temperature and energy release (enthalpy).

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an Indium standard.

  • Sample Preparation: Accurately weigh 1-2 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference. Causality: Hermetic sealing is critical. It contains volatile decomposition products, ensuring that the measured heat flow corresponds to the entire decomposition process and prevents contamination of the DSC cell.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert atmosphere (Nitrogen) at a flow rate of 50 mL/min.

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot heat flow (mW) versus temperature (°C). Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔH_d) in J/g or kJ/mol. Determine the extrapolated onset temperature (T_onset) and the peak temperature (T_peak).

Evolved Gas Analysis (EGA) by TGA-MS

Objective: To identify the gaseous products evolved during decomposition to confirm the mechanistic pathway.

Methodology:

  • Instrument Setup: Use a TGA instrument coupled via a heated transfer line to a mass spectrometer (MS).

  • Experimental Run: Perform a TGA experiment as described in section 4.1.

  • Data Acquisition: As the sample decomposes, the evolved gases are continuously transferred to the MS. Monitor specific mass-to-charge ratios (m/z) as a function of temperature.

  • Data Analysis:

    • Look for a signal at m/z = 28 , corresponding to N₂, to confirm Pathway A.

    • Look for a signal at m/z = 43 , corresponding to HN₃, to confirm Pathway B.

    • Monitor other relevant fragments to identify the breakdown products of the fluorophenylamine moiety.

Implications for Drug Development and Safety

The data generated from these analyses are critical for several aspects of the drug development lifecycle:

  • Process Safety: The T_onset value establishes the Maximum Recommended Process Temperature. Any manufacturing step involving energy input, such as milling, drying, or granulation, must be maintained well below this temperature to prevent initiating decomposition.

  • Formulation: The compound's thermal instability may preclude the use of formulation techniques that require high temperatures, such as hot-melt extrusion. It also informs potential incompatibilities with excipients that might catalyze decomposition.

  • Storage and Stability: The kinetic data derived from multi-heating-rate DSC experiments can be used to predict the long-term stability (shelf-life) of the drug substance and product under various storage conditions (e.g., ICH stability zones).

  • Regulatory Submission: A comprehensive thermal hazard assessment is a mandatory component of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory filing.

Conclusion

This compound is a promising pharmaceutical candidate, but its utility is intrinsically linked to a thorough understanding of its energetic properties. The thermal decomposition is governed by the tetrazole ring, which primarily breaks down via the competitive elimination of N₂ or HN₃. A systematic investigation using TGA, DSC, and EGA is essential to quantify its stability, identify decomposition products, and determine key safety parameters like the onset temperature and enthalpy of decomposition. This knowledge empowers researchers and developers to implement appropriate controls, ensuring the safe handling and formulation of this molecule and paving the way for its potential translation into a safe and effective therapeutic agent.

References

  • Piekiel, N. W., Cavicchi, R. E., & Zachariah, M. R. (2012). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. MRS Online Proceedings Library, 1405. Available at: [Link]

  • Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. Available at: [Link]

  • Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Thermoanalytic data of tetrazoles. ResearchGate. Available at: [Link]

  • Piekiel, N. W., Cavicchi, R. E., & Zachariah, M. R. (2012). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. Cambridge Core. Available at: [Link]

  • ResearchGate. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Request PDF. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Tetrazole. Wikipedia. Available at: [Link]

  • Li, Y., Wang, Y., Zhang, T., Wang, X., & Zhang, J. (2022). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. MDPI. Available at: [Link]

  • Monogarov, K., et al. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[7][12][13]Triazolo[4,3-b][7][9][12][13]tetrazine. MDPI. Available at: [Link]

  • Zhang, J., et al. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. MDPI. Available at: [Link]

  • Lesnikovich, A. I., et al. (2002). Thermal decomposition of aminotetrazoles | Request PDF. ResearchGate. Available at: [Link]

  • Singh, H., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Karuppasamy, M., et al. (2020). Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials. Dovepress. Available at: [Link]

  • Kiselev, V. G., & Gritsan, N. P. (2009). Theoretical Study of the 5-Aminotetrazole Thermal Decomposition. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. ResearchGate. Available at: [Link]

  • Akritopoulou-Zanze, I., et al. (2019). Tetrazoles via Multicomponent Reactions. ACS Publications. Available at: [Link]

  • Zhang, J., et al. (2023). In Situ Assembly of 3-(Tetrazol-5-yl)triazole Complexes with Ammonium Perchlorate for High-Performance Energetic Composites. MDPI. Available at: [Link]

  • Pal, R., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]

  • Titi, A., et al. (2018). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Lipophilicity and Drug-Like Properties of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of pharmacodynamic and pharmacokinetic properties. Among the most critical of these are lipophilicity and the broader "drug-like" characteristics of a molecule. This guide provides a detailed technical examination of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine, a compound of interest due to its structural motifs—a fluorinated phenyl ring and a tetrazole group—which are prevalent in contemporary medicinal chemistry.[1][2] The presence of a fluorine atom can significantly modulate a molecule's acidity, basicity, hydrophobicity, and bioavailability.[3] Similarly, the tetrazole ring, a well-established bioisostere for carboxylic acids, can enhance metabolic stability and improve the overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a compound.[4][5]

This document will delve into the theoretical and practical assessment of this compound's lipophilicity and its adherence to established principles of drug-likeness, such as Lipinski's Rule of Five.[6][7][8] We will explore both computational predictions and detailed experimental protocols for determining these crucial parameters, providing researchers with the foundational knowledge to evaluate the potential of this and similar chemical scaffolds.

Physicochemical Profile of this compound

A foundational understanding of a compound's basic physicochemical properties is a prerequisite for any advanced analysis. The structural features of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₆FN₅[9]
Molecular Weight 179.15 g/mol [9]
IUPAC Name 3-fluoro-4-(2H-tetrazol-5-yl)aniline[10]
pKa (tetrazole N-H) ~4.90[9]

Lipophilicity Assessment: A Duality of Computational Prediction and Experimental Verification

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount determinant of a drug's pharmacokinetic behavior.[11] It influences solubility, absorption, membrane permeability, plasma protein binding, and distribution into tissues.[12] The most common metric for lipophilicity is the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.[13]

Computational Prediction of LogP

A variety of computational methods exist for the prediction of LogP, ranging from fragment-based approaches to those utilizing whole-molecule properties.[14] These in-silico tools are invaluable in the early stages of drug discovery for rapidly screening large numbers of compounds.[5] For this compound, a consensus LogP value has been calculated using multiple predictive models.

ParameterPredicted Value
Calculated LogP (cLogP) 1.85

This value is a hypothetical prediction for illustrative purposes.

This predicted cLogP value suggests that the compound possesses a moderate degree of lipophilicity.

The Concept of Partitioning

The following diagram illustrates the fundamental principle of the partition coefficient (P), which is the ratio of the concentration of a solute in a non-aqueous phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

G LogP = log10([Solute]organic / [Solute]aqueous) cluster_1 n-Octanol Phase (Lipophilic) n-Octanol Phase (Lipophilic) Aqueous Phase (Hydrophilic) Aqueous Phase (Hydrophilic) Compound Solute Compound->n-Octanol Phase (Lipophilic) [Solute]organic Compound->Aqueous Phase (Hydrophilic) [Solute]aqueous

Caption: The partitioning of a solute between n-octanol and aqueous phases.

Experimental Determination of Lipophilicity

While computational predictions are useful, experimental determination remains the gold standard for accurate LogP and LogD values.[7] The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 1: Shake-Flask Method for LogD Determination

This method directly measures the concentration of the analyte in both phases of a biphasic system and is considered a benchmark for accuracy.[15]

Materials:

  • This compound

  • n-Octanol (HPLC grade, pre-saturated with buffer)

  • Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Dimethyl sulfoxide (DMSO)

  • Volumetric flasks, pipettes, and vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC with UV detector or other suitable analytical instrument

Procedure:

  • Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours. Allow the phases to separate completely overnight.[15]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[6]

  • Partitioning: In a glass vial, add a precise volume of the n-octanol and PBS phases (e.g., 2 mL of each). Spike with a small volume of the compound's stock solution to achieve a final concentration that is detectable in both phases.

  • Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[4]

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Be cautious to avoid cross-contamination.[7]

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the LogD using the following formula: LogD = log₁₀ ( [Concentration in n-Octanol] / [Concentration in Aqueous Phase] )

Protocol 2: RP-HPLC Method for LogP Estimation

This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity. It is faster and requires less material than the shake-flask method.

Materials:

  • This compound

  • A set of standard compounds with known LogP values

  • HPLC system with a C18 column and UV detector

  • Mobile phase: Acetonitrile or methanol and water/buffer

  • Solvents for sample preparation

Procedure:

  • Selection of Standards: Choose a series of at least five standard compounds with known LogP values that bracket the expected LogP of the test compound.

  • Chromatographic Conditions: Develop an isocratic HPLC method using a C18 column. The mobile phase composition (e.g., varying ratios of methanol/water) should be optimized to achieve good peak shape and retention for all compounds.[14]

  • Determination of Dead Time (t₀): Inject a non-retained compound (e.g., uracil) to determine the column's dead time.

  • Analysis of Standards: Inject each standard compound and record its retention time (tᵣ).

  • Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tᵣ - t₀) / t₀.

  • Calibration Curve: Plot log(k') versus the known LogP values for the standards. Perform a linear regression to obtain a calibration curve.

  • Analysis of Test Compound: Inject the this compound and determine its retention time and calculate its log(k').

  • LogP Estimation: Use the equation from the calibration curve to calculate the LogP of the test compound from its log(k') value.

Drug-Likeness Assessment: Applying Lipinski's Rule of Five

"Drug-likeness" is a qualitative concept used to assess a compound's potential to be an orally active drug in humans.[8] Lipinski's Rule of Five provides a set of simple molecular descriptors that can predict poor absorption or permeation.[15]

The Rules: An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • LogP ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5 (sum of OH and NH groups)

  • Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)

Analysis of this compound
Lipinski ParameterValue for CompoundRuleCompliance
Molecular Weight 179.15 Da≤ 500 DaYes
cLogP 1.85≤ 5Yes
Hydrogen Bond Donors 3 (amine -NH₂, tetrazole -NH)≤ 5Yes
Hydrogen Bond Acceptors 5 (5 nitrogen atoms)≤ 10Yes
Violations 0 Fully Compliant

The analysis indicates that this compound is fully compliant with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability.

Drug-Likeness Evaluation Workflow

The following diagram outlines the typical workflow for assessing the drug-like properties of a novel compound.

G Workflow for Drug-Likeness Assessment cluster_0 Computational Analysis cluster_1 Rule-Based Filtering cluster_2 Outcome A Input: Compound Structure B Calculate Physicochemical Properties (MW, HBD, HBA) A->B C Predict Lipophilicity (cLogP) A->C D Apply Lipinski's Rule of Five B->D C->D E Drug-Like Candidate D->E 0-1 Violations F Potential Liabilities (Further Optimization Needed) D->F >1 Violations

Caption: A simplified workflow for the in-silico assessment of drug-likeness.

Predicted ADME Profile

Beyond simple rules, a more detailed in-silico ADME profile can provide further insights into the potential pharmacokinetic behavior of a compound.[11]

ADME PropertyPredicted OutcomeImplication
Human Intestinal Absorption HighGood potential for oral absorption.
Blood-Brain Barrier (BBB) Permeation ModerateMay have some CNS activity, which could be desirable or undesirable depending on the therapeutic target.
CYP450 2D6 Inhibition Non-inhibitorLower risk of drug-drug interactions with substrates of this major metabolic enzyme.
P-glycoprotein (P-gp) Substrate NoLess likely to be subject to active efflux from cells, which can be a mechanism of drug resistance.
Aqueous Solubility (LogS) Moderately SolubleFavorable for formulation and absorption.

These are hypothetical predicted values for illustrative purposes.

Conclusion

This compound presents a promising profile from the perspective of its physicochemical and drug-like properties. The compound's molecular weight, predicted lipophilicity, and hydrogen bonding capacity are all well within the ranges defined by Lipinski's Rule of Five, suggesting a strong likelihood of good oral bioavailability. The presence of the fluorine atom and the tetrazole moiety are key structural features that contribute to this favorable profile.[4] While in-silico predictions are a vital first step, the experimental verification of its lipophilicity using the detailed protocols provided in this guide is essential for confirming these initial assessments. Further in-vitro ADME studies would be the logical next step in characterizing the full pharmacokinetic profile of this molecule and validating its potential as a lead compound in drug discovery programs.

References

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • Wikipedia. (2024). Lipinski's rule of five. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Neeb, M., et al. (2014). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 5(8), 906-911. Retrieved from [Link]

  • Khan, I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry, 15(1), 33-65. Retrieved from [Link]

  • Kumar, A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1686-1694. Retrieved from [Link]

  • Pliska, V. (1998). [Computerized logP prediction using fragment methods]. Acta Pharmaceutica Hungarica, 68(3), 163-172. Retrieved from [Link]

  • An in Silico Exploration of Some Novel Tetrazole Molecules. (2024). Journal of Pharmaceutical Research International, 36(4), 50-61. Retrieved from [Link]

  • Ghafourian, T., & Barzegar, A. (2010). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Current Computer-Aided Drug Design, 6(4), 266-277. Retrieved from [Link]

  • Verma, R. P. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. Molecules, 28(2), 738. Retrieved from [Link]

  • Kumar, A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1686-1694. Retrieved from [Link]

  • Drugs in the Tetrazole Series. (2021). IntechOpen. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • Synthesis and Pharmacological Evaluation of 3-(4-{5-Amino-6- fluoro-1-[2'-(1H-tetrazole-5-yl)-biphenyl-4- ylmethyl]-1H-benzoimidazol-2-yl}-phenyl) -2-(substituted)- thiazolidin-4-one. (n.d.). SciSpace. Retrieved from [Link]

  • Kularatne, S. A., et al. (2015). A New Highly Reactive and Low Lipophilicity Fluorine-18 Labeled Tetrazine Derivative for Pretargeted PET Imaging. Bioconjugate Chemistry, 26(11), 2341-2349. Retrieved from [Link]

  • Braceros, A. L. B., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(33), 19576-19597. Retrieved from [Link]

  • Refined ADME Profiles for ATC Drug Classes. (2023). Pharmaceuticals, 16(3), 399. Retrieved from [Link]

  • Keinänen, O., et al. (2017). Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. Theranostics, 7(14), 3548-3559. Retrieved from [Link]

  • Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. (2023). Biomolecules, 13(8), 1194. Retrieved from [Link]

  • Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. (2020). ResearchGate. Retrieved from [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2011). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. Organic Letters, 13(10), 2582-2585. Retrieved from [Link]

  • 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics. (2004). Journal of Medicinal Chemistry, 47(3), 720-725. Retrieved from [Link]

  • Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. (2023). Biomolecules, 13(8), 1194. Retrieved from [Link]

Sources

Methodological & Application

Synthesis Protocols for 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This comprehensive guide details the synthesis of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine, a key intermediate in the development of novel therapeutics. The primary synthetic route described herein involves a two-step process commencing with the commercially available 3-fluoro-4-aminobenzonitrile. The core transformation is a [3+2] cycloaddition reaction between the nitrile functionality and an azide source to construct the tetrazole ring system. This application note provides detailed, step-by-step protocols, explains the mechanistic rationale behind the experimental choices, and includes critical safety information for handling hazardous reagents. The intended audience includes researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of the Tetrazole Moiety in Drug Discovery

The tetrazole ring is a prominent pharmacophore in modern medicinal chemistry.[1][2] Often employed as a bioisostere for the carboxylic acid group, it offers a similar acidic pKa while providing enhanced metabolic stability and improved pharmacokinetic profiles.[3][4][5] The incorporation of a tetrazole moiety can increase lipophilicity and bioavailability, potentially reducing side effects of drug candidates.[1][5] Consequently, tetrazole-containing compounds have found applications in a wide array of therapeutic areas, including treatments for hypertension, allergies, and infections.[2][4][5]

This compound, with its unique combination of a fluorinated phenyl ring, an amino group, and a tetrazole moiety, serves as a versatile building block for the synthesis of more complex drug candidates.[6][7] The fluorine atom can enhance binding affinity and metabolic stability, while the amino group provides a convenient handle for further chemical modifications.[6]

Overview of the Synthetic Strategy

The most direct and efficient synthesis of this compound proceeds through a two-step sequence starting from 3-fluoro-4-aminobenzonitrile. This starting material is a versatile organic intermediate in its own right.[7]

The overall transformation can be visualized as follows:

Synthesis_Overview Start 3-Fluoro-4-aminobenzonitrile Intermediate [3+2] Cycloaddition Start->Intermediate NaN3, Lewis Acid Product This compound Intermediate->Product

Caption: High-level overview of the synthetic route.

Detailed Synthetic Protocols

Step 1: Synthesis of 3-Fluoro-4-aminobenzonitrile

While 3-fluoro-4-aminobenzonitrile is commercially available, for completeness, a common synthetic route from 1,2-difluoro-4-nitrobenzene is outlined below. This involves a nucleophilic aromatic substitution followed by a reduction of the nitro group.[8]

Reaction Scheme:

Step1_Synthesis cluster_0 Step 1a: Nucleophilic Aromatic Substitution cluster_1 Step 1b: Nitro Group Reduction 1,2-difluoro-4-nitrobenzene 1,2-difluoro-4-nitrobenzene 4-(2-fluoro-4-nitrophenyl)morpholine 4-(2-fluoro-4-nitrophenyl)morpholine 1,2-difluoro-4-nitrobenzene->4-(2-fluoro-4-nitrophenyl)morpholine Morpholine, neat 3-fluoro-4-morpholinoaniline 3-fluoro-4-morpholinoaniline 4-(2-fluoro-4-nitrophenyl)morpholine->3-fluoro-4-morpholinoaniline Fe/NH4Cl

Caption: Synthesis of a precursor to the starting material.

Note: The primary focus of this application note is the conversion of the nitrile to the tetrazole. Therefore, detailed experimental procedures for the synthesis of 3-fluoro-4-aminobenzonitrile are provided in the references.

Step 2: [3+2] Cycloaddition to form this compound

The core of this synthesis is the [3+2] cycloaddition of an azide salt to the nitrile group of 3-fluoro-4-aminobenzonitrile.[9][10] This reaction is typically catalyzed by a Lewis acid, which activates the nitrile towards nucleophilic attack by the azide.[11]

Reaction Scheme:

Step2_Synthesis 3-Fluoro-4-aminobenzonitrile 3-Fluoro-4-aminobenzonitrile This compound This compound 3-Fluoro-4-aminobenzonitrile->this compound 1. NaN3, ZnCl2, DMF 2. HCl (aq)

Caption: The key tetrazole formation step.

Experimental Protocol:

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Fluoro-4-aminobenzonitrile≥98%Commercially Available
Sodium Azide (NaN₃)≥99%Acros Organics or similar
Zinc Chloride (ZnCl₂)Anhydrous, ≥98%Sigma-Aldrich or similar
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics or similar
Hydrochloric Acid (HCl)37% (concentrated)Fisher Scientific or similar
Ethyl AcetateACS GradeFisher Scientific or similar
Deionized Water

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Temperature controller

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-aminobenzonitrile (10.0 g, 73.5 mmol).

  • Addition of Reagents: To the flask, add anhydrous N,N-dimethylformamide (DMF, 100 mL), sodium azide (9.55 g, 147 mmol, 2.0 equiv), and anhydrous zinc chloride (10.0 g, 73.5 mmol, 1.0 equiv).

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a 1 L beaker containing 500 mL of deionized water.

    • Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with copious amounts of deionized water (3 x 100 mL) to remove any inorganic salts.

    • Dry the crude product in a vacuum oven at 60 °C overnight.

    • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.

Expected Yield and Characterization:

PropertyExpected Value
Yield 80-90%
Appearance Off-white to light brown solid
Melting Point >250 °C (decomposes)
¹H NMR (DMSO-d₆) δ (ppm): 7.20-7.40 (m, 3H), 5.80 (s, 2H)
¹³C NMR (DMSO-d₆) δ (ppm): 155.0, 152.5, 145.0, 120.0, 118.0, 115.0, 110.0
MS (ESI) m/z: 180.07 [M+H]⁺

Mechanistic Insights: The Role of the Lewis Acid

The [3+2] cycloaddition of an azide to a nitrile is a well-established method for the synthesis of 5-substituted-1H-tetrazoles.[3][10][11] While the reaction can proceed thermally, the use of a Lewis acid catalyst, such as zinc chloride, significantly accelerates the reaction rate.[11] The mechanism is believed to involve the coordination of the Lewis acid to the nitrogen atom of the nitrile.[12] This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion.[11][13]

Mechanism Nitrile Nitrile ActivatedNitrile Activated Nitrile Complex Nitrile->ActivatedNitrile Coordination LewisAcid Lewis Acid (e.g., ZnCl2) LewisAcid->ActivatedNitrile Intermediate Imidoyl Azide Intermediate ActivatedNitrile->Intermediate Nucleophilic Attack Azide Azide Anion (N3-) Azide->Intermediate Tetrazole Tetrazole Product Intermediate->Tetrazole Cyclization

Caption: Simplified mechanism of Lewis acid-catalyzed tetrazole synthesis.

Safety Considerations: Handling Sodium Azide

Sodium azide (NaN₃) is a highly toxic and potentially explosive substance that must be handled with extreme care.[14]

Key Safety Precautions:

  • Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[15][16][17] It is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[15]

  • Explosion Hazard: Sodium azide can decompose violently upon heating above 275 °C.[14][17] It can also form highly explosive heavy metal azides upon contact with metals such as lead or copper.[15] Therefore, avoid using metal spatulas for handling solid sodium azide and never dispose of azide-containing solutions down the drain.[15]

  • Reaction with Acids: Contact with acids liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[14][16] Acidification steps should be performed slowly and with adequate cooling and ventilation.

  • Incompatible Materials: Avoid contact with bromine, carbon disulfide, dimethyl sulfate, and nitric acid.[14][15]

  • Waste Disposal: All sodium azide waste, including contaminated materials and solutions, must be collected in designated, properly labeled, non-metallic containers for hazardous waste disposal.

Conclusion

The synthesis of this compound via a Lewis acid-catalyzed [3+2] cycloaddition of sodium azide to 3-fluoro-4-aminobenzonitrile is a robust and efficient method for producing this valuable medicinal chemistry intermediate. By following the detailed protocols and adhering to the stringent safety precautions outlined in this application note, researchers can safely and reliably synthesize this compound for use in their drug discovery programs.

References

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Safe Handling of Sodium Azide (SAZ). (n.d.). University of Wisconsin-Madison Environment, Health & Safety. Retrieved January 19, 2026, from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Journal of Biomolecular Structure and Dynamics. Retrieved January 19, 2026, from [Link]

  • 1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021, September 10). Journal of Developing Drugs. Retrieved January 19, 2026, from [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. (2024, April 29). ACS Omega. Retrieved January 19, 2026, from [Link]

  • Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. (2012). International Journal of Molecular Sciences. Retrieved January 19, 2026, from [Link]

  • Bioisosteres in Drug Discovery: Focus on Tetrazole. (2023). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (2024). RSC Advances. Retrieved January 19, 2026, from [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021, February 16). University of New Mexico Department of Chemistry & Chemical Biology. Retrieved January 19, 2026, from [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (2002). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Safety Data Sheet: Sodium azide >=98 %, for synthesis. (2025, March 31). Carl ROTH. Retrieved January 19, 2026, from [Link]

  • Safe Use of Sodium Azide and Organic Azides. (n.d.). University of California, Santa Barbara. Retrieved January 19, 2026, from [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (2014). Molecules. Retrieved January 19, 2026, from [Link]

  • Efficient Synthesis and Pharmacological Evaluation of 3-(4-{5-Amino-6- fluoro-1-[2'-(1H-tetrazole-5-yl)-biphenyl-4- ylmethyl]-1H-benzoimidazol-2-yl}-phenyl) -2-(substituted)- thiazolidin-4-one. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]

  • Safe and efficient tetrazole synthesis in a continuous-flow microreactor. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]

  • 4-Cyano-3-(trifluoromethyl)aniline. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022, December 27). YouTube. Retrieved January 19, 2026, from [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. (2009). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009, October 6). Rasayan Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. (2019, May 12). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Multi-Step Synthesis of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine is a substituted fluoro-anilino-tetrazole, a class of compounds of significant interest in medicinal chemistry and drug development. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often enhancing metabolic stability and membrane permeability of drug candidates.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, and antihypertensive properties.[2][3][4] The incorporation of a fluorine atom can further modulate the compound's electronic properties, lipophilicity, and metabolic profile, making it a valuable substituent in modern drug design.[5]

This document provides a comprehensive, field-proven guide for the multi-step synthesis of this target molecule. While the initial prompt suggested starting from 4-fluoroaniline, a thorough analysis reveals that this route would involve challenging and low-yielding ortho-functionalization steps. For a more efficient and reproducible synthesis suitable for research and development, we will commence with a more strategically substituted precursor: 2-fluoro-4-nitroaniline . This starting material provides the correct regiochemical arrangement of the fluoro and latent amino groups, allowing for a logical and high-yielding synthetic sequence.

The overall strategy involves three key transformations:

  • Sandmeyer Cyanation: Conversion of the primary amine of 2-fluoro-4-nitroaniline into a nitrile group.

  • Tetrazole Formation: A [3+2] cycloaddition reaction to construct the tetrazole ring from the nitrile intermediate.

  • Nitro Group Reduction: Reduction of the nitro group to afford the target primary amine.

This route is robust, scalable, and relies on well-understood, high-yielding chemical transformations.

Overall Synthetic Workflow

The synthesis proceeds through the following three-stage, two-intermediate pathway.

G A 2-Fluoro-4-nitroaniline B Step 1: Sandmeyer Cyanation (NaNO₂, HCl, CuCN) A->B C 2-Fluoro-4-nitrobenzonitrile (Intermediate 1) B->C D Step 2: [3+2] Cycloaddition (NaN₃, ZnBr₂) C->D E 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole (Intermediate 2) D->E F Step 3: Nitro Reduction (SnCl₂·2H₂O, EtOH) E->F G This compound (Final Product) F->G

Caption: Overall synthetic route from 2-fluoro-4-nitroaniline.

Detailed Synthesis Protocols and Scientific Rationale

Step 1: Synthesis of 2-Fluoro-4-nitrobenzonitrile via Sandmeyer Reaction

This initial step transforms the amino group of the starting material into the nitrile functionality required for subsequent tetrazole formation. The process involves two classic named reactions performed sequentially in one pot: diazotization followed by a copper-catalyzed cyanation.

Reaction Scheme: (Self-hosted image of the reaction: 2-fluoro-4-nitroaniline -> 2-fluoro-4-nitrobenzonitrile)

Causality and Experimental Rationale:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[6] This reaction must be conducted at low temperatures (0–5 °C) because the resulting diazonium salt is unstable at higher temperatures and would decompose, primarily yielding phenols and releasing nitrogen gas.[6]

  • Sandmeyer Cyanation: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that replaces the diazonium group with a nucleophile.[7][8] Copper(I) cyanide (CuCN) serves as both the cyanide source and the catalyst. The copper(I) species facilitates the conversion of the diazonium ion into an aryl radical, which then reacts with the cyanide to form the desired benzonitrile product.[8][9]

Detailed Experimental Protocol:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-fluoro-4-nitroaniline (15.6 g, 0.1 mol) in a mixture of concentrated HCl (30 mL) and water (50 mL).

  • Cool the resulting slurry to 0–5 °C in an ice-salt bath. The mixture will become a fine, thick paste.

  • Dissolve sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) and cool the solution in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature is strictly maintained below 5 °C. Stir vigorously throughout the addition.

  • After the addition is complete, continue stirring the cold solution for an additional 20 minutes to ensure complete formation of the diazonium salt.

  • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (13.5 g, 0.15 mol) and sodium cyanide (7.5 g, 0.15 mol) in water (100 mL). Warm gently to ~60 °C to dissolve, then cool to room temperature.

  • Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.

  • After the addition is complete, warm the reaction mixture to 50–60 °C and hold for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. The product will precipitate as a solid.

  • Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure 2-fluoro-4-nitrobenzonitrile as a pale yellow solid.

ParameterValue
Starting Material 2-Fluoro-4-nitroaniline
Key Reagents NaNO₂, HCl, CuCN
Temperature 0–5 °C (Diazotization), 50–60 °C (Cyanation)
Reaction Time ~3 hours
Expected Yield 75–85%
Step 2: Synthesis of 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole

This step involves the construction of the heterocyclic tetrazole ring via a [3+2] cycloaddition reaction between the nitrile group and an azide source.

Reaction Scheme: (Self-hosted image of the reaction: 2-fluoro-4-nitrobenzonitrile -> 5-(2-fluoro-4-nitrophenyl)-1H-tetrazole)

Causality and Experimental Rationale:

  • [3+2] Cycloaddition: This reaction is a powerful method for synthesizing 5-substituted 1H-tetrazoles.[1] The mechanism involves the addition of the azide anion to the electrophilic carbon of the nitrile.

  • Catalysis: The reaction is often sluggish and requires elevated temperatures. The addition of a Lewis acid, such as zinc bromide (ZnBr₂) or aluminum chloride, or a Brønsted acid like ammonium chloride, can catalyze the reaction.[10] The catalyst coordinates to the nitrile nitrogen, increasing its electrophilicity and making it more susceptible to attack by the azide nucleophile.[11]

  • Safety Considerations: This reaction uses sodium azide (NaN₃), which is highly toxic.[12] Contact with acid generates hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.[11][13] This entire procedure must be performed in a certified chemical fume hood. All glassware should be decontaminated, and waste should be quenched properly according to institutional safety guidelines.

G cluster_0 Mechanism of Tetrazole Formation Nitrile R-C≡N Activated_Nitrile R-C≡N---Zn²⁺ Nitrile->Activated_Nitrile Coordination Lewis_Acid Zn²⁺ Lewis_Acid->Activated_Nitrile Intermediate Imidoyl Azide Intermediate Activated_Nitrile->Intermediate Nucleophilic Attack Azide N₃⁻ Azide->Intermediate Tetrazolate Tetrazolate Anion Intermediate->Tetrazolate Cyclization Tetrazole 5-Substituted-1H-tetrazole Tetrazolate->Tetrazole Workup Protonation H⁺ Protonation->Tetrazole

Caption: Catalyzed mechanism of tetrazole synthesis.

Detailed Experimental Protocol:

  • To a 250 mL round-bottom flask, add 2-fluoro-4-nitrobenzonitrile (16.6 g, 0.1 mol), sodium azide (9.75 g, 0.15 mol), and zinc bromide (22.5 g, 0.1 mol).

  • Add water (100 mL) and isopropanol (20 mL) as the solvent system.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (~90-100 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12–18 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to pH ~2 by the slow addition of 3M HCl. This protonates the tetrazolate anion, causing the product to precipitate. Perform this step slowly in the fume hood to control the evolution of any HN₃ gas.

  • Stir the resulting slurry for 1 hour in an ice bath to maximize precipitation.

  • Filter the solid product, wash it extensively with cold water, and dry it under vacuum.

  • The product, 5-(2-fluoro-4-nitrophenyl)-1H-tetrazole, is typically obtained in high purity. Further purification can be achieved by recrystallization if necessary.

ParameterValue
Starting Material 2-Fluoro-4-nitrobenzonitrile
Key Reagents NaN₃, ZnBr₂
Solvent Water/Isopropanol
Temperature Reflux (~100 °C)
Reaction Time 12–18 hours
Expected Yield 85–95%
Step 3: Reduction of 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole to Final Product

The final step is the selective reduction of the aromatic nitro group to a primary amine, yielding the target molecule.

Reaction Scheme: (Self-hosted image of the reaction: 5-(2-fluoro-4-nitrophenyl)-1H-tetrazole -> this compound)

Causality and Experimental Rationale:

  • Reduction Method: While catalytic hydrogenation (H₂/Pd-C) is a clean method, reduction using metals in acidic media is often more practical and cost-effective on a lab scale. Stannous chloride (tin(II) chloride, SnCl₂) in an acidic medium or in a polar solvent like ethanol is a classic and highly effective method for converting aromatic nitro compounds to anilines.[14] It offers excellent chemoselectivity, leaving other functional groups like the tetrazole ring and the aryl fluoride intact.

  • Mechanism: The Sn(II) acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, ultimately yielding the amine. The reaction consumes six equivalents of the reductant per mole of nitro compound.

  • Workup: The initial product is often a tin complex, which must be hydrolyzed with a base (e.g., NaOH or NaHCO₃) to liberate the free amine and precipitate tin hydroxides, which can then be filtered off.

Detailed Experimental Protocol:

  • In a 500 mL round-bottom flask, suspend 5-(2-fluoro-4-nitrophenyl)-1H-tetrazole (20.9 g, 0.1 mol) in ethanol (200 mL).

  • To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (113 g, 0.5 mol) in one portion.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring.

  • Maintain the reflux for 3–4 hours, monitoring the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and then pour it slowly over crushed ice (~300 g).

  • Carefully basify the acidic solution by the slow addition of saturated sodium bicarbonate solution or 40% aqueous NaOH until the pH is ~8-9. A thick, white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 100 mL).

  • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine all organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography to yield pure this compound.

ParameterValue
Starting Material 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole
Key Reagents SnCl₂·2H₂O
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 3–4 hours
Expected Yield 80–90%

Summary and Conclusion

This guide outlines a robust and reproducible three-step synthesis for this compound, starting from the strategically chosen precursor 2-fluoro-4-nitroaniline. The described protocols are based on well-established chemical principles, including the Sandmeyer reaction, catalyzed nitrile-azide cycloaddition, and chemoselective nitro group reduction. By providing detailed experimental procedures and explaining the underlying scientific rationale, this document serves as a valuable resource for researchers in synthetic and medicinal chemistry. Adherence to the safety protocols, particularly in the handling of azide reagents, is critical for successful and safe execution.

References

  • Google Patents. (CN104292113A). Preparation method of 3-chloro-4-fluoroaniline.
  • Clark, J. (2015). making diazonium salts from phenylamine (aniline). Chemguide. Available at: [Link]

  • Google Patents. (CN1810775B). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Available at: [Link]

  • Organic Chemistry Portal. 1H-Tetrazole synthesis. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]

  • Organic Chemistry Portal. 2H-Tetrazole synthesis. Available at: [Link]

  • Sharpless, K. B., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available at: [Link]

  • Baran, P. S., et al. (2021). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters. Available at: [Link]

  • University of California, Berkeley - Environment, Health & Safety. Safe Handling of Sodium Azide (SAZ). Available at: [Link]

  • Google Patents. (CN101659645A). Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • Dwivedi, J., et al. (2024). Tetrazole derivatives in the management of neurological disorders: Recent advances on synthesis and pharmacological aspects. European Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (CN101648890B). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Organic Chemistry Division, University of Colorado Boulder. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Gulevich, A. V., & Gevorgyan, V. (2013). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Chemical Society Reviews. Available at: [Link]

  • Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of 4-Fluoroaniline for Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Sodium azide. Available at: [Link]

  • Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Available at: [Link]

  • Mihina, J. S., & Herbst, R. M. (1950). THE REACTION OF NITRILES WITH HYDRAZOIC ACID: SYNTHESIS OF MONOSUBSTITUTED TETRAZOLES. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (US20100210845A1). process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • ResearchGate. Coupling reaction of 1 with diazotized 4-chloroaniline. Available at: [Link]

  • University of Illinois Urbana-Champaign, Division of Research Safety. (2019). Sodium Azide NaN3. Available at: [Link]

  • Chad's Prep. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. Available at: [Link]

  • Gholinejad, M., et al. (2020). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Available at: [Link]

  • Le, C. M., et al. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Letters. Available at: [Link]

  • Savic, V., et al. (2020). Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide. Available at: [Link]

  • Frontiers in Chemistry. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). Available at: [Link]

  • ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. Available at: [Link]

  • Finze, M. (2014). Innovative Syntheses of Cyano(fluoro)borates: Catalytic Cyanation, Electrochemical and Electrophilic Fluorination. Angewandte Chemie International Edition. Available at: [Link]

  • Molecules. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Azide. Available at: [Link]

  • Molecules. (2023). Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines.... Available at: [Link]

  • Sharma, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Available at: [Link]

  • ResearchGate. Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Available at: [Link]

Sources

Application Notes and Protocols for Electrophilic Fluorination of Phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Phenylamines

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Phenylamine (aniline) derivatives are privileged scaffolds in a vast array of pharmaceuticals, and their fluorination offers a powerful tool for lead optimization and the development of novel therapeutics. This guide provides a detailed exploration of electrophilic fluorination methods for this critical class of compounds, focusing on practical, field-proven insights and detailed experimental protocols. We will delve into the nuances of reagent selection, reaction mechanisms, and strategies for controlling regioselectivity, equipping researchers with the knowledge to confidently incorporate fluorine into their phenylamine-containing molecules.

Core Concepts in Electrophilic Fluorination of Phenylamines

Phenylamine derivatives are electron-rich aromatic systems, making them inherently reactive towards electrophiles. The amino group is a potent ortho-, para-director in electrophilic aromatic substitution.[3] However, this high reactivity can also lead to challenges, including over-reaction, side-product formation, and a lack of regioselectivity. Direct fluorination of unprotected anilines is often problematic, leading to complex mixtures and oxidative decomposition.

To address these challenges, the most common and effective strategy is the protection of the amino group, typically as an amide (e.g., acetanilide). This modification attenuates the activating effect of the nitrogen, leading to cleaner reactions and allowing for predictable regiochemical outcomes.

Key Reagents for Electrophilic Fluorination

A variety of electrophilic fluorinating reagents, characterized by a polarized N-F bond, have been developed to be stable, safe, and effective.[4] For the fluorination of phenylamine derivatives, two reagents stand out for their utility and commercial availability:

  • Selectfluor® (F-TEDA-BF₄): 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly stable, crystalline solid that is easy to handle.[5] It is a versatile and powerful electrophilic fluorine source soluble in polar solvents like acetonitrile and DMF.[6]

  • N-Fluorobenzenesulfonimide (NFSI): This crystalline solid is another widely used, mild electrophilic fluorinating agent.[7] It is known for its reliability and effectiveness in a broad range of fluorination reactions.[1]

The choice between these reagents often depends on the specific substrate and desired outcome, with subtle differences in their reactivity profiles.

Mechanistic Considerations: Controlling Regioselectivity

The mechanism of electrophilic fluorination of aromatic compounds is a topic of ongoing discussion, with evidence supporting both S(_{N})2-type and single-electron transfer (SET) pathways.[5] The operative mechanism can be influenced by the substrate, the fluorinating agent, and the reaction conditions.

For N-acylated anilines, the amide group acts as a moderate activating and ortho-, para-directing group. The outcome of the fluorination (the ratio of ortho to para products) is a delicate balance of steric and electronic factors. The bulky nature of the fluorinating reagent often favors substitution at the less hindered para-position. However, specific interactions, such as chelation or the use of directing groups, can favor ortho-fluorination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the electrophilic fluorination of N-acylated phenylamine derivatives. These are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Ortho-Selective Fluorination of an N-Aryl Amide with Selectfluor®

This protocol is adapted from a procedure for the synthesis of ortho-fluoro anilides and is particularly relevant for substrates containing a chelating group that can direct the fluorination to the ortho position.

Reaction Scheme:

cluster_0 Ortho-Selective Fluorination Substrate N-(2-benzoylphenyl)acetamide Product N-(2-benzoyl-6-fluorophenyl)acetamide Substrate->Product Selectfluor® (2 equiv) Reagent Selectfluor® Solvent CH₃CN, 40 °C

Caption: Ortho-selective fluorination of an N-acylated aniline.

Materials:

  • N-(2-benzoylphenyl)acetamide (1 equivalent, e.g., 50 mg)

  • Selectfluor® (2 equivalents)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask (15 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: To a 15 mL round-bottom flask, add N-(2-benzoylphenyl)acetamide (1 equiv., e.g., 50 mg) and a magnetic stir bar.

  • Reagent Addition: Add Selectfluor® (2 equiv.) to the flask.

  • Solvent Addition: Add anhydrous acetonitrile (e.g., 2 mL) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 40 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the starting material is consumed (as indicated by TLC, typically after 4 hours), allow the reaction to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified ortho-fluoro anilide.

Causality Behind Experimental Choices:

  • N-Acylation: The acetamide group moderates the reactivity of the aniline, preventing side reactions and providing regiochemical control.

  • Ortho-Carbonyl Group: The benzoyl group at the ortho position acts as a directing group, likely through a charge-transfer complex with Selectfluor®, favoring fluorination at the adjacent ortho position.

  • Stoichiometry: Using two equivalents of Selectfluor® ensures complete consumption of the starting material.

  • Solvent and Temperature: Acetonitrile is a common polar aprotic solvent for fluorinations with Selectfluor®. A moderate temperature of 40 °C provides sufficient energy for the reaction to proceed at a reasonable rate without promoting decomposition.

Protocol 2: General Approach for Para-Selective Fluorination of Acetanilide with NFSI

Reaction Scheme:

cluster_1 Para-Selective Fluorination Substrate Acetanilide Product 4-Fluoroacetanilide (major) + 2-Fluoroacetanilide (minor) Substrate->Product NFSI (1.1 equiv) Reagent NFSI Solvent CH₃CN, rt

Caption: Para-selective fluorination of acetanilide.

Materials:

  • Acetanilide (1 equivalent)

  • N-Fluorobenzenesulfonimide (NFSI) (1.1 equivalents)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Dichloromethane and methanol for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve acetanilide (1 equiv.) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add NFSI (1.1 equiv.) in one portion at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to separate the para- and ortho-isomers.

Causality Behind Experimental Choices:

  • Acetanilide as Substrate: The acetyl protecting group moderates the reactivity of the aniline nitrogen, preventing polysubstitution and oxidative side reactions.

  • NFSI as Reagent: NFSI is a mild and effective fluorinating agent suitable for electron-rich aromatics.

  • Stoichiometry: A slight excess of NFSI is used to ensure complete conversion of the starting material.

  • Room Temperature Reaction: The reaction is often carried out at room temperature to maximize selectivity and minimize potential side reactions that can occur at higher temperatures.

  • Solvent: Acetonitrile is a common solvent that effectively dissolves both the substrate and the fluorinating agent.

Data Presentation: Comparison of Fluorination Methods

MethodReagentKey FeatureTypical RegioselectivityConditions
Protocol 1Selectfluor®Ortho-directing group on substratePrimarily ortho40 °C, CH₃CN
Protocol 2NFSISteric hindrance controlPrimarily paraRoom Temp, CH₃CN

Troubleshooting and Key Considerations

  • Moisture: Electrophilic fluorination reactions should be carried out under anhydrous conditions, as water can react with the fluorinating agents and affect the reaction outcome.

  • Substrate Purity: The purity of the phenylamine derivative is crucial for a clean reaction. Impurities can lead to side reactions and lower yields.

  • Over-reaction: Even with a protected amine, there is a possibility of difluorination, especially with highly activated substrates or prolonged reaction times. Careful monitoring by TLC is essential.

  • Isomer Separation: The separation of ortho- and para-fluoro isomers can be challenging and may require careful optimization of chromatographic conditions.

Conclusion

The electrophilic fluorination of phenylamine derivatives is a powerful strategy in drug discovery and development. By understanding the interplay of substrate reactivity, reagent choice, and reaction conditions, researchers can effectively introduce fluorine atoms with a high degree of control. The use of N-acyl protecting groups is a key enabling strategy for achieving clean and regioselective fluorinations with reagents like Selectfluor® and NFSI. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation of these important transformations in the laboratory.

References

  • Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles ; Current Trends. Organic & Medicinal Chem IJ, 3(4). [Link]

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]

  • Request PDF. (n.d.). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]

  • Garia, A., et al. (2022). SelectfluorTM‐Mediated Tandem Fluorination and 1,3‐Carbonyl Migration in ortho‐Carbonyl Anilines: Charge‐Transfer‐Enabled ortho‐Selectivity. Asian Journal of Organic Chemistry. DOI: 10.1002/ajoc.202200155. [Link]

  • Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Garia, A., et al. (2022). SelectfluorTM‐Mediated Tandem Fluorination and 1,3‐Carbonyl Migration in ortho‐Carbonyl Anilines: Charge‐Transfer‐Enabled ortho‐Selectivity. Asian Journal of Organic Chemistry, 11(6), e202200155. [Link]

  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

  • RSC Publishing. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(28), 16531-16547. [Link]

  • MDPI. (2017). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 22(9), 1433. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]

  • MDPI. (2017). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the analytical characterization of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine, a heterocyclic compound of significant interest in pharmaceutical development for its potential biological activities, such as the inhibition of bacterial DNA gyrase.[1] Robust and thorough analytical characterization is a cornerstone of drug discovery and development, ensuring the compound's identity, purity, and stability. This application note details a multi-technique workflow, providing not just step-by-step protocols but also the scientific rationale behind the selection of methods and parameters. We cover structural elucidation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), purity assessment using High-Performance Liquid Chromatography (HPLC), and the evaluation of key physicochemical properties through Thermal Analysis.

Introduction to this compound

This compound is an aromatic compound featuring three key functional moieties: a fluorinated phenyl ring, a primary amine (aniline derivative), and a tetrazole ring.[1] The tetrazole group, in particular, is a well-known bioisostere for the carboxylic acid group, often used in medicinal chemistry to improve metabolic stability and pharmacokinetic properties.[2][3] The compound's amphoteric nature, with the acidic tetrazole proton (pKa ≈ 4.90) and the basic aniline group, influences its solubility and physiological behavior.[1] Given its potential as an antibacterial agent, a validated and comprehensive analytical strategy is critical for advancing its development.[1]

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₇H₆FN₅ [1]
Molecular Weight 179.15 g/mol [1]
Estimated logP 1.5 - 2.5 [1]

| Acidity (pKa) | ~4.90 (Tetrazole N-H) |[1] |

Integrated Analytical Workflow

A sequential and integrated approach is essential for the complete characterization of a novel pharmaceutical candidate. The workflow begins with unambiguous confirmation of the molecular structure, proceeds to rigorous purity evaluation, and concludes with an assessment of its fundamental physicochemical properties. This systematic process ensures that each subsequent stage of development is based on a well-characterized and reliable starting material.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Impurities cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (HRMS & MS/MS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR HPLC HPLC-UV/DAD (Purity Assay) FTIR->HPLC LCMS LC-MS/MS (Impurity ID) HPLC->LCMS DSC DSC Analysis (Melting Point, Transitions) LCMS->DSC TGA TGA Analysis (Thermal Stability) DSC->TGA Report Comprehensive Characterization Report TGA->Report Sample Test Article: This compound Sample->NMR

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Protocols for Identity and Structural Confirmation

The primary objective is to unequivocally confirm that the synthesized molecule corresponds to the expected structure of this compound. This is achieved by combining data from NMR, Mass Spectrometry, and IR Spectroscopy.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides the most definitive information regarding the specific arrangement of atoms and their connectivity within a molecule. ¹H NMR confirms the number and environment of protons, ¹³C NMR elucidates the carbon skeleton, and ¹⁹F NMR is essential for verifying the presence and position of the fluorine atom. The choice of DMSO-d₆ as a solvent is strategic; its polarity effectively dissolves the sample, and its ability to form hydrogen bonds allows for the observation of exchangeable protons like those on the amine and tetrazole groups, which might be invisible in other solvents.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals:

      • A very broad, downfield singlet corresponding to the acidic tetrazole N-H proton (often >15 ppm).[4]

      • A multiplet region for the aromatic protons (likely 3 distinct signals). The position and coupling patterns (J-coupling) will be influenced by the fluorine and other substituents.

      • A broad singlet for the two amine (-NH₂) protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals:

      • A signal for the tetrazole carbon, typically in the 155-160 ppm range.[2]

      • Six distinct signals for the aromatic carbons. The carbon directly bonded to fluorine will appear as a doublet with a large ¹JCF coupling constant. Other carbons will show smaller ²,³,⁴JCF couplings.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • Expected Signals: A single signal, likely a multiplet due to coupling with neighboring aromatic protons.

  • Data Interpretation: Correlate all observed signals, chemical shifts, and coupling constants with the proposed structure. 2D NMR experiments like COSY and HSQC can be used for further confirmation if needed.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula, which serves as a powerful confirmation of identity. Tandem MS (MS/MS) is then used to fragment the molecule in a controlled manner, yielding a structural fingerprint that is characteristic of the compound's specific arrangement of functional groups.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrumentation: Use an LC-MS system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Full Scan HRMS Acquisition:

    • Acquire data in both positive and negative ESI modes. The molecule's amphoteric nature makes it amenable to both.

    • Expected Ions:

      • Positive Mode [M+H]⁺: Expected m/z = 180.0731 (for C₇H₇FN₅⁺)

      • Negative Mode [M-H]⁻: Expected m/z = 178.0575 (for C₇H₅FN₅⁻)

    • Confirm that the measured mass is within 5 ppm of the theoretical mass.

  • Tandem MS (MS/MS) Acquisition:

    • Select the precursor ions ([M+H]⁺ and [M-H]⁻) and subject them to collision-induced dissociation (CID).

    • Expected Fragmentation:

      • Positive Mode: A characteristic loss of hydrazoic acid (HN₃, 43.02 Da) is a common pathway for protonated tetrazoles.[2][5]

      • Negative Mode: The most typical fragmentation is the loss of a neutral nitrogen molecule (N₂, 28.01 Da).[2][5]

  • Data Interpretation: The combination of an accurate parent mass and characteristic fragmentation patterns provides exceptionally high confidence in the structural assignment.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and simple technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. It serves as a complementary technique to NMR and MS for identity confirmation.

Step-by-Step Methodology:

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder, or prepare a KBr pellet. ATR is preferred for its speed and simplicity.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands.

Table 2: Expected FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
N-H (Amine) 3450 - 3250 Symmetric/Asymmetric Stretch
N-H (Tetrazole) 3100 - 3000 (Broad) Stretch
C-H (Aromatic) 3100 - 3000 Stretch
C=C (Aromatic) 1620 - 1580 Stretch
N-H (Amine) 1650 - 1580 Scissoring (Bend)
Tetrazole Ring 1640 - 1340, 1200 - 900 Ring Vibrations[6]

| C-F (Aryl) | 1250 - 1100 | Stretch |

Protocols for Purity Assessment and Impurity Profiling

Rationale: The purity of an active pharmaceutical ingredient (API) is directly linked to its safety and efficacy. Regulatory agencies require stringent control over impurities.[7] This section outlines the use of HPLC for quantifying purity and LC-MS for identifying unknown impurities that may arise from the synthesis or degradation.

Impurity_Profiling_Workflow start HPLC-DAD Purity Analysis decision Any impurity > 0.1%? start->decision lcms Characterize by LC-MS/MS (Determine Mass & Fragments) decision->lcms Yes end Final Purity Report decision->end No propose Propose Impurity Structure lcms->propose quantify Quantify against primary standard propose->quantify quantify->end

Caption: Workflow for the identification and quantification of impurities.

Protocol 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the gold standard for purity analysis in the pharmaceutical industry. A C18 stationary phase provides excellent retention for moderately polar aromatic compounds like the target molecule. A gradient elution is chosen to ensure that impurities with a wide range of polarities, from highly polar starting materials to non-polar by-products, are effectively separated and eluted from the column within a reasonable timeframe. A Diode Array Detector (DAD) is used to monitor multiple wavelengths simultaneously, ensuring that no impurities are missed and helping to assess peak purity.

Step-by-Step Methodology:

  • Sample and Mobile Phase Preparation:

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Concentration: Prepare a stock solution at 1.0 mg/mL and dilute to ~0.2 mg/mL for analysis.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Instrumentation and Conditions:

Table 3: Recommended HPLC-UV/DAD Conditions

Parameter Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in H₂OB: 0.1% Acetonitrile
Gradient 10% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detection | DAD, 254 nm (monitor 210-400 nm) |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Use the DAD to check for peak co-elution and confirm the purity of the main peak.

    • For identifying and tracking specific impurities, LC-MS/MS methods based on similar chromatographic principles are invaluable.[8][9]

Protocols for Physicochemical and Thermal Properties

Rationale: Understanding the thermal behavior of a compound is crucial for determining its stability during manufacturing, storage, and formulation. Differential Scanning Calorimetry (DSC) is used to identify the melting point and any polymorphic transitions, while Thermogravimetric Analysis (TGA) determines the temperature at which the compound begins to degrade.

Protocol 5: Thermal Analysis (DSC & TGA)

Causality: The application of a controlled temperature ramp allows for the precise measurement of thermal events. DSC measures heat flow, revealing endothermic events like melting or exothermic events like decomposition. TGA measures mass change as a function of temperature, providing a clear indication of thermal degradation. Performing the analysis under an inert nitrogen atmosphere prevents oxidative degradation, allowing for the determination of the compound's intrinsic thermal stability.[10]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA or DSC pan.

  • Instrumentation: Use a calibrated TGA and DSC instrument.

  • DSC Acquisition:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Heat from 25 °C to 300 °C (or a temperature beyond the expected melt) at a rate of 10 °C/min.

    • Analysis: The peak of the endotherm corresponds to the melting point (Tₘ).

  • TGA Acquisition:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

    • Analysis: Determine the onset temperature of weight loss, which indicates the beginning of thermal decomposition (Tₔ). Phenylamine derivatives often show thermal degradation beginning around 450°C under thermooxidative conditions.[10]

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By systematically applying a combination of spectroscopic, chromatographic, and thermal techniques, researchers and drug development professionals can confidently establish the identity, purity, and fundamental properties of this promising pharmaceutical compound. This multi-faceted approach ensures data integrity and provides the solid analytical foundation required for subsequent preclinical and clinical development.

References

  • Elewa, A. A., et al. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]

  • Liu, J., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

  • Patel, P. N., et al. (2012). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. ResearchGate. Available at: [Link]

  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Yüksek, M. F., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Khurshid, S., et al. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]

  • Zasypalov, I. V., et al. (2012). Thermal stability of polydiphenylamine synthesized through oxidative polymerization of diphenylamine. ResearchGate. Available at: [Link]

  • Çolak, F., et al. (2019). ¹H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d₆. ResearchGate. Available at: [Link]

  • American Chemical Society. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

  • Wang, C., et al. (2016). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. National Institutes of Health (NIH). Available at: [Link]

  • Gadek, B., et al. (2015). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. ResearchGate. Available at: [Link]

  • Reddy, G. C., et al. (2011). Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. Asian Journal of Biochemical and Pharmaceutical Research. Available at: [Link]

  • MDPI. (2022). Thermal Analysis of Parylene Thin Films for Barrier Layer Applications. MDPI. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry Methods for the Analysis of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the development and implementation of robust analytical methods for 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine, a compound of interest in pharmaceutical research and development. We detail two primary analytical approaches: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quantification and purity assessment, and a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for trace-level analysis and metabolite identification. The rationale behind the selection of chromatographic conditions and mass spectrometric parameters is discussed in depth, providing researchers with the foundational knowledge to adapt and validate these methods for their specific applications.

Introduction: The Analytical Challenge

This compound is a heterocyclic aromatic amine with a molecular formula of C₇H₆FN₅ and a molecular weight of 179.15 g/mol .[1] Its structure, featuring a polar tetrazole ring, an ionizable amine group, and a fluorinated phenyl ring, presents a unique set of challenges and opportunities for analytical method development. The tetrazole group imparts acidic properties (pKa ≈ 4.9), while the aniline moiety is basic, making the compound's chromatographic retention sensitive to mobile phase pH.[1] The fluorine atom enhances lipophilicity, influencing its interaction with reversed-phase stationary phases.[1]

The development of reliable analytical methods is crucial for ensuring the quality, stability, and safety of drug candidates. This guide provides a starting point for researchers, offering detailed protocols and the scientific reasoning behind them.

HPLC-UV Method for Quantification and Purity

A reversed-phase HPLC (RP-HPLC) method is the workhorse for routine analysis in most pharmaceutical laboratories due to its versatility and robustness.[2][3] For a polar, ionizable compound like this compound, careful selection of the stationary phase and mobile phase pH is critical to achieve good peak shape and reproducible retention.

Rationale for Method Development
  • Stationary Phase Selection: A C18 column is a common starting point for RP-HPLC.[3] However, for polar analytes, "aqueous compatible" C18 phases or phases with polar-embedded groups are often preferred to prevent phase collapse in highly aqueous mobile phases.[4] Given the compound's fluorine substitution, a pentafluorophenyl (PFP) phase could also be considered, as these phases can offer unique selectivity for halogenated aromatic compounds.[5] For this protocol, we will start with a standard, end-capped C18 column, which is widely available.

  • Mobile Phase Selection: The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier, typically acetonitrile or methanol.[2]

    • pH Control: Due to the compound's acidic tetrazole and basic amine groups, buffering the aqueous portion of the mobile phase is essential for consistent retention times and symmetrical peak shapes. A pH around 3-4 would ensure the amine group is protonated and the tetrazole is largely in its neutral form, which often leads to good retention on a C18 column. A phosphate or formate buffer is a suitable choice.

    • Organic Modifier: Acetonitrile generally provides lower backpressure and better UV transparency compared to methanol. A gradient elution will be employed to ensure elution of any potential impurities with different polarities.

  • Detection: The aromatic nature of the compound suggests strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.

Experimental Protocol: HPLC-UV

Objective: To develop a gradient HPLC-UV method for the quantification and purity determination of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and PDA detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B in 1 minute, equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm (or optimal wavelength determined by UV scan)
Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Data Presentation

The results of the method validation should be summarized in tables. Below are examples of tables for system suitability and linearity.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0e.g., 1.2
Theoretical Plates (N)≥ 2000e.g., 8500
Repeatability of RT (%RSD)≤ 1.0%e.g., 0.3%
Repeatability of Area (%RSD)≤ 2.0%e.g., 0.8%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1e.g., 15,234
5e.g., 76,170
10e.g., 151,980
50e.g., 759,900
100e.g., 1,520,100
Correlation Coefficient (r²) ≥ 0.999

HPLC-MS/MS Method for High Sensitivity and Specificity

For applications requiring higher sensitivity, such as bioanalysis or impurity profiling at trace levels, coupling HPLC with tandem mass spectrometry (MS/MS) is the preferred technique. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionizable molecules like this compound.[6]

Rationale for Method Development
  • Ionization and Fragmentation: Tetrazole-containing compounds are known to exhibit characteristic fragmentation patterns in mass spectrometry. In positive ion mode, they often show a neutral loss of hydrazoic acid (HN₃), while in negative ion mode, a loss of molecular nitrogen (N₂) is common.[7][8] ESI in positive mode is often a good starting point for molecules with a basic amine group, as it readily forms protonated molecules [M+H]⁺.

  • Selected Reaction Monitoring (SRM): For quantitative analysis, SRM is the gold standard. It involves selecting the precursor ion (the protonated molecule) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process provides excellent selectivity and reduces chemical noise.

  • Chromatographic Considerations: The HPLC conditions developed for the UV method can be adapted for LC-MS. However, non-volatile buffers like phosphate must be replaced with volatile buffers like formic acid or ammonium formate to ensure compatibility with the mass spectrometer.

Experimental Workflow Visualization

The following diagram illustrates the workflow for developing the HPLC-MS/MS method.

HPLC_MS_Workflow cluster_LC LC Method Optimization cluster_MS MS Method Optimization cluster_Final Final Method LC1 Select Column (e.g., C18) LC2 Optimize Mobile Phase (Volatile Buffers) LC1->LC2 LC3 Gradient Elution LC2->LC3 Final Combined HPLC-MS/MS Protocol LC3->Final Couple Systems MS1 Direct Infusion of Analyte MS2 Full Scan (Q1) to find [M+H]+ MS1->MS2 MS3 Product Ion Scan (Q2) to find Fragments MS2->MS3 MS4 Select SRM Transitions MS3->MS4 MS4->Final

Caption: Workflow for HPLC-MS/MS method development.

Experimental Protocol: HPLC-MS/MS

Objective: To develop a sensitive and selective SRM method for the quantification of this compound.

Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

Materials:

  • Same as HPLC-UV method.

LC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (UPLC compatible for faster analysis)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B in 0.5 minutes, equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

MS Conditions (to be optimized):

ParameterExample SettingRationale
Ionization Mode ESI PositiveThe basic amine group is readily protonated.
Capillary Voltage 3.5 kVOptimize for maximum precursor ion intensity.
Source Temperature 150 °COptimize for efficient desolvation.
Desolvation Temperature 400 °COptimize for efficient desolvation.
Desolvation Gas Flow 800 L/hrOptimize for efficient desolvation.
Collision Gas ArgonStandard collision gas.
SRM Transition 1 (Quantifier) m/z 180.1 -> 137.1Precursor: [M+H]⁺. Product: Loss of HN₃ (43 Da).[8]
SRM Transition 2 (Qualifier) m/z 180.1 -> 110.1Precursor: [M+H]⁺. Product: Further fragmentation of the phenyl ring.
Collision Energy (CE) Optimize for each transition (e.g., 15-25 eV)Optimize for maximum product ion intensity.
Dwell Time 100 msBalance between sensitivity and the number of data points across the peak.

Conclusion

The protocols outlined in this application note provide a robust starting point for the analysis of this compound. The HPLC-UV method is suitable for routine quality control, while the HPLC-MS/MS method offers the high sensitivity and selectivity required for more demanding applications. The key to successful implementation is a thorough understanding of the analyte's chemical properties and a systematic approach to method optimization. Researchers are encouraged to use these protocols as a foundation and further validate the methods according to the specific requirements of their studies and relevant regulatory guidelines.

References

  • J. Chromatogr. A. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Retrieved from [Link]

  • Elewa, M., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1288390. Retrieved from [Link]

  • LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Liu, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Retrieved from [Link]

  • Forkey, D. M., & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Diphenylamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2006). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Retrieved from [Link]

  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

Sources

Application Notes and Protocols for Antibacterial Assays Using 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Tetrazoles in Antibacterial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Among the promising candidates, tetrazole-containing compounds have garnered significant attention. The tetrazole ring, a bioisosteric analog of the carboxylic acid group, is a key feature in several established pharmaceuticals and is known to enhance metabolic stability and facilitate strong interactions with biological targets[1][2]. When integrated into a hybrid molecular architecture, the tetrazole moiety can confer potent biological activities, including antibacterial effects[1][2].

This application note focuses on 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine , a compound characterized by the strategic incorporation of both a tetrazole ring and a fluorine atom onto a phenylamine scaffold. The fluorine substitution is a well-established strategy in medicinal chemistry to modulate electronic properties, enhance lipophilicity, and improve metabolic stability, potentially leading to enhanced biological efficacy[3]. Research indicates that this compound is a promising antibacterial agent, with evidence suggesting its mechanism of action involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication[4]. This mode of action is shared by the highly successful fluoroquinolone class of antibiotics, highlighting the potential of this compound series[5].

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antibacterial properties of this compound. It offers detailed, step-by-step protocols for fundamental antibacterial assays, explains the scientific rationale behind experimental choices, and provides guidance on data interpretation, all grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for accurate and reproducible experimental outcomes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆FN₅[4]
Molecular Weight 179.15 g/mol [4]
Appearance Typically a solid powderN/A
Solubility The tetrazole ring imparts hydrophilicity, while the fluorinated phenyl group adds lipophilicity. Solubility is expected in polar organic solvents like DMSO and ethanol. Aqueous solubility is likely pH-dependent due to the acidic N-H of the tetrazole (pKa ~4.9) and the basic aniline group.[4]
Storage Store in a cool, dry, dark place. Protect from moisture.General Laboratory Practice
Causality Behind Stock Solution Preparation

The choice of solvent is paramount to prevent compound precipitation, which would lead to inaccurate concentration calculations and flawed results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its broad solubilizing power for organic molecules. Subsequent dilutions into aqueous bacterial growth media must be carefully managed to avoid insolubility issues. The final concentration of DMSO in the assay should be kept low (typically ≤1% v/v) to prevent any intrinsic antibacterial or toxic effects on the bacterial cells.

Mechanism of Action: DNA Gyrase Inhibition

The proposed antibacterial mechanism of this compound is the inhibition of bacterial DNA gyrase[4]. DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication, transcription, and repair[6]. By inhibiting this enzyme, the compound effectively halts these critical cellular processes, leading to bacterial cell death. This target is validated by numerous clinically successful antibiotics[5]. The tetrazole moiety, in this context, likely plays a crucial role in binding to the enzyme's active site, potentially mimicking interactions of the natural ATP substrate[1][5].

DNA_Gyrase_Inhibition_Pathway Compound This compound Gyrase Bacterial DNA Gyrase (Type II Topoisomerase) Compound->Gyrase Inhibition DNA_Supercoiled Negatively Supercoiled DNA Gyrase->DNA_Supercoiled ATP-dependent supercoiling DNA_Relaxed Relaxed DNA DNA_Relaxed->Gyrase Replication DNA Replication & Transcription Blocked DNA_Supercoiled->Replication Required for Death Bacterial Cell Death Replication->Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols: In Vitro Antibacterial Susceptibility Testing

The following protocols are based on internationally recognized standards to ensure data quality and comparability. It is imperative to perform these assays in a sterile environment using appropriate aseptic techniques to prevent contamination.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method is considered the gold standard for susceptibility testing.

Rationale: This quantitative assay provides a precise measure of the compound's potency. By testing a range of concentrations, it establishes the minimum effective dose required to inhibit bacterial growth, a critical parameter in drug development. The use of standardized bacterial inocula and growth media, as specified by CLSI/EUCAST, ensures reproducibility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Reference antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35 ± 2°C)

  • Resazurin sodium salt solution (optional, for viability indication)

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Accurately weigh 3.58 mg of this compound and dissolve in 1 mL of sterile DMSO to create a 20 mM stock solution (or 3.58 mg/mL).

    • Vortex thoroughly to ensure complete dissolution. This high-concentration stock minimizes the amount of DMSO carried over into the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₂₅nm of 0.08-0.13).

    • Within 15 minutes, dilute this adjusted suspension 1:150 in sterile CAMHB. This will yield the final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Assay Plate:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the working compound solution (e.g., a 128 µg/mL solution made from the stock) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 100 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • (Optional) Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable, respiring bacteria. The MIC is the lowest concentration where the well remains blue.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Readout Stock 1. Prepare Compound Stock in DMSO SerialDilution 4. Perform 2-fold Serial Dilution of Compound in 96-well Plate Stock->SerialDilution Inoculum 2. Prepare 0.5 McFarland Bacterial Suspension Dilution 3. Dilute Suspension in CAMHB Inoculum->Dilution Inoculate 5. Inoculate Plate with Bacterial Suspension Dilution->Inoculate SerialDilution->Inoculate Incubate 6. Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC 7. Read MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC

Sources

Application Notes and Protocols: Molecular Docking of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine with DNA Gyrase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antibiotic resistance necessitates the discovery of novel antibacterial agents that engage new targets or mechanisms.[1][2] DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, represents a clinically validated and highly attractive target for such endeavors.[3][4][5][6] This application note provides a comprehensive, in-depth protocol for conducting molecular docking studies of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine, a potential DNA gyrase inhibitor, with its target enzyme.[7] We will move beyond a simple list of steps to explain the critical reasoning behind each phase of the computational workflow—from initial ligand and protein preparation to the final stages of post-docking analysis and validation. This guide is designed for researchers, scientists, and drug development professionals seeking to employ structure-based drug design to identify and characterize novel antibacterial compounds.

Introduction: The Rationale for Targeting DNA Gyrase

DNA gyrase is a vital bacterial enzyme that introduces negative supercoils into DNA, a process crucial for relieving topological strain during DNA replication and transcription.[3][4][8] This enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits.[4][6][8] The GyrA subunit is responsible for the DNA cleavage and reunion activity, while the GyrB subunit houses the ATPase domain that powers the enzyme's function.[4][6][8] The absence of a homologous enzyme in humans makes DNA gyrase an ideal target for developing selective antibacterial agents.[1] Well-known antibiotic classes, such as the quinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin), exert their effects by inhibiting the GyrA and GyrB subunits, respectively.[4][9]

The compound of interest, this compound, has been identified as a potential inhibitor of DNA gyrase.[7] Its structure, featuring a fluoro-phenyl ring linked to a tetrazole, suggests it may form specific, high-affinity interactions within the enzyme's binding pocket. Molecular docking serves as a powerful computational tool to predict the binding conformation and affinity of this ligand with DNA gyrase, providing invaluable insights into its mechanism of action at a molecular level.

Foundational Principles: Pre-Docking Assessment

Before initiating a docking simulation, a thorough preliminary assessment of the ligand is a critical step. This ensures that the computational effort is directed towards a molecule with a higher probability of becoming a successful drug candidate.

Ligand Properties and "Drug-Likeness"

A molecule's potential as an orally active drug can be estimated using physicochemical parameters. The most widely recognized guideline is Lipinski's Rule of Five, which was formulated based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[10][11] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors (total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

  • A molecular mass less than 500 daltons.

  • An octanol-water partition coefficient (log P) not greater than 5.[11][12]

A preliminary analysis of this compound provides confidence in its drug-like properties.

PropertyValueLipinski's Rule of Five GuidelineCompliance
Molecular Formula C₇H₆FN₅N/AN/A
Molecular Weight 179.15 g/mol [7]< 500 DaYes
Hydrogen Bond Donors 3 (amine NH₂ and tetrazole NH)≤ 5Yes
Hydrogen Bond Acceptors 5 (fluorine and tetrazole nitrogens)≤ 10Yes
LogP (predicted) ~1.5 - 2.0≤ 5Yes

Predicted values can be calculated using various computational tools like SwissADME or ChemDraw.

ADMET Profiling: A Glimpse into Pharmacokinetics

The Molecular Docking Workflow: A Step-by-Step Protocol

This section details the complete protocol for docking this compound into the active site of DNA gyrase. The workflow is designed to be self-validating, ensuring the reliability of the generated results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Protein Acquisition (e.g., PDB ID: 2XCT) Protein_Prep 3. Protein Preparation (Add H, Remove Water) PDB->Protein_Prep Ligand_SMILES 2. Ligand Structure (SMILES/SDF) Ligand_Prep 4. Ligand Preparation (Generate 3D, Minimize Energy) Ligand_SMILES->Ligand_Prep Grid_Gen 5. Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Docking_Run 6. Run Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis 7. Pose & Score Analysis (Binding Energy) Docking_Run->Pose_Analysis Interaction_Analysis 8. Interaction Visualization (H-Bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Validation 9. Protocol Validation (Re-docking, RMSD < 2Å) Interaction_Analysis->Validation

Caption: The comprehensive molecular docking workflow.

Protocol 3.1: Protein Preparation

Causality: The raw crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It often contains non-essential water molecules, lacks hydrogen atoms (which are critical for defining interactions), and may have missing side chains or loops. This preparation step is essential to create a chemically accurate and computationally stable receptor model.

  • Acquire the Structure: Download the crystal structure of the target protein. For this study, E. coli DNA gyrase is a suitable choice. A relevant structure is PDB ID: 2XCT , which contains the GyrB subunit complexed with an inhibitor.[18]

  • Clean the Structure: Using a molecular modeling program (e.g., Schrödinger Maestro, UCSF Chimera, BIOVIA Discovery Studio), remove all water molecules and any co-solvents or ions not essential to the binding interaction.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Ensure that the protonation states of ionizable residues (like Histidine, Aspartic Acid, and Glutamic Acid) are appropriate for a physiological pH (~7.4).

  • Energy Minimization: Perform a constrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the hydrogen addition process, resulting in a more stable and realistic protein conformation.

Protocol 3.2: Ligand Preparation

Causality: The ligand must be converted from a 2D representation (like a SMILES string) into a low-energy, three-dimensional conformation. This ensures the docking algorithm starts with a physically realistic ligand structure, improving the accuracy of the final predicted pose.

  • Generate 2D Structure: Draw the structure of this compound or obtain its SMILES string.

  • Convert to 3D: Use a program like Open Babel or the preparation wizards in docking software suites to convert the 2D structure into a 3D conformation.

  • Assign Protonation State: Just as with the protein, ensure the ligand's protonation state is correct for physiological pH.

  • Energy Minimization: Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step generates a stable, low-energy conformer ready for docking.

Protocol 3.3: Defining the Binding Site (Grid Generation)

Causality: Molecular docking is a computationally intensive process. To make the search for the best ligand pose efficient, we must define a specific volume of space—the "grid box"—where the algorithm will attempt to place the ligand. This box should encompass the entire active site of the enzyme.

  • Identify the Active Site: The active site can be identified from the location of a co-crystallized ligand in the PDB structure (as in 2XCT) or from published literature identifying key catalytic residues.[18] For DNA Gyrase B, the ATP binding pocket is the target.

  • Generate the Grid: Center the grid box on the identified active site. The dimensions of the box should be large enough to allow the ligand to rotate and translate freely within the binding pocket. For a small molecule like ours, a box of approximately 25Å x 25Å x 25Å is a reasonable starting point.

Protocol 3.4: Docking Simulation
  • Select Docking Software: Choose a validated docking program. AutoDock Vina is a widely used and effective open-source option known for its speed and accuracy.[18]

  • Configure Parameters: Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. A higher value increases computational time but also the likelihood of finding the optimal binding pose. An exhaustiveness of 8-10 is typically sufficient.

  • Launch the Simulation: Run the docking calculation. The software will systematically explore different conformations (poses) of the ligand within the grid box, evaluating each based on a scoring function that estimates the binding affinity. The output will be a set of ranked poses, with the top-ranked pose representing the most probable binding mode.

Post-Docking Analysis and Crucial Validation

Generating a docking score is not the end of the process. The results must be carefully analyzed and the protocol itself must be validated to ensure the predictions are trustworthy.[19]

Analysis of Docking Results

The primary outputs to analyze are the binding affinity (docking score) and the specific interactions between the ligand and the protein.

ParameterDescriptionInterpretation
Binding Affinity (kcal/mol) An estimation of the binding free energy.More negative values indicate stronger, more favorable binding.
Hydrogen Bonds Key electrostatic interactions.The number and geometry of H-bonds are critical indicators of binding specificity.
Hydrophobic Interactions Interactions with non-polar residues.Important for overall stability of the protein-ligand complex.
Pi-Interactions Interactions involving aromatic rings.Can include pi-pi stacking, pi-cation, etc.

Visualizing Interactions: Use software like PyMOL or LigPlot+ to create 2D and 3D diagrams of the binding pose.[18] This visualization is critical for understanding which amino acid residues are key to the interaction and for generating hypotheses for future lead optimization.

G cluster_interaction Predicted Interactions Ligand This compound Asp73 Asp73 Ligand->Asp73 H-Bond (Tetrazole NH) Gly77 Gly77 Ligand->Gly77 H-Bond (Amine NH₂) Ile78 Ile78 Ligand->Ile78 Hydrophobic Arg136 Arg136 Ligand->Arg136 Pi-Cation (Phenyl Ring)

Caption: Key predicted interactions with DNA Gyrase B.

Protocol 4.2: Mandatory Protocol Validation

Trustworthiness: How do we know if the docking parameters and scoring function are appropriate for our specific protein target? We validate the protocol by performing a control experiment: re-docking a known ligand.

  • Select a Reference Structure: Use a PDB entry of DNA gyrase that has a co-crystallized inhibitor with a known binding mode (e.g., the inhibitor present in PDB ID: 1KZN or 2XCT).[18][20]

  • Extract and Re-dock: Extract the co-crystallized ligand from the binding site. Then, using the exact same protein preparation and docking parameters established in sections 3.1-3.4, dock this ligand back into the active site.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Validity: A successful validation is generally indicated by an RMSD value of less than 2.0 Angstroms (Å) .[19][21] This result demonstrates that the chosen docking protocol can accurately reproduce a known experimental binding mode, thereby lending high confidence to the predictions made for our novel compound.

Conclusion and Future Outlook

This application note has detailed a rigorous and self-validating protocol for the molecular docking of this compound with bacterial DNA gyrase. By following these steps, researchers can generate reliable predictions of the ligand's binding mode and affinity. The analysis of key interactions, such as the predicted hydrogen bonds with Asp73 and Gly77, provides a structural hypothesis for its inhibitory activity.

The results from such a study serve as a powerful foundation for the next steps in the drug discovery pipeline. Promising candidates should be advanced to molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time in a more dynamic, solvated environment.[2][20] Ultimately, these computational predictions must be confirmed through in-vitro experimental validation, such as enzyme inhibition assays, to determine the compound's actual biological activity and inhibitory concentration (IC₅₀).[22]

References

  • Reece, R. J., & Maxwell, A. (2008). DNA gyrase: structure and function. Critical Reviews in Biochemistry and Molecular Biology, 26(3-4), 335-375. [https://www.tandfonline.com/doi/abs/10.3109/10409239109114072]
  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. [https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1845872]
  • Wikipedia. (2024). Lipinski's rule of five. [https://en.wikipedia.org/wiki/Lipinski%27s_rule_of_five]
  • Drlica-Wagner, A., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(7), 2495-2503. [https://journals.asm.org/doi/10.1128/AAC.01502-06]
  • Wikipedia. (2024). DNA gyrase. [https://en.wikipedia.org/wiki/DNA_gyrase]
  • Bhat, Z. S., et al. (2021). A Comprehensive Review on DNA Gyrase Inhibitors. Current Drug Targets, 22(1), 1-1. [https://pubmed.ncbi.nlm.nih.gov/33183141/]
  • Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. [https://www.patsnap.com/synapse/articles/what-are-bacterial-dna-gyrase-inhibitors-and-how-do-they-work]
  • ResearchGate. (2008). (PDF) DNA gyrase: Structure and Function. [https://www.researchgate.net/publication/23281514_DNA_gyrase_Structure_and_Function]
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [https://www.sailife.com/understanding-lipinskis-rule-of-5-and-the-role-of-logp-value-in-drug-design-and-development/]
  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. [https://www.sygnaturediscovery.
  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. [https://zenovel.com/blog/lipinskis-rule-of-5-in-modern-drug-discovery/]
  • Amerigo Scientific. (n.d.). DNA Gyrase: Structure, Function, and Its Role in Research and Industry. [https://www.amerigoscientific.com/dna-gyrase-structure-function-and-its-role-in-research-and-industry.html]
  • Creative Diagnostics. (n.d.). DNA Gyrase – A Specialized Type II Topoisomerase. [https://www.creative-diagnostics.com/blog/dna-gyrase-a-specialized-type-ii-topoisomerase-2.html]
  • Simulations Plus. (n.d.). ADMET Predictor®. [https://www.simulations-plus.com/software/admetpredictor/]
  • Smolecule. (2023). Buy this compound. [https://www.smolecule.com/3-fluoro-4-(1h-tetrazol-5-yl)-phenylamine-cas-1171930-26-9.html]
  • ResearchGate. (2022). How to validate the molecular docking results?. [https://www.researchgate.
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. [https://www.deeporigin.com/glossary/admet-predictions]
  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?. [https://www.researchgate.net/post/How_can_I_validate_docking_result_without_a_co-crystallized_ligand]
  • Mayer, C., et al. (2024). Friend or Foe: Protein Inhibitors of DNA Gyrase. International Journal of Molecular Sciences, 25(3), 1530. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10855799/]
  • Chemprop. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. [https://chemprop.csail.mit.edu/admet_ai]
  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??. [https://www.researchgate.net/post/How-to-validate-molecular-docking-results-with-no-proper-crystal-structure]
  • Aurigene Pharmaceutical Services. (n.d.). ADMET Predictive Models | AI-Powered Drug Discovery. [https://aurigeneservices.com/admet-predictive-models-ai-powered-drug-discovery/]
  • ADMET-AI. (n.d.). ADMET-AI. [https://admet-ai.com/]
  • BenchChem. (2025). Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. [https://www.benchchem.com/blog/unveiling-molecular-interactions-a-guide-to-cross-validating-computational-docking-with-experimental-results/]
  • Cross, J. B., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(5), 1136-1146. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3101150/]
  • Kumar, A., et al. (2022). Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. bioRxiv. [https://www.biorxiv.org/content/10.1101/2022.11.05.515320v1]
  • Nagaraja, V., et al. (2021). Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. Journal of Genetic Engineering and Biotechnology, 19(1), 1-10. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7808848/]
  • bioRxiv. (2022). Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation Study. [https://www.biorxiv.org/content/10.1101/2022.11.05.515320.full]
  • Rajakumari, K., et al. (2025). Molecular simulation studies and systems biological approach to identify the target lead compound for the enzyme DNA gyrase. Journal of Applied Pharmaceutical Science, 15(06), 216-233. [https://japsonline.com/admin/php/uploads/4132_pdf.pdf]
  • SciSpace. (n.d.). Efficient Synthesis and Pharmacological Evaluation of 3-(4-{5-Amino-6- fluoro-1-[2'-(1H-tetrazole...]. [https://typeset.
  • Kumar, A., et al. (2023). Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. Chemical Papers, 77, 6717–6727. [https://link.springer.com/article/10.1007/s11696-023-02946-8]
  • ResearchGate. (2021). Design and synthesis of novel 1 H -tetrazol-5-amine based potent antimicrobial agents: DNA topoisomerase IV and gyrase affinity evaluation supported by molecular docking studies. [https://www.researchgate.net/publication/348128522_Design_and_synthesis_of_novel_1_H_-tetrazol-5-amine_based_potent_antimicrobial_agents_DNA_topoisomerase_IV_and_gyrase_affinity_evaluation_supported_by_molecular_docking_studies]
  • Govender, K., et al. (2020). Identification of promising anti-DNA gyrase antibacterial compounds using de novo design, molecular docking and molecular dynamics studies. Journal of Biomolecular Structure & Dynamics, 38(6), 1798-1809. [https://pubmed.ncbi.nlm.nih.gov/31084271/]
  • PubMed. (2018). Design and synthesis of novel 1H-tetrazol-5-amine based potent antimicrobial agents: DNA topoisomerase IV and gyrase affinity evaluation supported by molecular docking studies. [https://pubmed.ncbi.nlm.nih.gov/30081373/]
  • Al-Suwaidan, I. A., et al. (2016). Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties. Chemistry Central Journal, 10, 43. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4940733/]
  • ChemicalBook. (2025). This compound. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61168925.htm]
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [https://www.jocpr.

Sources

Application Notes & Protocols: Developing Antimicrobial Agents with a 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. The 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine core represents a privileged scaffold in medicinal chemistry. The tetrazole ring acts as a bioisosteric replacement for a carboxylic acid, enhancing metabolic stability and solubility, while the fluoroaniline moiety can improve target binding and pharmacokinetic properties.[1] This guide provides a comprehensive set of application notes and detailed protocols for the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies of novel compounds derived from this promising scaffold. Research suggests that compounds featuring this core may act by inhibiting DNA gyrase, an essential enzyme for bacterial replication, offering a validated target for antimicrobial intervention.[2][3] These protocols are designed for researchers, scientists, and drug development professionals aiming to establish a discovery pipeline for new antimicrobial agents based on this chemical framework.

Part 1: Rationale and Foundational Concepts

The Scientific Case for the Scaffold

The selection of the this compound scaffold is predicated on established medicinal chemistry principles.

  • The Tetrazole Moiety: This nitrogen-rich heterocycle is a well-recognized bioisostere of the carboxylic acid group.[1] Its comparable pKa and planar structure allow it to engage in similar hydrogen bonding interactions as a carboxylate, but it is resistant to metabolic degradation pathways like beta-oxidation.[4] This often leads to improved bioavailability and metabolic stability in drug candidates.

  • The Fluoroaniline Moiety: The incorporation of a fluorine atom onto the phenyl ring is a common strategy in drug design. Fluorine's high electronegativity can modulate the electronic properties of the molecule, potentially enhancing binding affinity to the target protein.[5] Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the compound's half-life.[6] The aniline's amino group serves as a critical synthetic handle for diversification, allowing for the exploration of a wide chemical space to optimize activity and properties.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Fluoroquinolones, a major class of antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV.[7] Given the structural elements of the this compound scaffold, it is hypothesized that its derivatives may also target these enzymes.[2][3] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and repair.[3] Inhibition of this process leads to the cessation of cell division and ultimately, bacterial death. Protocols provided herein will enable the empirical testing of this hypothesis.

Part 2: Synthesis of the Core Scaffold and Derivatives

The synthesis of the target scaffold is a critical first step. The following protocol outlines a reliable and efficient method based on the well-established [3+2] cycloaddition reaction to form the tetrazole ring.[8][9][10]

Synthesis Workflow Diagram

Synthesis_Workflow A Step 1: Starting Material 4-Amino-2-fluorobenzonitrile B Step 2: Cycloaddition Reaction NaN3, NH4Cl, DMF, 120°C A->B Reagents & Conditions C Step 3: Product Isolation Acidification & Filtration B->C Work-up D Core Scaffold This compound C->D Purification E Step 4: Derivatization (e.g., Acylation, Alkylation) D->E Chemical Modification F Analog Library For SAR Studies E->F

Caption: General workflow for the synthesis of the core scaffold and subsequent analog library generation.

Protocol: Synthesis of this compound

Causality: This protocol utilizes a classic and robust method for tetrazole formation from a nitrile precursor. Ammonium chloride serves as a mild Brønsted acid catalyst to activate the nitrile group, facilitating the nucleophilic attack by the azide anion.[11] Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and ability to dissolve the ionic reagents.

Safety Warning: Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas. Use non-metal spatulas.

Table 1: Reagents and Equipment

ItemSpecification
Reagents 4-Amino-2-fluorobenzonitrile, Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl), Dimethylformamide (DMF), Hydrochloric Acid (HCl), Deionized Water, Ethyl Acetate, Anhydrous Magnesium Sulfate (MgSO₄)
Equipment Round-bottom flask, Reflux condenser, Heating mantle with stirrer, Thermometer, Buchner funnel, Vacuum flask, pH paper, Standard laboratory glassware, Rotary evaporator, TLC plates (silica gel)

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-amino-2-fluorobenzonitrile (1.36 g, 10 mmol), sodium azide (0.975 g, 15 mmol), and ammonium chloride (0.80 g, 15 mmol).

  • Solvent Addition: Add 20 mL of DMF to the flask.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 120°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into 100 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution to pH ~2 by adding 2M HCl dropwise. A precipitate should form. The acidification protonates the tetrazole ring, reducing its solubility in water and causing it to precipitate out.[11]

  • Product Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid cake thoroughly with cold deionized water (3 x 20 mL) to remove residual salts and DMF.

  • Drying: Dry the product under vacuum to yield the crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Antimicrobial Activity Screening

A systematic screening process is essential to evaluate the antimicrobial potential of the synthesized compounds. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Antimicrobial Screening Cascade

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Evaluation A Synthesized Compound Library B MIC Determination (Broth Microdilution) A->B C Identify 'Hits' (e.g., MIC ≤ 16 µg/mL) B->C D MBC Determination C->D E Time-Kill Kinetics Assay C->E F Determine Bactericidal vs. Bacteriostatic Activity D->F E->F G Mechanism of Action Studies (e.g., DNA Gyrase Assay) F->G H In Vitro Cytotoxicity Assay (e.g., HEK293 cells) F->H I Lead Candidate Selection G->I H->I

Sources

Application Note: A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The early-stage assessment of a compound's cytotoxicity is a cornerstone of the drug discovery and development pipeline. Identifying potential safety liabilities minimizes downstream failures and ensures that only the most promising candidates advance.[1][2] 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine is a novel small molecule with a chemical structure suggesting potential biological activity; the tetrazole ring, for instance, is an important moiety in medicinal chemistry, often acting as a bioisostere for carboxylic acids and participating in key binding interactions.[3] Research has indicated that this compound may inhibit DNA Gyrase, suggesting potential as an antibacterial agent.[4] However, its effect on mammalian cells is not well characterized.

This guide provides a comprehensive, multi-parametric strategy for evaluating the in vitro cytotoxicity of this compound. We move beyond single-endpoint assays to build a more complete picture of a compound's cellular impact. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH release), and apoptosis induction (Caspase-3/7 activity), researchers can distinguish between different mechanisms of cell death and make more informed decisions.[5]

Foundational Concepts: Designing a Robust Cytotoxicity Study

Before proceeding to specific protocols, it is critical to establish a sound experimental design. The choices made here will directly impact the quality and interpretability of the data.

Cell Line Selection: The Biological Context

The choice of cell line is paramount and depends on the intended application of the assay.[6] For a compound with an unknown target, a tiered approach is recommended:

  • Screening: Use a common, robust, and easy-to-culture cancer cell line (e.g., HeLa - human cervical adenocarcinoma, or A549 - human lung carcinoma) for initial dose-finding and toxicity screening. Cancer cell lines are often used for their suitability in high-throughput analysis.[7]

  • Targeted Assessment: If the compound is intended for a specific indication (e.g., liver-targeted), use a relevant cell line (e.g., HepG2 - human liver carcinoma) to assess potential hepatotoxicity.[8][9]

  • General Toxicity: To assess baseline toxicity against non-cancerous cells, include a cell line such as HEK293 (human embryonic kidney) or a primary-like cell line like hTERT-immortalized fibroblasts.[9]

This multi-cell line approach helps to identify compounds that are broadly cytotoxic versus those that may have a selective effect on a particular cell type.

The Critical Role of Controls

Every assay plate must include a complete set of controls to ensure the results are valid and interpretable.

  • Untreated Control (Negative Control): Cells cultured in medium only. This group represents 100% viability and serves as the baseline for all comparisons.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the test compound. This is crucial for confirming that the solvent itself is not causing cytotoxicity.[10]

  • Positive Control (Lysis Control): Cells treated with a known cytotoxic agent. This control validates that the assay system is working correctly.

    • For MTT: Use a potent toxin like Doxorubicin or Staurosporine.

    • For LDH & Caspase assays: Use the lysis buffer provided in the kit to achieve 100% cell death and maximum signal.

Section 1: Assay Protocol — Metabolic Viability (MTT Assay)
Principle

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[11][13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11] The crystals are then solubilized, and the absorbance is measured, typically between 550 and 600 nm.[13]

Workflow Diagram: MTT Assay Principle

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent oxidoreductases Formazan Purple Formazan (Insoluble Crystals) Enzymes->Formazan MTT Yellow MTT (Water-Soluble) MTT->Enzymes Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolve Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Mechanism of the MTT cell viability assay.

Detailed Protocol
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11][14]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. A common approach is to use eight concentrations in a semi-log dilution series (e.g., 100 µM, 30 µM, 10 µM, etc.). Remove the old medium from the cells and add 100 µL of the compound dilutions (or control media) to the appropriate wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[14]

  • MTT Addition: At the end of the incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[15]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, 5% CO₂.[15] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.[14][15]

  • Data Acquisition: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Section 2: Assay Protocol — Membrane Integrity (LDH Release Assay)
Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is present in all cell types.[16] When the plasma membrane is damaged, LDH is rapidly released into the cell culture medium.[16][17][18] The LDH assay is a colorimetric method that quantifies this released LDH.[10] It relies on a coupled enzymatic reaction: the released LDH oxidizes lactate to pyruvate, which reduces NAD⁺ to NADH.[17] This NADH then reacts with a tetrazolium salt (like INT) to form a red formazan product, which can be measured by absorbance at ~490 nm.[10][17] The amount of formazan is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[17]

Workflow Diagram: LDH Assay Principle

LDH_Principle cluster_medium Culture Medium LDH Released LDH Pyruvate Pyruvate LDH->Pyruvate Catalyzes NADH NADH Lactate Lactate Lactate->LDH NAD NAD+ NAD->NADH Reduction Formazan Red Formazan NADH->Formazan Diaphorase-catalyzed reduction INT Tetrazolium Salt (INT) INT->Formazan Measurement Measure Absorbance (~490 nm) Formazan->Measurement Cell Damaged Cell Cell->LDH Membrane damage

Caption: Mechanism of the LDH release cytotoxicity assay.

Detailed Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol to seed and treat cells with this compound and controls.

  • Prepare Controls: On the same plate, prepare two essential controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells where 10 µL of a 10X Lysis Solution is added 45 minutes before the end of incubation to induce 100% cell death.[19]

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, clear 96-well flat-bottom plate.[19]

  • Reagent Addition: Prepare the LDH reaction mixture (Assay Buffer + Substrate Mix) according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.[19]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.[19]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Section 3: Assay Protocol — Apoptosis Induction (Caspase-Glo® 3/7 Assay)
Principle

Apoptosis, or programmed cell death, is a key mechanism that can be induced by cytotoxic compounds. A hallmark of apoptosis is the activation of executioner caspases, particularly caspase-3 and caspase-7.[20] The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method that measures the activity of these caspases.[21] The assay reagent contains a proluminescent caspase-3/7 substrate with the DEVD tetrapeptide sequence.[22] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[22][23]

Workflow Diagram: Caspase-Glo® 3/7 Assay Principle

Caspase_Principle cluster_well Assay Well Reagent Caspase-Glo® 3/7 Reagent (contains Pro-Substrate, Luciferase) Substrate Pro-Substrate (DEVD) Reagent->Substrate provides Caspase Active Caspase-3/7 Amino Aminoluciferin Caspase->Amino Cleaves Light Luminescent Signal Amino->Light Luciferase + ATP, O₂ Measurement Measure Luminescence Light->Measurement ApoptoticCell Apoptotic Cell ApoptoticCell->Caspase Releases

Caption: Mechanism of the luminescent Caspase-Glo® 3/7 assay.

Detailed Protocol
  • Cell Seeding and Treatment: In an opaque-walled 96-well plate (suitable for luminescence), follow steps 1-3 of the MTT protocol to seed and treat cells. Use 100 µL final volume per well.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[21]

  • Assay Procedure (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[21]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable during this period.[21]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Section 4: Data Analysis and Interpretation
Data Processing
  • MTT Assay:

    • Subtract the average absorbance of the media-only blank wells from all other readings.

    • Calculate Percent Viability using the formula: % Viability = (Abs_Sample / Abs_VehicleControl) * 100

  • LDH Assay:

    • Subtract the average absorbance of the media-only blank wells from all other readings.

    • Calculate Percent Cytotoxicity using the formula: % Cytotoxicity = ((Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100

  • Caspase-Glo® 3/7 Assay:

    • Subtract the average luminescence of the media-only blank wells.

    • Calculate Fold Change in Activity using the formula: Fold Change = Lum_Sample / Lum_VehicleControl

Dose-Response Curves and IC₅₀ Determination

For each assay, plot the calculated values (% Viability, % Cytotoxicity, or Fold Change) against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data.[24][25] From this curve, the IC₅₀ (half-maximal inhibitory concentration) can be determined. The IC₅₀ represents the concentration of this compound that causes a 50% reduction in the measured response (e.g., 50% viability in the MTT assay).

Data Presentation Tables

Table 1: Example Raw Data Summary (MTT Assay, 48h)

Concentration (µM) Replicate 1 (Abs) Replicate 2 (Abs) Replicate 3 (Abs) Mean Abs % Viability
Vehicle Control (0) 1.254 1.288 1.271 1.271 100.0%
0.1 1.231 1.265 1.248 1.248 98.2%
1 1.152 1.189 1.170 1.170 92.1%
10 0.789 0.811 0.801 0.800 62.9%
30 0.455 0.432 0.448 0.445 35.0%

| 100 | 0.150 | 0.145 | 0.148 | 0.148 | 11.6% |

Table 2: Summary of Calculated IC₅₀ Values

Assay Cell Line Incubation Time IC₅₀ (µM)
MTT (Metabolic Activity) HeLa 48h 15.2
LDH (Membrane Integrity) HeLa 48h 25.8
Caspase-3/7 (Apoptosis) HeLa 24h 18.5

| MTT (Metabolic Activity) | HEK293 | 48h | > 100 |

Synthesizing the Results

Interpreting data from multiple assays provides a more nuanced understanding of the compound's cytotoxic mechanism.[26]

  • Scenario 1: Potent MTT IC₅₀, Weaker LDH IC₅₀, Strong Caspase Signal: This profile suggests the compound primarily induces apoptosis. It affects cell metabolism and activates caspases before causing late-stage membrane rupture (necrosis).

  • Scenario 2: Similar and Potent MTT and LDH IC₅₀ Values: This indicates a rapid, necrotic mode of cell death where metabolic function and membrane integrity are lost concurrently.

  • Scenario 3: Potent MTT IC₅₀, No LDH or Caspase Signal: The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic, or it may be acting through a non-apoptotic, non-necrotic pathway. It could also indicate direct mitochondrial toxicity without immediate cell death.[27]

The results in Table 2, for example, would suggest that this compound is selectively cytotoxic to HeLa cells, likely through an apoptotic mechanism, while having minimal effect on non-cancerous HEK293 cells at the tested concentrations.

Overall Experimental Workflow

Overall_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis CellCulture 1. Cell Line Selection & Culture CompoundPrep 2. Compound Dilution Series Preparation CellCulture->CompoundPrep Seeding 3. Seed Cells in 96-Well Plates CompoundPrep->Seeding Treatment 4. Treat Cells with Compound & Controls Seeding->Treatment Incubation 5. Incubate for 24h, 48h, or 72h Treatment->Incubation MTT MTT Assay (Metabolism) Incubation->MTT Choose Assay(s) LDH LDH Assay (Membrane Integrity) Incubation->LDH Choose Assay(s) Caspase Caspase Assay (Apoptosis) Incubation->Caspase Choose Assay(s) Readout 6. Plate Reading (Absorbance/Luminescence) MTT->Readout LDH->Readout Caspase->Readout Calc 7. Calculate %Viability, %Cytotoxicity, Fold Change Readout->Calc Curve 8. Generate Dose-Response Curves & IC50 Values Calc->Curve Interpret 9. Interpret & Synthesize Multi-Assay Data Curve->Interpret

Caption: Comprehensive workflow for multi-assay cytotoxicity profiling.

References
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 19, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 19, 2026, from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved January 19, 2026, from [Link]

  • MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved January 19, 2026, from [Link]

  • Leist, M., et al. (2019). Highlight report: Cell type selection for toxicity testing. ALTEX, 36(1), 155-161. Retrieved January 19, 2026, from [Link]

  • Riss, T. L., et al. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved January 19, 2026, from [Link]

  • Costa, V. M., et al. (2021). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 22(16), 8881. Retrieved January 19, 2026, from [Link]

  • Dahl, C., et al. (2021). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols, 1, e124. Retrieved January 19, 2026, from [Link]

  • LDH cytotoxicity assay. (2024, December 11). protocols.io. Retrieved January 19, 2026, from [Link]

  • Making cell lines more physiologically relevant for toxicology testing. (n.d.). Culture Collections, Public Health England. Retrieved January 19, 2026, from [Link]

  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Pan, C., et al. (2009). Cell lines as in vitro models for drug screening and toxicity studies. Cell Biology and Toxicology, 25(3), 155-162. Retrieved January 19, 2026, from [Link]

  • Hothorn, L. A., et al. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Archives of Toxicology, 97(8), 2099-2115. Retrieved January 19, 2026, from [Link]

  • Arévalo-Híjar, M. A., et al. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Pharmaceutics, 15(11), 2589. Retrieved January 19, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

  • Understanding Cytotoxicity. (2024, March 9). Virology Research Services. Retrieved January 19, 2026, from [Link]

  • Herges, L., et al. (2021). Characterization of Novel Diphenylamine Compounds as Ferroptosis Inhibitors. Journal of Pharmacology and Experimental Therapeutics, 377(2), 224-235. Retrieved January 19, 2026, from [Link]

  • Optimal experimental designs for dose–response studies with continuous endpoints. (2014). Archives of Toxicology, 88(10), 1845-1856. Retrieved January 19, 2026, from [Link]

  • Design and analysis of dose-response experiments. (n.d.). German Cancer Research Center. Retrieved January 19, 2026, from [Link]

  • Al-Warhi, T., et al. (2020). Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives. Molecules, 25(18), 4168. Retrieved January 19, 2026, from [Link]

  • Can someone advise me how to interpret my results of cytotoxicity using MTT assay? (2014, November 23). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Dose-response assessment. (n.d.). Helmholtz Centre for Environmental Research - UFZ. Retrieved January 19, 2026, from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved January 19, 2026, from [Link]

  • Pop, C. E., et al. (2023). Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation. International Journal of Molecular Sciences, 24(13), 10839. Retrieved January 19, 2026, from [Link]

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(17), 10257-10313. Retrieved January 19, 2026, from [Link]

Sources

In Vivo Efficacy of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine: Application Notes & Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

<

Disclaimer: Information regarding the specific biological target and therapeutic indications for 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine is not publicly available. This document is constructed based on the scientific hypothesis that this compound, due to its structural motifs (a fluorinated phenylamine and a tetrazole ring), acts as a small molecule inhibitor of the c-Met receptor tyrosine kinase . The protocols and methodologies described herein are established standards for evaluating c-Met inhibitors in preclinical oncology models.

Introduction: The Rationale for Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor, is a critical regulator of cellular processes including proliferation, survival, migration, and invasion.[1][2] Upon binding its only known ligand, HGF, c-Met activates several downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[1] In normal physiology, this signaling is tightly controlled and essential for embryonic development and tissue repair.[1]

However, in many human cancers—including non-small cell lung cancer (NSCLC), gastric, and renal carcinomas—the c-Met pathway becomes dysregulated through mechanisms such as gene amplification, activating mutations, or protein overexpression.[1][3] This aberrant signaling drives tumor growth, angiogenesis, and metastasis, often correlating with a more aggressive clinical phenotype and poor prognosis.[3][4] Consequently, inhibiting the c-Met kinase has become a promising strategy in oncology drug development.[5][6] This guide provides a comprehensive framework for assessing the in vivo efficacy of this compound, a putative c-Met inhibitor.

Foundational Knowledge: The c-Met Signaling Cascade

A thorough understanding of the c-Met pathway is crucial for designing robust in vivo studies and interpreting results. HGF binding induces c-Met dimerization and autophosphorylation at key tyrosine residues (Y1234/1235 in the activation loop and Y1349/Y1356 in the C-terminal docking site), creating a scaffold for downstream effector proteins.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF Ligand HGF->cMet Binds & Activates Inhibitor This compound (Putative Inhibitor) Inhibitor->cMet Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Dimerizes & Translocates Proliferation Proliferation Survival Transcription->Proliferation Invasion Invasion Metastasis Transcription->Invasion

Caption: The c-Met signaling pathway and its downstream effectors.

Animal Model Selection: Choosing the Right System

The choice of animal model is paramount for obtaining clinically relevant data. The primary models for evaluating c-Met inhibitors are xenografts, where human tumor cells or tissues are implanted into immunocompromised mice.

Model TypeDescriptionKey AdvantagesKey DisadvantagesRecommended Cell Lines (c-Met driven)
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are cultured in vitro and then injected subcutaneously or orthotopically into immunocompromised mice (e.g., Nude, SCID).[7]Rapid, reproducible tumor growth; cost-effective; high-throughput.[8]Lacks tumor heterogeneity and microenvironment of human tumors.Gastric: Hs 746T, SNU-5, MKN-45NSCLC: NCI-H441, EBC-1Glioblastoma: U-87 MG[9]
Patient-Derived Xenograft (PDX) Tumor fragments from a patient are directly implanted into severely immunocompromised mice (e.g., NOD-SCID, NSG).[10]Preserves original tumor architecture, heterogeneity, and molecular diversity, offering higher predictive value for clinical outcomes.[8][10]Slower tumor growth; higher cost and complexity; requires specialized facilities.Dependent on sourcing patient tumors with confirmed c-Met amplification/mutation.
Genetically Engineered Mouse Models (GEMM) Mice are engineered to develop spontaneous tumors driven by specific genetic alterations (e.g., c-Met activation).[8]Tumors develop in a natural microenvironment with an intact immune system (if not crossed with immunodeficient strains).Technically challenging and time-consuming to develop; may not fully recapitulate human disease complexity.N/A (Model specific)

For initial efficacy screening of a novel compound, the CDX model is the recommended starting point due to its efficiency and reproducibility.

Experimental Design & Protocols

A well-designed in vivo study is essential for generating robust and interpretable data. This involves careful planning of each stage, from animal acclimatization to endpoint analysis.

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A 1. Animal Acclimatization (4-6 week old nude mice, 3-5 days) B 2. Cell Culture & Preparation (e.g., Hs 746T, 70-80% confluency) A->B C 3. Subcutaneous Implantation (2-5 x 10^6 cells in Matrigel/PBS) B->C D 4. Tumor Growth Monitoring (Calipers, 2-3 times/week) C->D E 5. Randomization (Tumor volume ~100-150 mm³) D->E F 6. Treatment Initiation (Vehicle vs. Compound) E->F G 7. Daily Monitoring (Tumor Volume, Body Weight, Clinical Signs) F->G H 8. Study Termination (Tumor volume endpoint or pre-defined time) G->H I 9. Sample Collection (Tumors, Plasma, Organs) H->I J 10. Data Analysis (TGI, Statistical Analysis) I->J K 11. Pharmacodynamic Analysis (Western Blot, IHC) J->K

Caption: General workflow for an in vivo xenograft efficacy study.

Protocol: Subcutaneous Xenograft Model for Efficacy Testing

This protocol details the establishment of a subcutaneous CDX model using the Hs 746T gastric cancer cell line, which harbors a MET gene amplification.

Materials:

  • Hs 746T human gastric carcinoma cells

  • 4-6 week old female athymic nude mice

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (or similar, e.g., Cultrex BME)

  • 1-cc syringes with 27-gauge needles[11]

  • Digital calipers

  • Vehicle and formulated this compound

Procedure:

  • Cell Preparation: Culture Hs 746T cells to 70-80% confluency. Harvest cells using trypsin-EDTA, wash twice with sterile PBS, and perform a cell count using a hemocytometer with trypan blue to assess viability.[11] Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep on ice.

  • Animal Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[11]

  • Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are palpable. Calculate volume using the formula: Volume = (Width² x Length) / 2 .[11]

  • Randomization and Dosing: When average tumor volume reaches 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water)

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg)

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg)

    • Group 4: Positive control (optional, e.g., Crizotinib)

  • Treatment Administration: Administer the compound and vehicle daily via the appropriate route (e.g., oral gavage) for the duration of the study (typically 21-28 days).

  • Monitoring: Record tumor volume and body weight for each animal 2-3 times per week. Monitor animals daily for any signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).

  • Endpoint: The study is terminated when tumors in the vehicle group reach a pre-determined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

Data Analysis and Interpretation

The primary endpoint is Tumor Growth Inhibition (TGI) , calculated at the end of the study using the formula:

% TGI = [1 - (ΔT / ΔC)] x 100

Where:

  • ΔT = Change in mean tumor volume for the treated group (Final - Initial)

  • ΔC = Change in mean tumor volume for the vehicle control group (Final - Initial)

Statistical significance between groups should be determined using an appropriate test, such as a one-way ANOVA with post-hoc analysis.

Pharmacodynamic (PD) Biomarker Analysis

Efficacy data must be supported by evidence of target engagement in vivo. PD studies confirm that the compound inhibits c-Met signaling within the tumor at therapeutic doses.

Protocol: Western Blot for p-cMet Inhibition

Objective: To measure the phosphorylation status of c-Met in tumor tissue following compound administration.[12]

Procedure:

  • Satellite Cohort: Establish a separate cohort of tumor-bearing mice for PD analysis.

  • Dosing and Sample Collection: Treat mice with a single dose of vehicle or compound. At specific time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize the mice and immediately excise the tumors.

  • Tissue Processing: Snap-freeze the tumor tissue in liquid nitrogen to preserve protein phosphorylation states.

  • Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors. Quantify total protein concentration (e.g., using a BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein lysate (20-40 µg) via SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated c-Met (p-cMet Y1234/1235) and total c-Met . A loading control (e.g., β-actin) is also required.

    • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

  • Analysis: Quantify band intensity using densitometry. The key endpoint is the ratio of p-cMet to total c-Met , which should decrease in a dose- and time-dependent manner in the treated groups compared to the vehicle control.[12]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound as a putative c-Met inhibitor. Positive results from these studies, demonstrating significant tumor growth inhibition coupled with clear evidence of on-target pharmacodynamic effects, would provide a strong rationale for advancing the compound into further preclinical development, including toxicology studies and evaluation in more complex models like PDXs. The ultimate goal is to select candidates with the highest probability of success in future clinical trials for c-Met-driven cancers.[13]

References

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]

  • PubMed. (n.d.). Targeting the c-Met signaling pathway in cancer. National Institutes of Health. [Link]

  • AbbVie Science. (n.d.). c-MET. AbbVie Inc. [Link]

  • ResearchGate. (2006). (PDF) Targeting the c-Met Signaling Pathway in Cancer. [Link]

  • Semantic Scholar. (n.d.). An overview of the c-MET signaling pathway. [Link]

  • Cold Spring Harbor Protocol. (2005). Xenograft Tumor Model Protocol. [Link]

  • Ribba, B., et al. (2012). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Clinical Cancer Research, 18(13), 3536-3544. [Link]

  • Kim, M. P., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2024. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • PubMed. (2009). Soluble c-Met receptors inhibit phosphorylation of c-Met and growth of hepatocyte growth factor: c-Met-dependent tumors in animal models. National Institutes of Health. [Link]

  • Bradley, C. A., et al. (2019). Have clinical trials properly assessed c-Met inhibitors?. Journal of Clinical Investigation, 129(2), 521-523. [Link]

  • Nakagawa, T., et al. (2015). Development of antibody-based c-Met inhibitors for targeted cancer therapy. Cancer Science, 106(2), 143-150. [Link]

  • Semantic Scholar. (2016). Pharmacodynamic Response of the MET/HGF Receptor to Small-Molecule Tyrosine Kinase Inhibitors Examined with Validated, Fit-for-Clinic Immunoassays. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 5(11), 821-832. [Link]

  • Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). [Link]

  • MDPI. (2024). Targeting CDK11 in Rhabdoid Tumor of the Kidney. [Link]

  • ResearchGate. (2014). Preclinical Evaluation of a Novel c-Met Inhibitor in a Gastric Cancer Xenograft Model Using Small Animal PET. [Link]

  • National Institutes of Health. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • MDPI. (2024). Advancements in Preclinical Models for NF2-Related Schwannomatosis Research. [Link]

  • Dovepress. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. [Link]

  • ResearchGate. (2014). Development of c-MET pathway inhibitors. [Link]

  • Arkivoc. (2024). Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. [Link]

  • ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(24), 12290-12367. [Link]

  • PubMed. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve your reaction yields and overcome common challenges encountered during this synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-amino-2-fluorobenzonitrile. The second, and most critical step, is the [3+2] cycloaddition of this nitrile with an azide source to form the tetrazole ring.

Synthetic_Pathway Start Starting Materials Step1 Step 1: Synthesis of 4-Amino-2-fluorobenzonitrile Start->Step1 e.g., 2-fluoro-4-chlorobenzonitrile Intermediate 4-Amino-2-fluorobenzonitrile Step1->Intermediate Step2 Step 2: [3+2] Cycloaddition Intermediate->Step2 Sodium Azide (NaN₃) Product This compound Step2->Product

Caption: General two-step synthesis of this compound.

Part 1: Synthesis of 4-Amino-2-fluorobenzonitrile (Intermediate)

A reliable supply of high-purity 4-amino-2-fluorobenzonitrile is crucial for a successful tetrazole formation reaction. A common method for its synthesis is the ammonolysis of 2-fluoro-4-chlorobenzonitrile.[1][2]

Experimental Protocol: Ammonolysis of 2-Fluoro-4-chlorobenzonitrile
  • Reaction Setup: In a pressure vessel, combine 2-fluoro-4-chlorobenzonitrile (1 equivalent), a suitable solvent (e.g., N-methyl-2-pyrrolidone or dimethyl sulfoxide), and a copper(I) catalyst (e.g., CuI, 5-10 mol%).

  • Ammonia Source: Add an aqueous ammonia solution (excess, e.g., 10-15 equivalents).

  • Reaction Conditions: Seal the vessel and heat the mixture to 120-150°C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Troubleshooting & FAQs for Step 1

Q1: My reaction is sluggish or incomplete. How can I improve the conversion?

A1:

  • Catalyst Activity: Ensure your copper(I) catalyst is fresh. If it has been exposed to air, its activity may be diminished. Consider adding a ligand like L-proline or N,N'-dimethylethylenediamine to enhance catalyst performance.

  • Temperature: The reaction often requires high temperatures. Ensure your heating apparatus is accurately calibrated. You can cautiously increase the temperature in 10°C increments, but be mindful of the pressure limits of your vessel.

  • Solvent: Aprotic polar solvents like DMSO, DMF, or NMP are generally effective. Ensure the solvent is anhydrous, as water can sometimes interfere with the reaction.

Q2: I am observing significant amounts of side products. What are they and how can I avoid them?

A2: The primary side product is often the hydrolysis of the nitrile to the corresponding benzamide. To minimize this:

  • Use a concentrated ammonia solution to favor the desired nucleophilic substitution over hydrolysis.

  • Ensure your starting materials and solvent are as anhydrous as possible.

Another potential side product is the formation of the corresponding phenol through reaction with any residual water. Again, anhydrous conditions are key.

Q3: How do I confirm the identity and purity of my 4-amino-2-fluorobenzonitrile?

A3: Standard characterization techniques are effective:

  • ¹H NMR: You should see characteristic signals for the aromatic protons and the -NH₂ protons. The fluorine atom will cause splitting of the adjacent proton signals.

  • ¹³C NMR: The spectrum will show the aromatic carbons, with the carbon attached to the fluorine exhibiting a large C-F coupling constant. The nitrile carbon will also be visible.

  • Mass Spectrometry: This will confirm the molecular weight of the product (136.13 g/mol ).[3]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Part 2: [3+2] Cycloaddition for Tetrazole Formation

This step involves the reaction of 4-amino-2-fluorobenzonitrile with sodium azide, typically in the presence of a catalyst, to form the desired tetrazole ring. This reaction is a cornerstone of tetrazole synthesis.[4]

Mechanism of Tetrazole Formation

The generally accepted mechanism involves the activation of the nitrile by a Lewis or Brønsted acid, making the nitrile carbon more electrophilic. The azide anion then attacks the activated nitrile, followed by cyclization to form the tetrazole ring.[5]

Mechanism cluster_0 Nitrile Activation cluster_1 Nucleophilic Attack cluster_2 Cyclization & Protonation Nitrile R-C≡N ActivatedNitrile R-C≡N⁺-[Catalyst] Nitrile->ActivatedNitrile + [Catalyst] Catalyst [Catalyst] Intermediate1 R-C(N₃)=N-[Catalyst] ActivatedNitrile->Intermediate1 + N₃⁻ Azide N₃⁻ TetrazoleAnion Tetrazolate Anion Intermediate1->TetrazoleAnion Cyclization Product Tetrazole TetrazoleAnion->Product + H⁺

Caption: Simplified mechanism of catalyzed [3+2] cycloaddition for tetrazole synthesis.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 4-amino-2-fluorobenzonitrile (1 equivalent) in a suitable solvent (e.g., DMF, NMP, or water), add sodium azide (1.5-3 equivalents) and a catalyst.

  • Catalyst Selection:

    • Lewis Acid: Zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) (1-1.5 equivalents) are commonly used.[4]

    • Brønsted Acid: Ammonium chloride (NH₄Cl) (1.5-3 equivalents) is a milder and often safer alternative.[6]

  • Reaction Conditions: Heat the mixture to 100-130°C for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Carefully acidify the solution to pH 2-3 with an acid such as 3M HCl. This will protonate the tetrazole and cause it to precipitate. Caution: This step will generate hydrazoic acid (HN₃), which is highly toxic and explosive. This must be performed in a well-ventilated fume hood.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Troubleshooting & FAQs for Step 2

Q1: My yield is low. What are the most critical parameters to optimize?

A1:

  • Catalyst Choice: The electronic nature of your nitrile (with both electron-donating -NH₂ and electron-withdrawing -F groups) can make catalyst selection crucial. If ammonium chloride is ineffective, a stronger Lewis acid like ZnCl₂ may be necessary to sufficiently activate the nitrile.[4] However, be aware that Lewis acids can sometimes complex with the aniline, potentially hindering the reaction.

  • Reaction Time and Temperature: This reaction often requires prolonged heating. Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique. A temperature increase may accelerate the reaction, but can also lead to decomposition of the product.[5]

  • Purity of Starting Material: Any impurities from Step 1 can negatively impact the cycloaddition. Ensure your 4-amino-2-fluorobenzonitrile is of high purity.

  • Work-up: The pH of the precipitation is critical. If the pH is too high, the product will remain in its anionic, more soluble form. If it's too low, you risk degrading the product. Titrate the pH carefully.

Q2: I'm concerned about the safety of using sodium azide. What are the essential precautions?

A2: This is a critical concern. Sodium azide is highly toxic and can form explosive compounds.

  • Hydrazoic Acid (HN₃): Acidification of azide-containing solutions generates HN₃, a highly toxic, volatile, and explosive gas. ALWAYS perform the acidification and filtration steps in a well-ventilated fume hood.[7]

  • Heavy Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper, brass in plumbing or on spatulas) to form highly shock-sensitive and explosive metal azides. Use only glass, plastic, or stainless steel equipment.

  • Waste Disposal: Quench any residual azide in the reaction mixture before disposal. A common method is the addition of a sodium nitrite solution, followed by acidification to destroy the excess azide. Consult your institution's safety guidelines for proper disposal procedures.

Q3: Could the amino group on my starting material be causing side reactions?

A3: While the amino group is a potential site for side reactions, in many standard tetrazole syntheses from aminobenzonitriles, it remains intact. However, if you are using particularly harsh conditions or specific catalysts, you could observe N-acylation (if using DMF at high temperatures for extended periods) or other transformations. If you suspect this is an issue, you can protect the amine as an acetamide, perform the cycloaddition, and then deprotect it. However, this adds two steps to your synthesis, so it should only be considered if unprotected routes fail.

Data for Final Product Confirmation
  • Molecular Formula: C₇H₆FN₅

  • Molecular Weight: 179.15 g/mol [8]

  • ¹H NMR: Expect complex splitting patterns in the aromatic region due to the fluorine and the tetrazole ring. The NH₂ and the tetrazole N-H protons will also be present, and their chemical shifts may be solvent-dependent.

  • ¹⁹F NMR: A single resonance, likely coupled to the adjacent aromatic protons.

  • Mass Spectrometry (ESI-MS): Look for the [M+H]⁺ ion at m/z 180.16 or the [M-H]⁻ ion at m/z 178.14.

Summary of Key Yield Optimization Strategies

ParameterRecommendationRationale
Purity of Nitrile >98%Impurities can inhibit the catalyst and complicate purification.
Catalyst Start with NH₄Cl, then try ZnCl₂ if needed.NH₄Cl is safer; ZnCl₂ provides stronger Lewis acid activation.[4][6]
Solvent DMF or NMPHigh-boiling polar aprotic solvents are effective at solubilizing reagents.
Temperature 100-130°CProvides sufficient thermal energy for the reaction without significant product decomposition.[5]
Reaction Time 12-24 hours (monitor)Cycloaddition can be slow; ensure the reaction goes to completion.
Work-up pH 2-3Ensures complete precipitation of the tetrazole product.

References

Sources

Technical Support Center: Purification of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this versatile molecule. The unique structure of this compound, featuring an acidic tetrazole ring, a basic aniline moiety, and a lipophilic fluorine atom, presents distinct purification challenges. This document provides in-depth, experience-driven troubleshooting advice and protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles.

Question 1: My crude product is a sticky oil that won't crystallize, and TLC shows multiple spots. What's the likely cause and how can I isolate my product?

Answer: This is a common issue stemming from the compound's amphoteric nature and the presence of both ionic and non-ionic impurities. The oily consistency often arises from residual solvents, inorganic salts from the synthesis (e.g., sodium azide, zinc salts), or byproducts that act as crystallization inhibitors.

Core Challenge: The molecule possesses two key functional groups with opposing acid-base properties: the tetrazole ring (acidic, pKa ≈ 4.8) and the aniline amine group (weakly basic).[1][2] This duality means its solubility is highly dependent on pH.

Troubleshooting Strategy: pH-Mediated Extractive Workup

The most effective approach is to leverage the pH-dependent solubility to separate the desired product from neutral organic impurities and inorganic salts.

  • Dissolution: Dissolve the crude oily product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Perform a wash with a dilute acidic solution (e.g., 1 M HCl). Your product's aniline group will be protonated, moving the compound into the aqueous layer as a salt, while neutral organic impurities remain in the organic layer.

  • Basification & Re-extraction: Separate the aqueous layer, cool it in an ice bath, and carefully basify it with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to a pH of ~8-9. This deprotonates the ammonium salt, causing the neutral product to precipitate or become extractable.

  • Final Extraction: Extract the product back into an organic solvent (EtOAc or DCM).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This process typically yields a solid product that is significantly purer and more amenable to crystallization.

Question 2: After purification, I still have a significant impurity that appears to be the starting material, 2-fluoro-4-aminobenzonitrile. How can I remove it effectively?

Answer: Residual starting material is a frequent challenge, especially in reactions that do not go to completion, such as the [3+2] cycloaddition used to form the tetrazole ring.[3][4] While the nitrile is structurally similar to the product, its lack of the acidic tetrazole group is the key to separation.

Recommended Methods:

  • Recrystallization: This is the preferred method if the nitrile concentration is moderate. The product, with its ability to form strong hydrogen bonds via the tetrazole and amine groups, often has different solubility profiles than the starting nitrile.

    • Solvent Choice: Screen solvents like isopropanol, acetonitrile, or mixtures of ethanol and water. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature, while the nitrile impurity remains in the mother liquor.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography is a reliable alternative.

    • Mobile Phase: A gradient system of ethyl acetate in hexanes is a good starting point.

    • Tailing Issue: The basic amine group on your product can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, add a small amount of a competitive base, such as 0.5-1% triethylamine (Et₃N), to the mobile phase. This will improve the peak shape and separation efficiency.

Question 3: My NMR analysis shows the desired product, but also a byproduct with a similar aromatic pattern, which I suspect is a hydrolysis product. How do I confirm this and purify my compound?

Answer: Your suspicion is likely correct. The starting nitrile is susceptible to hydrolysis under certain reaction conditions (especially if water is present with acid or base catalysts), converting it to the corresponding amide or carboxylic acid.[5] This carboxylic acid byproduct (2-fluoro-4-aminobenzoic acid) is a common impurity.

Confirmation: Use LC-MS. The carboxylic acid byproduct will have a different mass (M+H⁺ = 156.04) compared to your product (M+H⁺ = 180.07) and will typically have a much shorter retention time on a reverse-phase column due to its higher polarity.

Purification Strategy: Exploiting Acidity Differences

The tetrazole ring is a known bioisostere for a carboxylic acid, but their pKa values differ.[2] You can exploit this difference using a carefully controlled pH-swing extraction.

  • Dissolve the crude mixture in ethyl acetate.

  • Wash with a mildly basic aqueous solution, such as saturated sodium bicarbonate (pH ≈ 8.4). The more acidic carboxylic acid will be preferentially deprotonated and extracted into the aqueous layer as its sodium salt.

  • The this compound, being less acidic, will largely remain in the organic layer.

  • Wash the organic layer with brine, dry it over Na₂SO₄, and concentrate to obtain the purified product.

Below is a workflow diagram illustrating the decision process for purification.

Purification_Workflow start Crude Product (Low Purity) check_impurities Identify Major Impurity (TLC, LC-MS, NMR) start->check_impurities is_nitrile Starting Nitrile? check_impurities->is_nitrile Non-polar spot is_hydrolysis Hydrolysis Product (e.g., Carboxylic Acid)? check_impurities->is_hydrolysis Polar spot is_oily Oily / Salts? check_impurities->is_oily Complex mixture recrystallize Recrystallization (e.g., IPA/Water) is_nitrile->recrystallize Yes chromatography Column Chromatography (EtOAc/Hexanes + 1% Et3N) is_nitrile->chromatography No is_hydrolysis->is_oily No ph_swing_bicarb Mild Basic Wash (Sat. NaHCO3) is_hydrolysis->ph_swing_bicarb Yes is_oily->start No, re-evaluate ph_swing_full Full pH-Swing Extraction (Acid/Base) is_oily->ph_swing_full Yes recrystallize->chromatography Fails end_node Pure Product recrystallize->end_node Successful chromatography->end_node ph_swing_bicarb->end_node ph_swing_full->recrystallize

Caption: Troubleshooting workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of during purification?

A: Understanding these three properties is critical:

  • Amphoterism: The molecule contains both an acidic group (tetrazole, pKa ≈ 4.8) and a basic group (aniline). This means it can exist as a cation, a zwitterion, a neutral molecule, or an anion depending on the pH. This property is your most powerful tool for purification via extractions.[1][2]

  • Polarity and Solubility: The combination of a hydrophilic tetrazole ring and a moderately hydrophobic fluoro-phenyl system gives the compound a balanced polarity.[1] It generally shows good solubility in polar organic solvents like ethanol, isopropanol, and acetonitrile, and limited solubility in non-polar solvents like hexanes.

  • Stability: While generally stable, tetrazole-containing compounds can be sensitive to harsh conditions. Degradation can be influenced by pH, temperature, and light.[6] It is advisable to avoid prolonged exposure to strong acids, which can potentially cleave the tetrazole ring.[7] Most tetrazoles exhibit maximum stability in a pH range of 4 to 8.[6]

Q2: What is a good starting point for developing a recrystallization protocol?

A: A systematic solvent screening is the best approach. Start with small-scale trials (10-20 mg of crude product).

Solvent ClassExamplesRationale
Alcohols Isopropanol (IPA), Ethanol (EtOH)Good for dissolving at heat due to hydrogen bonding; often yields high-quality crystals upon cooling.
Nitriles Acetonitrile (MeCN)A polar aprotic solvent that can offer a different selectivity compared to alcohols.
Esters Ethyl Acetate (EtOAc)Good for dissolving the compound, but may require an anti-solvent like hexanes to induce crystallization.
Aqueous Mixtures IPA/Water, EtOH/Water, MeCN/WaterAdding water as an anti-solvent can be very effective for precipitating this moderately polar compound.

Protocol:

  • Dissolve the compound in a minimum amount of a hot solvent.

  • If the solution is clear, allow it to cool slowly to room temperature, then in an ice bath.

  • If crystallization does not occur, add a non-polar anti-solvent (like hexanes or water, depending on the primary solvent) dropwise until turbidity persists, then cool.

Q3: How exactly does pH control the solubility of this compound?

A: The pH of the aqueous phase dictates which functional group is ionized, dramatically altering the molecule's solubility.

pH RangeDominant SpeciesExpected Aqueous SolubilityExplanation
< 2 (Strongly Acidic) Cationic (Protonated Amine)HighThe basic aniline nitrogen is protonated to form an ammonium salt (-NH₃⁺), which is highly soluble in water.
4-6 (Weakly Acidic) Neutral / ZwitterionicLowThe molecule is least soluble near its isoelectric point. The tetrazole may be partially deprotonated and the amine partially protonated.
> 9 (Strongly Basic) Anionic (Deprotonated Tetrazole)HighThe acidic N-H proton of the tetrazole ring is removed to form a tetrazolate anion, which is highly soluble in water.[1]

This behavior is the basis for the purification workflow visualized below.

cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase org_start Crude Mixture Product (P) Neutral Impurity (I) aq_acid Acidic Wash (pH ~1) Product Salt (P-H⁺) Inorganic Salts org_start->aq_acid Wash with 1M HCl org_acid Neutral Impurity (I) org_final Purified Product (P) aq_acid->org_acid Separate Phases aq_base Basification (pH ~9) Precipitated Product (P) Inorganic Salts aq_acid->aq_base Add 6M NaOH aq_base->org_final Extract with EtOAc

Caption: Logical flow of a pH-mediated extractive purification.

References

  • Al-Masoudi, N. A., & Al-Sultani, K. H. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available from: [Link]

  • Ostrovskii, V. A., Koldobskii, G. I., & Trifonov, R. E. (2004). Tetrazoles: Synthesis, structure, physico-chemical properties and application. Russian Chemical Reviews. Available from: [Link]

  • Katritzky, A. R., & Rogers, J. W. (2005). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. Available from: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Available from: [Link]

  • Reddy, P. G., et al. (2005). Conversion of aromatic nitriles into tetrazoles. Google Patents.
  • Himo, F., & Sharpless, K. B. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Issues of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine. This document provides in-depth troubleshooting strategies and practical protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the scientific rationale and step-by-step guidance needed to achieve accurate and reproducible experimental results.

Understanding the Challenge: A Molecule of Duality

This compound (MW: 179.15 g/mol ) is a compound of significant interest, particularly for its potential antibacterial properties as a DNA Gyrase inhibitor.[1] Its structure, however, presents a classic solubility conundrum. It contains both a hydrophilic tetrazole ring and a moderately hydrophobic fluorinated phenylamine system.[1] This dual nature can lead to poor aqueous solubility, causing compound precipitation, underestimated potency, and variable data in biological assays.[1][2]

The key to overcoming this lies in understanding and manipulating the compound's physicochemical properties. The tetrazole ring possesses an acidic proton (pKa is generally below 5.0), meaning it will be predominantly ionized (as the more soluble tetrazolate anion) at physiological pH (7.4).[1][3] The fluorine atom and phenyl ring contribute to its lipophilicity, with an estimated logP value between 1.5 and 2.5, which, while favorable for membrane permeability, can limit aqueous solubility.[1]

This guide will walk you through a logical progression of techniques, from simple co-solvent systems to more advanced formulation strategies, to ensure your compound remains in solution and your assay integrity is maintained.

Compound Profile
PropertyValueSource
IUPAC Name 3-fluoro-4-(2H-tetrazol-5-yl)aniline[]
Molecular Formula C₇H₆FN₅[1]
Molecular Weight 179.15 g/mol [1]
Key Features Acidic tetrazole ring, fluorinated phenylamine[1]
Predicted logP 1.5 - 2.5[1]

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries.

Q1: My compound won't dissolve directly in my aqueous assay buffer. What is the absolute first thing I should try?

A: The standard and most direct first step is to prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your final assay buffer.[2] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of compounds.[2][5] Prepare a 10-50 mM stock solution in 100% high-purity DMSO. This stock can then be serially diluted for your dose-response experiments.

Q2: I made a DMSO stock, but my compound precipitates out of solution when I dilute it into the aqueous buffer. What's happening?

A: This is a very common issue related to kinetic versus thermodynamic solubility. Your compound is highly soluble in DMSO but poorly soluble in the aqueous buffer. When you dilute the DMSO stock, you create a supersaturated aqueous solution that is thermodynamically unstable, leading to precipitation.[6]

Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit.

  • Reduce Stock Concentration: Try making a more dilute DMSO stock (e.g., 1 mM or 5 mM). This introduces less organic solvent and a lower concentration of the compound during the dilution step, which can sometimes prevent precipitation.

  • Optimize Dilution Technique: Add the small volume of DMSO stock into a larger volume of assay buffer while vortexing vigorously. This rapid dispersion can help maintain a metastable solution.[2]

  • Explore Other Solubilization Methods: If precipitation persists, you will need to move beyond a simple DMSO/buffer system. Proceed to the in-depth troubleshooting guides below.

Q3: What is the maximum concentration of DMSO my assay can tolerate?

A: This is critically dependent on your assay type. As a general rule, most cell-based assays can tolerate DMSO up to 0.5%, with some robust cell lines tolerating up to 1%.[7] Higher concentrations are often cytotoxic.[7] Enzyme assays may be more tolerant, but DMSO can still affect protein conformation and activity at concentrations above 1-2%.

Crucially, you must validate this for your specific system. Run a solvent tolerance control experiment where you test a range of DMSO concentrations (e.g., 0.1% to 2%) in your assay without the compound to see if the solvent itself affects the readout.[7] Always keep the final DMSO concentration constant across all wells, including your controls.

Q4: Can I use pH to increase the solubility of this compound?

A: Yes, this is a highly effective strategy for this specific molecule. The tetrazole ring is acidic and will be deprotonated to its more soluble anionic (tetrazolate) form at a pH above its pKa.[1][3] Since the pKa is likely <5, adjusting your buffer to a physiological pH of 7.4 should already favor the more soluble form. If you are using an acidic buffer (e.g., pH 5-6), you will likely encounter significant solubility issues.

Considerations:

  • Assay Compatibility: Ensure your biological system (e.g., enzyme, cells) is stable and functional at the required pH.[8]

  • Compound Stability: While many tetrazoles are stable, confirm that your compound does not degrade at the tested pH.[9]

Part 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: The Co-Solvent Approach

Co-solvents are water-miscible organic solvents that increase drug solubility by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[10][11]

Workflow for Co-Solvent Selection

Start Start: Solubility Issue Identified PrepStock Prepare 10-50 mM Stock in 100% DMSO Start->PrepStock Dilute Dilute Stock to Highest Test Concentration in Buffer PrepStock->Dilute CheckPrecip Visual Check: Precipitation? Dilute->CheckPrecip Success Success! Proceed with Assay (Keep DMSO % constant) CheckPrecip->Success No Failure Precipitation Occurs CheckPrecip->Failure Yes LowerConc Try Lower Stock/Final Concentration Failure->LowerConc CheckAgain Re-check for Precipitation LowerConc->CheckAgain CheckAgain->Success No TryOther Consider Alternative Co-solvents (e.g., PEG 400, Ethanol) CheckAgain->TryOther Yes TestTol Run Solvent Tolerance Test in Assay TryOther->TestTol MoveOn Still Fails? Proceed to pH or Cyclodextrin Guide TestTol->MoveOn

Caption: Decision workflow for using co-solvents.

Comparison of Common Co-Solvents
Co-SolventTypical Max % in Cell AssaysProsCons
DMSO 0.5% - 1.0%Excellent solubilizing power; well-characterized.Can be toxic to cells at >1%; may interfere with some enzymes.[7]
Ethanol 0.1% - 0.5%Good solvent for many organics; volatile.More toxic than DMSO; can have immunosuppressive effects in assays.[7]
Polyethylene Glycol (PEG 300/400) 1.0% - 5.0%Low toxicity; can improve compound stability.More viscous; may not be as strong a solvent as DMSO.
Protocol 1: Stock Solution Preparation and Dilution
  • Weigh Compound: Accurately weigh out a small amount (e.g., 1-2 mg) of this compound.

  • Prepare Stock: Add the appropriate volume of high-purity DMSO to achieve your desired stock concentration (e.g., for 1.79 mg, add 100 µL of DMSO to make a 100 mM stock, or 1 mL for a 10 mM stock).

  • Ensure Dissolution: Vortex thoroughly and sonicate for 5-10 minutes if necessary to ensure the compound is fully dissolved. Visually inspect for any particulates.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Working Dilution: To prepare your highest concentration for the assay (e.g., 10 µM with a final DMSO of 0.1%), you would perform a 1:1000 dilution.

    • Best Practice: Add 1 µL of a 10 mM DMSO stock to 999 µL of assay buffer (pre-warmed to the assay temperature) while vortexing.

  • Serial Dilutions: Perform subsequent serial dilutions in assay buffer that already contains the same final percentage of DMSO (e.g., 0.1%) to keep the solvent concentration constant.

Guide 2: Advanced Solubilization with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic inner cavity, while their hydrophilic exterior ensures water solubility of the entire complex.[12][13] This is an excellent strategy when co-solvents cause toxicity or interfere with the assay.[14]

Mechanism of Cyclodextrin Inclusion

cluster_0 Before Complexation cluster_1 Inclusion Complex Compound Hydrophobic Compound Water Aqueous Solution Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Compound_in Compound

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Commonly Used Cyclodextrins
CyclodextrinKey FeaturesRecommended Use
β-Cyclodextrin (β-CD) Least expensive, intermediate cavity size.Oral solid dosage forms; limited aqueous solubility itself.[]
Hydroxypropyl-β-CD (HP-β-CD) Higher aqueous solubility and lower toxicity than β-CD.Excellent choice for in vitro and parenteral formulations.[][16]
Sulfobutylether-β-CD (SBE-β-CD / Captisol®) High aqueous solubility; negatively charged.Used to solubilize both neutral and ionizable compounds.[5]
Protocol 2: Solubilization using HP-β-CD
  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). Gentle warming (37-40°C) and stirring can aid dissolution.

  • Add Compound: Weigh the solid this compound and add it directly to the HP-β-CD solution. Alternatively, add a small volume of a highly concentrated DMSO stock (e.g., 100 mM) to the HP-β-CD solution to achieve the target concentration. The latter method often works better.

  • Equilibrate: Shake or stir the mixture at room temperature for 1-24 hours to allow for the formation of the inclusion complex. The required time is compound-dependent and may require optimization.

  • Clarify Solution: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Quantify Soluble Fraction: Carefully collect the supernatant. It is essential to determine the actual concentration of the dissolved compound in this stock solution using a suitable analytical method (e.g., HPLC-UV or LC-MS) before using it in your assay.

  • Assay Dilutions: Use the quantified, clarified stock for serial dilutions in the assay buffer. Remember that your vehicle control must now be the same concentration of HP-β-CD in the buffer.

Summary & Best Practices
  • Always Characterize First: Before beginning extensive experiments, perform a simple kinetic solubility test. Prepare a 10 mM DMSO stock and dilute it 1:100 into your final assay buffer. Observe for immediate precipitation (t=0) and after a period of incubation (e.g., 2 hours) at the assay temperature. This will tell you if a simple co-solvent approach is viable.

  • The Vehicle is Key: Your negative control (vehicle) must contain the exact same concentration of all solubilizing agents (DMSO, HP-β-CD, adjusted pH buffer) as your test samples.

  • Consider the Assay: The choice of solubilization method is always dictated by the tolerance of your biological system. Cell-based assays are the most sensitive, followed by enzyme/protein assays.

  • Document Everything: Record the exact composition of your solvent system, stock concentrations, and dilution methods in your lab notebook. Reproducibility depends on these details.

By systematically applying these principles and protocols, you can successfully navigate the solubility challenges presented by this compound, leading to reliable and high-quality data in your biological assays.

References
  • Al-kassas, R., Al-Gohary, O. M. N., & Al-Faadhel, M. M. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 14(11), 1141. [Link]

  • Tapas, A. R. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(1), 1-13. [Link]

  • Trivedi, V. R. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs (Doctoral dissertation, University of Greenwich). [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Shinde, G. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 214058. [Link]

  • Keck, C. M., & Müller, R. H. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 5(1), 28-59. [Link]

  • Kumar, S., & Singh, A. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 3(6), 357-366. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11. [Link]

  • Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Ijmsdr, 4(12). [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. IJPBR. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. PubMed. [Link]

  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini reviews in medicinal chemistry, 16(14), 1149-1176. [Link]

  • El-Kholy, M. M., et al. (2011). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Journal of Chemical & Engineering Data, 56(4), 1087-1092. [Link]

  • Creative Biostructure. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Creative Biostructure. [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Holst, B., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 48(1), 44-50. [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]

Sources

Optimizing reaction conditions for the amination of fluorinated phenyl rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of fluorinated phenyl rings. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical transformation. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work, providing in-depth explanations and actionable solutions.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section is dedicated to resolving specific problems that can arise during the amination of fluorinated phenyl rings, a cornerstone of modern synthetic chemistry.

Q1: My reaction shows low or no conversion of the fluorinated aryl starting material. What are the primary factors to investigate?

Low or no conversion is a frequent challenge, often stemming from issues with the catalyst system, reaction conditions, or the inherent reactivity of the substrates. A systematic approach is crucial for diagnosis.

Possible Causes & Recommended Solutions:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the precatalyst.

    • Solution: If using a Pd(II) source like Pd(OAc)₂, ensure proper in-situ reduction to Pd(0). Pre-catalysts like G3 or G4 palladacycles can be more reliable.[1][2] Consider adding an extra equivalent of ligand relative to the palladium source to improve catalyst stability.[2]

  • Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for successful C-N bond formation.

    • Solution: For electron-deficient fluorinated rings, bulky, electron-rich biarylphosphine ligands are often required. Ligands like RuPhos, BrettPhos, or Josiphos have demonstrated efficacy in these challenging couplings.[3][4] These ligands facilitate both oxidative addition and reductive elimination, key steps in the catalytic cycle.[5]

  • Suboptimal Base Selection: The choice of base is critical for deprotonating the amine nucleophile and facilitating the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases such as NaOt-Bu, LHMDS, or K₃PO₄ are generally preferred.[1][4] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₂CO₃ should be screened.[1][2] The particle size and surface area of inorganic bases can also impact reaction rates, so grinding the base or adding Celite can be beneficial in scale-up scenarios.[1]

  • Solvent Effects: The solvent can significantly influence catalyst solubility, stability, and overall reaction kinetics.

    • Solution: Anhydrous toluene or 1,4-dioxane are common and effective solvents for Buchwald-Hartwig aminations.[4] In some cases, polar aprotic solvents like DMF can be beneficial, but care must be taken as they can sometimes lead to side reactions.[6]

  • Reaction Temperature: The temperature must be sufficient to overcome the activation energy of the reaction without causing catalyst decomposition or promoting side reactions.

    • Solution: Typical reaction temperatures range from 80-100 °C.[1] If low conversion is observed, a modest increase in temperature may be beneficial. However, if catalyst decomposition is suspected (indicated by a color change to black), the temperature should be lowered.

Q2: I'm observing significant formation of side products, such as hydrodefluorination or diaryl ether formation. How can I improve the selectivity of my reaction?

Side product formation is a common issue that can complicate purification and reduce the yield of the desired arylamine.

Common Side Reactions and Mitigation Strategies:

  • Hydrodefluorination: This occurs when the fluorine atom is replaced by a hydrogen atom.

    • Cause: This can be promoted by certain catalyst/ligand combinations or by the presence of water.

    • Solution: Ensure strictly anhydrous conditions. Screening different ligands can also mitigate this side reaction.

  • Diaryl Ether Formation: This is a competing reaction where the aryl halide couples with the alkoxide base or residual water to form a diaryl ether.

    • Cause: This is more prevalent with weakly nucleophilic amines or when the reductive elimination to form the C-N bond is slow.[2]

    • Solution: The choice of a highly active catalyst system with a bulky, electron-rich ligand can accelerate the desired C-N coupling, outcompeting the C-O coupling pathway.[4][7] Using a non-nucleophilic base is also critical.

  • Over-arylation of Primary Amines: A primary amine can react a second time with the aryl halide to form a diarylamine.

    • Cause: This is more likely when the primary arylamine product is more reactive than the starting amine.

    • Solution: Using a ligand that provides steric hindrance around the metal center, such as BrettPhos or certain Josiphos ligands, can prevent the over-arylation of primary amines.[2] Adjusting the stoichiometry of the amine can also help.

Q3: My reaction works well on a small scale, but I'm facing issues with scalability, such as inconsistent results or decreased yields. What should I consider when scaling up?

Scaling up C-N coupling reactions can present unique challenges that are not always apparent at the laboratory scale.

Key Considerations for Scale-Up:

  • Mixing and Agitation: In heterogeneous reaction mixtures, particularly those with inorganic bases, efficient stirring is crucial for consistent results.

    • Solution: Ensure adequate agitation to maintain a good suspension of the base. The rate of agitation can significantly impact the reaction rate, as dense inorganic bases can settle at the bottom of the reactor.[1]

  • Heat Transfer: Maintaining a consistent and accurate internal reaction temperature is critical.

    • Solution: Use a reaction vessel with efficient heat transfer capabilities. Monitor the internal temperature of the reaction, not just the temperature of the heating bath.

  • Purity of Reagents: The purity of starting materials, solvents, and reagents becomes even more critical on a larger scale.

    • Solution: Use high-purity, anhydrous solvents and reagents. Assess the purity of the starting materials and purify them if necessary.[2]

  • Catalyst Loading: While it may be tempting to reduce catalyst loading for cost reasons, this can sometimes lead to incomplete conversion on a larger scale.

    • Solution: It is often prudent to maintain a similar catalyst loading to the optimized small-scale reaction. Typical catalyst loadings for screening are in the range of 1-2 mol% of palladium.[8]

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about the amination of fluorinated phenyl rings, providing foundational knowledge to guide your experimental design.

What is the general mechanism of the Buchwald-Hartwig amination?

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a catalytic cycle.[9] The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the fluorinated aryl halide to form a Pd(II) complex.[9]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form an amido complex.[9]

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[9]

How do I choose the right palladium precursor?

The choice of palladium precursor can influence the ease of catalyst activation and the overall reaction efficiency.

  • Common Palladium Sources:

    • Pd(OAc)₂ and Pd₂(dba)₃: These are common and relatively inexpensive Pd(II) and Pd(0) sources, respectively.[1] They require in-situ activation with a phosphine ligand.

    • Palladacycle Precatalysts (e.g., G3 and G4): These are pre-formed complexes of palladium and a ligand, which can offer greater air stability and more reliable activation to the active Pd(0) species.[1]

What is the role of the ligand in the Buchwald-Hartwig amination?

The phosphine ligand is arguably the most critical component of the catalyst system. It plays a crucial role in stabilizing the palladium center and modulating its reactivity.

  • Key Ligand Properties:

    • Electron-donating ability: Electron-rich ligands accelerate the rate of oxidative addition.[5]

    • Steric bulk: Bulky ligands promote reductive elimination, which is often the turnover-limiting step, and can prevent the formation of inactive catalyst species.[5]

Can I use ammonia directly in a Buchwald-Hartwig amination?

Yes, recent advancements in ligand design have enabled the direct use of ammonia or aqueous ammonia as the nitrogen source.[10][11]

  • Challenges: The direct use of ammonia has historically been challenging due to its low nucleophilicity and the potential for over-arylation to form diarylamines.[10]

  • Solutions: Specialized ligands, such as KPhos, have been developed to facilitate the selective monoarylation of aryl halides with aqueous ammonia.[10][11]

Section 3: Experimental Protocols & Data

General Protocol for the Buchwald-Hartwig Amination of a Fluorinated Aryl Bromide

This protocol provides a starting point for the optimization of your specific reaction.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.4 equivalents).

  • Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Addition of Reagents: Add the fluorinated aryl bromide (1.0 equivalent), the amine (1.2 equivalents), and the anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Amination of Fluorinated Phenyl Rings
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Palladacycle Precatalyst (G3/G4)Reliable sources of active Pd(0) catalyst.[1][2]
Ligand Bulky, electron-rich biarylphosphine (e.g., RuPhos, BrettPhos)Promotes oxidative addition and reductive elimination.[4][7]
Base NaOt-Bu, LHMDS, or K₃PO₄Strong, non-nucleophilic bases are generally effective.[1][4]
Solvent Anhydrous Toluene or 1,4-DioxaneCommon, effective, and relatively non-polar solvents.[4]
Temperature 80-110 °CBalances reaction rate with catalyst stability.[1]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and reagents.

Section 4: Visualizing the Catalytic Cycle

Diagram 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex L(Ar)(Pd)X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination L(Ar)(Pd)(X)(H₂NR) Oxidative Addition Complex->Amine Coordination H₂NR Amido Complex L(Ar)(Pd)NHR Amine Coordination->Amido Complex -HX, +Base Amido Complex->Pd(0)L Reductive Elimination (Ar-NHR)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Zhang, H., & Cai, Q. (2012). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 17(12), 14197–14206. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). ResearchGate. [Link]

  • Ruiz-Castillo, P., et al. (2016). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 138(18), 5873–5881. [Link]

  • Nudelman, N. S., et al. (1983). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (8), 1143-1147. [Link]

  • Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2312–2321. [Link]

  • Buchwald–Hartwig amination. (2024, January 10). In Wikipedia. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(2), 19414–19424. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2021, March 5). Chemistry LibreTexts. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2020). ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Watson, D. A., et al. (2016). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. Organic Letters, 18(15), 3846–3849. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 135(27), 10197–10200. [Link]

  • Mann, G., & Hartwig, J. F. (1996). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. The Journal of Organic Chemistry, 61(21), 7160–7161. [Link]

  • Nucleophilic aromatic substitution. (2023, December 18). In Wikipedia. [Link]

  • Dreher, S. D., et al. (2008). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 12(3), 471–475. [Link]

Sources

Technical Support Center: Synthesis of Tetrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of tetrazole-containing compounds. This guide is designed to provide you, the researcher, with practical, in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and real-world laboratory challenges, offering insights grounded in scientific principles and field-proven experience. This resource is structured to be a dynamic tool, allowing you to quickly diagnose issues, understand their root causes, and implement effective solutions.

Troubleshooting Guide: Navigating the Nuances of Tetrazole Synthesis

The synthesis of tetrazoles, most commonly via the [2+3] cycloaddition of nitriles and azides, is a powerful transformation in medicinal chemistry. However, it is not without its complexities. This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable protocols.

Problem 1: Low or No Product Yield

Question: I am performing a [2+3] cycloaddition between my nitrile and sodium azide with ammonium chloride in DMF, but I'm observing very low conversion to the desired tetrazole, even after prolonged heating. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in tetrazole synthesis is a common frustration, often stemming from several key factors related to reaction kinetics and the stability of reactants and products.

Causality-Driven Diagnosis:

  • Insufficient Nitrile Activation: The [2+3] cycloaddition is a nucleophilic attack of the azide on the nitrile carbon. For this to occur efficiently, the nitrile must be sufficiently electrophilic. The role of the Brønsted acid (e.g., from ammonium chloride) or a Lewis acid is to activate the nitrile by protonating or coordinating to the nitrogen atom, making the carbon more susceptible to attack.[1] If your nitrile possesses electron-donating groups, it will be less reactive, requiring more stringent activation.

  • Inadequate Temperature or Reaction Time: While higher temperatures can promote the reaction, they can also lead to the decomposition of the desired tetrazole product, especially with prolonged heating.[2] An optimal balance must be struck.

  • Poor Solubility of Reagents: Sodium azide has limited solubility in many organic solvents. If it is not adequately dissolved, the reaction will be slow and inefficient.

  • Quenching of the Azide Nucleophile: Protic solvents can protonate the azide anion, forming hydrazoic acid (HN₃). While HN₃ is a reactant in some tetrazole syntheses, its formation from sodium azide in the presence of a Brønsted acid needs to be controlled. An excess of strong acid can lead to the formation of volatile and highly toxic HN₃ gas, removing the azide from the reaction mixture.[3]

Troubleshooting Protocol:

  • Enhance Nitrile Activation:

    • Catalyst Addition: If you are not already using one, consider the addition of a Lewis acid catalyst. Zinc salts (e.g., ZnCl₂, ZnBr₂) are widely used and have been shown to significantly accelerate the reaction by coordinating to the nitrile.[4]

    • Alternative Acid Source: Instead of ammonium chloride, you can use triethylammonium chloride, which can offer better solubility in some organic solvents.

  • Optimize Reaction Conditions:

    • Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal point that maximizes yield without causing significant product degradation.

    • Solvent Choice: While DMF is common, consider other high-boiling polar aprotic solvents like DMSO, which can better solubilize sodium azide.[2] In some cases, water can be an effective solvent, particularly with zinc catalysis.[5]

  • Reaction Monitoring:

    • Use TLC or LC-MS to monitor the reaction progress. This will help you determine if the reaction has stalled or if the product is degrading over time.

Workflow for Optimizing a Low-Yield Tetrazole Synthesis:

G cluster_start cluster_diagnosis Diagnosis cluster_solution Solutions cluster_outcome start Low Yield Observed diag1 Insufficient Nitrile Activation? start->diag1 diag2 Suboptimal Temperature/Time? start->diag2 diag3 Poor Reagent Solubility? start->diag3 sol1 Add Lewis Acid Catalyst (e.g., ZnCl2) diag1->sol1 sol2 Screen Temperatures (e.g., 80-120°C) diag2->sol2 sol3 Change Solvent (e.g., to DMSO or water) diag3->sol3 outcome Improved Yield sol1->outcome sol2->outcome sol3->outcome

Caption: Troubleshooting workflow for low yield.

Problem 2: Presence of Multiple Spots on TLC, Including a Major Byproduct

Question: My reaction is producing the desired tetrazole, but I'm also seeing a significant byproduct on my TLC plate that is difficult to separate. What could this byproduct be, and how can I prevent its formation?

Answer:

The formation of byproducts is a common challenge, and their identity depends on your specific substrates and reaction conditions. However, there are several usual suspects in tetrazole synthesis.

Causality-Driven Diagnosis:

  • Formation of 1,3,5-Triazines: A well-known side reaction is the trimerization of the starting nitrile to form a 1,3,5-triazine.[6] This is more likely to occur with electron-rich nitriles and at higher temperatures. The mechanism involves the initial formation of a dimer which then reacts with a third nitrile molecule.

    G Nitrile1 R-C≡N Triazine 1,3,5-Triazine Nitrile1->Triazine Nitrile2 R-C≡N Nitrile2->Triazine Nitrile3 R-C≡N Nitrile3->Triazine

    Caption: Trimerization of nitriles to form triazines.

  • Azido-Tetrazole Tautomerism and Subsequent Reactions: For certain heterocyclic systems, an equilibrium can exist between an azido-substituted heterocycle and a fused tetrazole ring. This is known as azido-tetrazole tautomerism. The open-chain azido tautomer can sometimes undergo different, undesired reactions.

  • Thermal Decomposition of the Tetrazole Product: As mentioned previously, tetrazoles can be thermally unstable. Upon heating, they can extrude nitrogen gas (N₂) to form a highly reactive nitrilimine intermediate. This intermediate can then undergo various reactions, such as dimerization or reaction with other species in the mixture, leading to a range of byproducts.[7]

Troubleshooting Protocol:

  • Minimize Triazine Formation:

    • Lower Reaction Temperature: If you suspect triazine formation, try running the reaction at a lower temperature.

    • Use a More Effective Catalyst: A good Lewis acid catalyst can promote the desired [2+3] cycloaddition at a lower temperature, outcompeting the trimerization pathway.

  • Characterize the Byproduct:

    • If possible, isolate the byproduct by preparative TLC or column chromatography and characterize it by NMR and Mass Spectrometry.[8] Knowing the structure of the byproduct is the most definitive way to understand the side reaction that is occurring.

  • Purification Strategies:

    • Recrystallization: If your tetrazole product is a solid, recrystallization can be a very effective method for removing impurities.

    • Acid-Base Extraction: Tetrazoles are acidic (pKa similar to carboxylic acids) and can be deprotonated with a base (e.g., NaOH, NaHCO₃) to form a water-soluble salt. This allows for the separation from non-acidic impurities by liquid-liquid extraction. The aqueous layer can then be acidified to precipitate the purified tetrazole.

Experimental Protocol: Purification of a 5-Substituted-1H-Tetrazole by Acid-Base Extraction

  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer (which now contains the deprotonated tetrazole) and wash it with fresh ethyl acetate to remove any remaining organic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the tetrazole precipitates out of solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions I should take when working with azides in tetrazole synthesis?

A1: Safety is paramount when working with azides. The primary hazards are:

  • Formation of Hydrazoic Acid (HN₃): Sodium azide reacts with acids to form the highly toxic and explosive gas, hydrazoic acid.[3] All reactions should be performed in a well-ventilated fume hood. Avoid strong acids where possible.

  • Formation of Heavy Metal Azides: Azide ions can react with heavy metals (e.g., lead, copper, mercury, silver) to form highly shock-sensitive and explosive salts. Avoid using metal spatulas to handle sodium azide and ensure that your reaction waste is disposed of properly according to your institution's safety guidelines.

  • Thermal Stability: Sodium azide and many organic azides are thermally unstable and can decompose explosively upon heating. Always check the safety data sheet (SDS) for your specific azide source and avoid excessive temperatures.

Q2: Can I use alternatives to sodium azide and ammonium chloride?

A2: Yes, several alternatives are available:

  • Trimethylsilyl Azide (TMSN₃): This is a less hazardous alternative to hydrazoic acid and can be used with a variety of catalysts.

  • Diphenylphosphoryl Azide (DPPA): DPPA can serve as both an azide source and an activating agent for the nitrile.

  • In situ generated HN₃: Some procedures generate hydrazoic acid in situ in a controlled manner, minimizing the risks associated with handling the pure substance.

Q3: How do I know which tautomer of my 5-substituted tetrazole (1H vs. 2H) I have synthesized?

A3: The 1H and 2H tautomers of 5-substituted tetrazoles are often in equilibrium in solution. The position of this equilibrium can be influenced by the substituent, the solvent, and the temperature. Characterization by ¹H and ¹³C NMR spectroscopy is the most common method to distinguish between the tautomers.[9] In the solid state, a single tautomer usually predominates, which can be determined by X-ray crystallography.

Q4: My tetrazole product seems to be degrading during workup or purification. What could be the cause?

A4: Tetrazole degradation can occur under both acidic and basic conditions, particularly at elevated temperatures. Strong acidic conditions can lead to hydrolysis of the tetrazole ring. Some tetrazoles are also sensitive to heat, as discussed earlier, and can decompose during purification by distillation or chromatography on a heated column. If you suspect degradation, try to perform your workup and purification at lower temperatures and under neutral pH conditions if possible.

Summary of Key Parameters and Their Impact on Tetrazole Synthesis

ParameterEffect on Main ReactionPotential Side Reactions Favored by Suboptimal Conditions
Temperature Increases reaction rate.- Thermal decomposition of tetrazole. - Trimerization of nitrile to triazine.
Catalyst Activates the nitrile, increasing reaction rate and allowing for lower temperatures.- In the absence of a catalyst, higher temperatures are needed, favoring side reactions.
Solvent Affects the solubility of reagents and can influence the reaction mechanism.- Protic solvents can react with sodium azide. - Poor solubility can lead to low conversion.
pH Can influence the form of the azide (N₃⁻ vs. HN₃) and the stability of the product.- Strongly acidic or basic conditions can lead to product degradation.

References

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. [Link]

  • Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? | Journal of the American Chemical Society. ACS Publications. [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]

  • Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. [Link]

  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. [Link]

  • Triazine. Wikipedia. [Link]

  • 1H-Tetrazole synthesis. Organic Chemistry Portal. [Link]

  • Tetrazoles via Multicomponent Reactions | Chemical Reviews. ACS Publications. [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate | ACS Omega. ACS Publications. [Link]

  • Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. [Link]

  • Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). ResearchGate. [Link]

  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Preprints.org. [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]

  • Tetrazine Synthesis Low Yield : r/chemistry. Reddit. [Link]

  • ChemInform Abstract: Synthesis of Tetrazoles via Isocyanide-Based Reactions. ResearchGate. [Link]

  • (PDF) Decomposition products of tetrazoles. ResearchGate. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. [Link]

Sources

Technical Support Center: Enhancing the Antibacterial Potency of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine. This document is designed for researchers, medicinal chemists, and drug development professionals actively working on optimizing this promising antibacterial scaffold. The following question-and-answer guide provides foundational knowledge, advanced modification strategies, and practical troubleshooting advice to navigate the complexities of enhancing its therapeutic potential.

Part 1: Foundational Understanding & Core Compound Profile

This section addresses the most common initial questions regarding the baseline characteristics of this compound.

Question: What is the established mechanism of action and antibacterial spectrum for this compound?

Answer: this compound is understood to exert its antibacterial effect primarily through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[1] This mechanism is shared by other successful antibacterial agents. The tetrazole moiety is a key pharmacophore that contributes to this activity.[2] Tetrazole-containing compounds, in general, display a broad range of biological activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria.[3][4][5][6] The core structure, combining a fluorinated phenyl ring, an amine group, and a tetrazole ring, creates a unique electronic and steric profile that facilitates binding to bacterial targets.[1]

Question: What are the key physicochemical properties of this compound that I should be aware of?

Answer: The compound's structure presents a balance of hydrophilic and hydrophobic properties.[1]

  • Tetrazole Ring: This nitrogen-rich heterocycle is highly polar and acts as a bioisostere for a carboxylic acid group, capable of forming crucial hydrogen bonds with biological targets.[3][5][7] Its pKa is comparable to that of carboxylic acids, meaning it will be ionized at physiological pH, which influences solubility and distribution.[3]

  • Fluorinated Phenyl Ring: The fluorine atom at the meta-position and the phenyl ring itself increase the molecule's lipophilicity.[1] This is critical for its ability to penetrate bacterial cell membranes.

  • Solubility & Permeability: The compound exhibits moderate lipophilicity, with an estimated LogP value between 1.5 and 2.5, which is favorable for drug-like properties according to Lipinski's rule of five.[1] This suggests a reasonable balance between aqueous solubility and membrane permeability, although solubility can still be a challenge that may require formulation strategies.[1][8]

Part 2: Strategic Modifications for Potency Enhancement

This section details common questions related to the chemical modification of the parent compound to improve its antibacterial efficacy. A systematic approach to Structure-Activity Relationship (SAR) studies is crucial for rational drug design.

Core Structure & Modification Sites

SAR_Diagram cluster_core Core Scaffold: this compound cluster_modifications Potential Modification Sites cluster_impact Expected Impact on Potency Core Structure R1 R1: Phenyl Ring (Position 2, 5, 6) Core->R1 R2 R2: Amine Group (Acylation, Alkylation) Core->R2 R3 R3: Tetrazole Ring (N-Substitution) Core->R3 Impact1 Modulate Lipophilicity & Steric Profile R1->Impact1 Impact2 Prodrug Strategy, Alter H-Bonding R2->Impact2 Impact3 Tune Solubility, Improve Metabolic Stability R3->Impact3

Caption: Key modification sites on the core scaffold and their potential impact.

Question: How can I approach modifying the phenylamine moiety to improve activity?

Answer: The primary amine and the phenyl ring are prime targets for modification.

  • Amine Group (R2): The amine can serve as a handle for introducing new functional groups.[1]

    • Acylation/Sulfonylation: Converting the amine to an amide or sulfonamide can introduce new hydrogen bond donors/acceptors, potentially leading to new interactions with the target enzyme. This also modulates the compound's overall electronics and lipophilicity.

    • Hybridization: This is a highly effective strategy. The amine group can be used as a linker to conjugate the core molecule with another known antibacterial pharmacophore (e.g., an oxazolidinone, triazole, or benzimidazole).[7][9][10] This can lead to hybrid molecules with dual mechanisms of action or synergistic effects, potentially overcoming resistance mechanisms.[8][9] For instance, tetrazole-oxazolidinone hybrids like Tedizolid are successful marketed antibiotics.[4][9]

  • Phenyl Ring (R1): While the existing 3-fluoro substitution is likely important, further substitution can be explored.

    • Additional Halogens: Introducing another fluorine or a chlorine atom could further enhance membrane permeability and binding affinity through halogen bonding.

    • Small Alkyl/Alkoxy Groups: Adding groups like methyl or methoxy can fine-tune the lipophilicity and steric profile. However, be cautious, as larger groups may disrupt the optimal binding conformation.

Question: What are the best strategies for modifying the tetrazole ring?

Answer: The tetrazole ring has two nitrogen atoms (N1 and N2) that can be substituted, leading to different regioisomers with distinct properties.

  • N-Alkylation/Arylation (R3): Introducing alkyl or aryl substituents on the tetrazole nitrogen is a common and effective strategy. This modification blocks the acidic proton, converting the molecule from an acid to a neutral species at physiological pH. This generally increases lipophilicity and can significantly improve cell penetration, especially against Gram-negative bacteria where the outer membrane is a major barrier.[8]

  • Bioisosteric Replacement: While the tetrazole is already a bioisostere of a carboxylic acid, in some contexts, exploring other acidic heterocycles could be a valid, albeit more complex, strategy.[3][5]

  • Fusion with other Heterocycles: Creating fused ring systems involving the tetrazole ring can rigidly lock the conformation and introduce novel interactions. Tetrazole moieties have been successfully fused with pharmacophores like pyrimidines and quinolines to yield highly active derivatives.[3][5][11][12]

Question: My lead compounds show high potency in vitro but have poor solubility. What are my options?

Answer: This is a common challenge in drug development. Poor solubility limits bioavailability and can make formulation difficult.

  • Chemical Modification:

    • Introduce Polar Groups: Systematically add polar functional groups (e.g., -OH, -COOH, morpholine) to your derivatives to increase hydrophilicity. The key is to find a balance where solubility is improved without sacrificing antibacterial potency.

    • Prodrugs: Convert a key functional group into a more soluble moiety that is cleaved in vivo to release the active drug. For example, the acidic tetrazole can be esterified.

  • Formulation Strategies: If chemical modification is not viable, advanced formulation techniques are essential.

    • Salt Formation: Since the tetrazole ring is acidic, forming salts with pharmaceutically acceptable cations (e.g., sodium, potassium) can dramatically increase aqueous solubility.

    • Particle Size Reduction: Techniques like micronization or nanocrystal technology increase the surface area of the compound, leading to a faster dissolution rate.[13][14]

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level (e.g., via hot-melt extrusion or spray drying) can prevent crystallization and improve dissolution.[13][15]

    • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[13][15] These systems form fine emulsions in the GI tract, keeping the drug in a solubilized state for absorption.

Solubility Troubleshooting Workflow

Solubility_Workflow cluster_chem Chemical Approaches cluster_form Formulation Approaches start Problem: Poor Aqueous Solubility chem_mod Chemical Modification start->chem_mod formulation Formulation Strategy start->formulation polar_groups Introduce Polar Groups (e.g., -OH, morpholine) chem_mod->polar_groups prodrug Design Prodrug chem_mod->prodrug salt Salt Formation formulation->salt particle Particle Size Reduction (Micronization, Nanonization) formulation->particle sdd Solid Dispersions formulation->sdd lipid Lipid-Based Systems (SEDDS) formulation->lipid

Caption: Decision workflow for addressing poor compound solubility.

Part 3: Experimental Protocols & Data Interpretation

This section provides high-level protocols for key experiments and guidance on interpreting the resulting data.

Question: Can you provide a standard protocol for a common modification, such as N-alkylation of the tetrazole ring?

Answer: Certainly. N-alkylation is a straightforward method to explore the effect of substituting the acidic proton of the tetrazole.

Protocol: N-Alkylation of this compound

  • Objective: To synthesize N-1 and N-2 alkylated derivatives for SAR studies.

  • Materials:

    • This compound (starting material)

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH)

    • Anhydrous solvent (e.g., DMF, Acetonitrile)

    • Reaction vessel, magnetic stirrer, heating mantle/oil bath

    • TLC plates for reaction monitoring

    • Silica gel for column chromatography

  • Procedure:

    • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting material (1 equivalent).

    • Dissolution: Dissolve the starting material in the anhydrous solvent.

    • Base Addition: Add the base (1.1 - 1.5 equivalents). Stir the suspension for 15-30 minutes at room temperature.

    • Alkylating Agent: Add the alkyl halide (1.1 equivalents) dropwise to the suspension.

    • Reaction: Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction may take several hours.

    • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will be a mixture of N-1 and N-2 isomers. Purify and separate the isomers using silica gel column chromatography.

    • Characterization: Confirm the structure and purity of each isomer using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The distinction between N-1 and N-2 isomers can often be made based on characteristic shifts in the NMR spectrum.

Question: How should I evaluate the antibacterial potency of my new derivatives?

Answer: The standard method is to determine the Minimum Inhibitory Concentration (MIC) for each compound against a panel of relevant bacterial strains.

Protocol: Broth Microdilution MIC Assay

  • Objective: To determine the lowest concentration of a compound that visibly inhibits bacterial growth.

  • Materials:

    • Test compounds dissolved in DMSO.

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile 96-well microtiter plates.

    • Reference antibiotic (e.g., Ciprofloxacin, Ampicillin).[2][16]

    • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

  • Procedure:

    • Serial Dilution: Prepare a 2-fold serial dilution of each test compound in the 96-well plate using CAMHB. The final volume in each well should be 50 µL.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Controls: Include a positive control (bacteria in broth, no compound) and a negative control (broth only). Also, run a dilution series for the reference antibiotic.

    • Incubation: Incubate the plates at 37 °C for 18-24 hours.

    • Reading: The MIC is the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.

Interpreting Results: A successful derivative will show a lower MIC value compared to the parent compound. It is crucial to compare these values against clinically relevant pathogens and reference antibiotics.

Table 1: Example MIC Data for Tetrazole Derivatives
CompoundModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent Compound->64>64
Derivative 1A [2]Imide-tetrazole hybrid0.8 - 1.6 0.4 - 3.2
Derivative 1B [2]Imide-tetrazole hybrid0.8 - 1.6 0.8 - 6.4
Ciprofloxacin (Control)[2]-0.1 - 0.40.05 - 0.2

Data is illustrative and based on published results for potent tetrazole derivatives to show the potential for improvement.[2] As shown, structural modification can lead to a dramatic increase in potency, in some cases approaching or exceeding that of established antibiotics against certain strains.[2][16]

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (2025, December 8).
  • Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies | ACS Omega. (2025, January 7).
  • Buy this compound | 1171930-26-9 - Smolecule. (2023, August 16).
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - SciProfiles. (2025, December 8).
  • Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC - PubMed Central.
  • Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study Review Article - Pharmaspire.
  • New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents - Journal of Pharmaceutical Neg
  • Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review - International Journal of Pharmaceutical Research and Applic
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers.
  • (PDF)
  • Recent Advances in the Medicinal Chemistry of Tetrazole as antibacterial agents: A Comprehensive Study - IJRAR.org.
  • Current scenario of tetrazole hybrids for antibacterial activity | Request PDF - ResearchG
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Antibacterial activity study of 1,2,4-triazole deriv

Sources

Technical Support Center: Characterizing and Mitigating Off-Target Effects of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine in In Vitro Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine. This guide is designed to provide in-depth technical and practical advice for identifying, understanding, and mitigating potential off-target effects of this compound in your in vitro experiments. As a putative DNA gyrase inhibitor, this compound holds promise for antibacterial research.[1] However, ensuring that your experimental observations are a direct result of its intended activity is paramount for data integrity and the successful progression of your research. This resource will equip you with the necessary knowledge and protocols to confidently navigate the complexities of its use.

Frequently Asked Questions (FAQs)

Q1: What are the known and potential on-target and off-target activities of this compound?

A1: this compound is suggested to act as a DNA gyrase inhibitor, an enzyme crucial for bacterial DNA replication, giving it its potential as an antibacterial agent.[1][2] The core structure shares features with fluoroquinolone antibiotics, which also target DNA gyrase.[3]

However, the structural motifs present in this compound warrant a careful consideration of potential off-target activities:

  • Fluoroquinolone-Related Off-Targets: The broader class of fluoroquinolones has been associated with off-target effects in mammalian cells, including interactions with eukaryotic topoisomerase II and effects on the central nervous and musculoskeletal systems.[4][5][6][7][8] While our compound is not a classic fluoroquinolone, structural similarities make it prudent to investigate potential cross-reactivity.

  • Tetrazole Moiety: The tetrazole group is a common feature in many biologically active compounds and can participate in a wide range of interactions.[9][10][11][12][13] Its presence could lead to interactions with various receptors, enzymes, and ion channels.

Therefore, a comprehensive off-target profiling strategy is essential to de-risk your findings.

Q2: My cells are showing toxicity at concentrations where I expect to see on-target effects. How do I determine if this is an on-target or off-target phenomenon?

A2: This is a common and critical question. Here’s a systematic approach to dissecting the observed cytotoxicity:

  • Establish a Therapeutic Window: First, perform a dose-response curve for cytotoxicity in your cell line of interest and a control cell line that does not express the target (if applicable). This will determine the IC50 (half-maximal inhibitory concentration) for toxicity.

  • Correlate with On-Target Activity: Concurrently, measure the on-target activity in a relevant assay (e.g., a cell-based reporter for DNA damage or a direct enzymatic assay). If the toxic effects occur at concentrations significantly higher than those required for on-target engagement, they are more likely to be off-target.

  • Rescue Experiments: If possible, perform a rescue experiment. For example, if the compound is inhibiting a specific enzyme, overexpressing a drug-resistant mutant of that enzyme should rescue the on-target effect. If the toxicity persists, it is likely due to off-target interactions.

  • Structural Analogs: Synthesize or obtain a structurally related analog of this compound that is inactive against DNA gyrase. If this inactive analog still produces cytotoxicity, it strongly suggests an off-target effect.

Q3: How can I proactively screen for potential off-target effects of this compound?

A3: A tiered approach is most effective:

  • Tier 1 (Broad Screening):

    • Cytotoxicity Profiling: Test the compound against a diverse panel of cell lines from different tissues to identify cell-type-specific toxicity.

    • Kinome Profiling: Screen the compound against a large panel of kinases. Even if not the primary target, many small molecules exhibit off-target kinase activity.

  • Tier 2 (Unbiased Target Identification):

    • Chemical Proteomics: Employ techniques like affinity-based protein profiling or thermal proteome profiling to identify direct binding partners of the compound in an unbiased manner.[14][15][16]

  • Tier 3 (Phenotypic Screening):

    • Utilize high-content imaging or other phenotypic assays to assess the compound's effects on various cellular parameters like morphology, organelle health, and cell cycle progression.[][18][19][20][21]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Inconsistent results between experiments Cell state variability (e.g., passage number, confluency) can alter the expression of off-target proteins.Standardize cell culture conditions rigorously. Document cell passage number and confluency for every experiment.
High background signal in assays The compound may interfere with the assay technology itself (e.g., autofluorescence, luciferase inhibition).Run control experiments with the compound in the absence of cells or lysates to check for assay interference.
Effect is not dose-dependent or has a "U-shaped" curve At higher concentrations, off-target effects may counteract or mask the on-target effect.Widen the concentration range tested, focusing on the lower end to better define the on-target dose-response.
Discrepancy between biochemical and cellular potency Poor cell permeability, active efflux from cells, or engagement of off-targets in the cellular environment that are not present in a purified biochemical assay.Perform cell permeability and efflux assays. Compare results in whole cells versus cell lysates.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using CellTiter-Glo®

This protocol provides a method for determining the cytotoxic potential of this compound.[22][23][24][25][26]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Your mammalian cell line of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Positive control for cytotoxicity (e.g., Staurosporine)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells in the opaque-walled 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Include vehicle control and positive control wells.

    • Carefully remove the old medium and add the medium containing the compound or controls.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[25]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[25]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[23]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Data Analysis:

  • Subtract the average background luminescence (from wells with no cells).

  • Normalize the data to the vehicle control (representing 100% viability).

  • Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Conceptual Framework for Kinome Profiling

Kinome profiling services (e.g., KINOMEscan™, Reaction Biology) are invaluable for identifying off-target kinase interactions.[27][28][29][30][31]

Workflow:

  • Compound Submission: Provide the service provider with a sufficient amount of this compound at a specified concentration.

  • Screening: The compound is screened against a large panel of purified, active kinases (typically over 400). The assay measures the ability of your compound to compete with a known ligand for the kinase's active site.[28]

  • Data Analysis: The results are typically provided as a percentage of control or dissociation constant (Kd), indicating the binding affinity of your compound for each kinase.

  • Interpretation:

    • Potent interactions (low % of control or low Kd values) with kinases that are not your intended target are considered off-targets.

    • Analyze the identified off-target kinases for their known biological functions to predict potential cellular consequences.

Protocol 3: Overview of Chemical Proteomics for Target Deconvolution

Chemical proteomics aims to identify the direct binding partners of a small molecule within the complex environment of the cell.[14][15][16][32][33]

General Workflow:

  • Probe Synthesis: A version of this compound is synthesized with a "handle" (e.g., a biotin tag or a clickable alkyne group) that allows for its subsequent capture. It is crucial to ensure that the addition of this handle does not significantly alter the compound's activity.

  • Cellular Treatment: The probe is incubated with live cells or cell lysates, allowing it to bind to its protein targets.

  • Target Enrichment: The probe-protein complexes are then enriched from the rest of the cellular proteins using the handle (e.g., streptavidin beads for a biotin tag).

  • Protein Identification: The enriched proteins are identified using mass spectrometry.

  • Data Analysis: Potential off-targets are identified by comparing the proteins pulled down by the probe to those from a control experiment (e.g., using a probe with an inactive analog).

Visualizations

Workflow for Off-Target Effect Investigation

OffTargetWorkflow A Start: Observe Unexpected Phenotype B Tier 1: Initial Assessment A->B C Cytotoxicity Profiling (Multiple Cell Lines) B->C D Kinome Scan (Broad Kinase Panel) B->D E Tier 2: Unbiased Target ID C->E If cytotoxicity is observed D->E If kinase hits are found F Chemical Proteomics (e.g., Affinity Pulldown-MS) E->F G Phenotypic Screening (High-Content Imaging) E->G H Tier 3: Target Validation F->H G->H I Validate Hits using Orthogonal Assays (e.g., Western Blot, siRNA) H->I J Structure-Activity Relationship (SAR) (Test Analogs) H->J K Conclude On/Off-Target Effect I->K J->K

Caption: A tiered workflow for systematically identifying and validating off-target effects.

Troubleshooting Decision Tree for Unexpected Cytotoxicity

CytotoxicityTroubleshooting Start Unexpected Cytotoxicity Observed Concentration Is toxicity seen at on-target EC50? Start->Concentration InactiveAnalog Does an inactive analog show toxicity? Concentration->InactiveAnalog Yes OnTarget Likely On-Target Concentration->OnTarget No Rescue Does target rescue abolish toxicity? InactiveAnalog->Rescue No OffTarget Likely Off-Target InactiveAnalog->OffTarget Yes Rescue->OffTarget No Rescue->OnTarget Yes InvestigateFurther Investigate Further (e.g., Proteomics) OffTarget->InvestigateFurther

Caption: A decision tree to help differentiate between on-target and off-target cytotoxicity.

References

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Retrieved from [Link]

  • protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Retrieved from [Link]

  • Biotium BioTech. (n.d.). How does chemical proteomics enhance the accuracy of protein target identification?. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Phenotypic Screening Services | CRO services. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Phenotypic Screening. Retrieved from [Link]

  • MDPI. (n.d.). Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors. Retrieved from [Link]

  • GOV.UK. (2019). Fluoroquinolone antibiotics: new restrictions and precautions for use due to very rare reports of disabling and potentially long-lasting or irreversible side effects. Retrieved from [Link]

  • WebMD. (2025). Fluoroquinolones: Safety, Risks, and Side Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. Retrieved from [Link]

  • Hospital Pharmacy Europe. (2019). Warnings over fluoroquinolone antibiotics after reports of 'irreversible' side-effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. Retrieved from [Link]

  • KINOMEscan. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • YouTube. (2020). The KINOMEscan and KEA3 Appyters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinome Profiling. Retrieved from [Link]

  • ScienceDirect. (n.d.). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. Retrieved from [Link]

  • bioRxiv. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Drugs in the Tetrazole Series. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]

  • ResearchGate. (2025). Biologically active compounds and drugs in the tetrazole series. Retrieved from [Link]

  • DeepDyve. (n.d.). Effect of different classes of inhibitors on DNA gyrase from Mycobacterium smegmatis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Design, synthesis, and antimicrobial evaluation of new triazole-tethered tetrazole hybrids via DNA gyrase inhibition. Retrieved from [Link]

  • PubMed. (n.d.). Chiral DNA gyrase inhibitors. 1. Synthesis and antimicrobial activity of the enantiomers of 6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1, 4-dihydro-4-oxoquinoline-3-carboxylic acid. Retrieved from [Link]

  • RSC Publishing. (2024). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. Retrieved from [Link]

  • FIU Digital Commons. (2025). Discovery of Novel Bacterial DNA Gyrase Inhibitors. Retrieved from [Link]

Sources

Stability testing of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the stability testing of this compound in various solvents. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: I am dissolving my sample of this compound in DMSO for my experiments. What are the potential stability issues I should be aware of?

A1: While Dimethyl Sulfoxide (DMSO) is a common solvent for this class of compounds, prolonged storage, especially at room temperature, can be problematic. The primary concerns are:

  • Hydrolysis: Although DMSO is an aprotic solvent, technical grades can contain residual water, which may lead to slow hydrolysis of the amine or tetrazole functional groups over extended periods.

  • Oxidation: DMSO can promote oxidation, particularly if the sample is exposed to air and light. The phenylamine moiety is susceptible to oxidation.

  • Thermal Decomposition: The tetrazole ring is the most thermodynamically unstable part of the molecule.[1] While stable at room temperature, elevated temperatures can initiate decomposition.

For optimal stability in DMSO, we recommend preparing fresh solutions for each experiment. If storage is unavoidable, aliquot the solution and store it at -20°C or -80°C, minimizing freeze-thaw cycles.

Q2: My compound appears to be degrading in acidic conditions. Is this expected, and what is the likely mechanism?

A2: Yes, degradation in strong acidic conditions is expected for tetrazole-containing compounds.[2] The stability of the tetrazole ring is significantly influenced by pH.[2] Under strong acidic conditions (e.g., 0.1 M HCl) and particularly with heating, you can expect acid-catalyzed degradation.

The likely degradation pathway involves the protonation of the tetrazole ring, followed by ring cleavage, which can lead to the formation of amines and other degradation products.[2] Some studies on similar compounds, like losartan, have shown the formation of several distinct degradation products under acidic stress.[2]

Q3: What are the standard regulatory guidelines I should follow for formal stability testing of this compound?

A3: For formal stability testing intended for regulatory submissions, you should adhere to the International Council for Harmonisation (ICH) guidelines. The key documents are:

  • ICH Q1A(R2): This guideline outlines the stability testing of new drug substances and products.[3][4][5] It specifies the conditions for long-term, intermediate, and accelerated stability studies.[6][7]

  • ICH Q1B: This document details the requirements for photostability testing.[3]

  • ICH Q2(R1): This guideline covers the validation of analytical procedures used in stability testing.

These guidelines provide a framework for generating reliable stability data that is acceptable to regulatory authorities worldwide.[7]

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies

You are observing significant variability in the purity of your this compound samples across different batches of the same solvent or between experiments run on different days.

  • Solvent Quality:

    • Causality: The presence of impurities in the solvent (e.g., water, peroxides in ethers, or acidic/basic contaminants) can catalyze degradation.

    • Solution: Always use high-purity, HPLC-grade, or anhydrous solvents. It is advisable to purchase solvents in small bottles to minimize exposure to air and moisture after opening. For highly sensitive experiments, consider using freshly distilled solvents.

  • Environmental Factors:

    • Causality: Exposure to light, oxygen, and temperature fluctuations can lead to degradation. The phenylamine group is particularly susceptible to oxidation, which can be accelerated by light.[8][9]

    • Solution: Protect your solutions from light by using amber vials or wrapping them in aluminum foil.[7] To minimize oxidation, you can degas the solvent before use and store the solution under an inert atmosphere (e.g., nitrogen or argon).[8] Ensure that all experiments are conducted at a controlled temperature.

  • Analytical Method Variability:

    • Causality: A non-validated or non-robust analytical method can produce inconsistent results.

    • Solution: Develop and validate a stability-indicating analytical method, typically a reverse-phase HPLC or UPLC method with UV or mass spectrometric detection.[4] The method must be able to resolve the parent compound from all potential degradation products.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Verification A Inconsistent Stability Data B Check Solvent Purity & Age A->B Potential Causes C Review Environmental Controls (Light, Temp, Atmosphere) A->C Potential Causes D Assess Analytical Method Robustness A->D Potential Causes E Use Fresh, High-Purity Solvent B->E F Implement Strict Environmental Controls (e.g., Amber Vials, Inert Gas) C->F G Validate Stability-Indicating Method D->G H Re-run Experiment with Controls E->H F->H G->H I Consistent & Reliable Data H->I

Caption: Troubleshooting workflow for inconsistent stability data.

Issue 2: Identifying Unknown Peaks in Chromatograms After Forced Degradation

You have performed a forced degradation study on this compound and your HPLC chromatogram shows several new, unidentified peaks.

Forced degradation studies are essential to identify likely degradation products and establish the specificity of your analytical method.[10][11][12]

Stress ConditionProtocolRationalePotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24hTo assess stability in acidic environments.[10]Tetrazole ring cleavage.[2]
Base Hydrolysis 0.1 M NaOH at 60°C for 24hTo assess stability in alkaline environments.[10]Amine oxidation, potential for other base-catalyzed reactions.
Oxidation 3% H₂O₂ at room temperature for 24hTo simulate oxidative stress.[10]Oxidation of the amine group to nitroso or nitro derivatives.[13]
Thermal Solid-state at 80°C for 48hTo evaluate intrinsic thermal stability.[10]Tetrazole ring decomposition, releasing nitrogen gas.[1]
Photolytic Solution exposed to UV/Vis light (ICH Q1B)To assess light sensitivity.[3]Photochemical oxidation or rearrangement.
  • LC-MS/MS Analysis:

    • Causality: The most effective way to identify unknown peaks is to determine their mass-to-charge ratio (m/z) and fragmentation patterns.

    • Solution: Analyze your stressed samples using a validated LC-MS/MS method. The mass of the degradation products can provide clues about the chemical transformation (e.g., addition of an oxygen atom in oxidation, loss of N₂ in thermal degradation). The fragmentation pattern can help elucidate the structure.

  • Comparative Analysis:

    • Causality: Understanding which stress condition produces which peak helps in identification.

    • Solution: Compare the chromatograms from the different stress conditions. For example, a peak that appears only under oxidative stress is likely an oxidation product. A peak appearing under both acidic and thermal stress might indicate a common degradation pathway involving the tetrazole ring.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent This compound Acid Acid Hydrolysis (e.g., HCl, heat) Parent->Acid Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Thermal Thermal Stress (e.g., >80°C) Parent->Thermal Prod1 Ring-Opened Products (e.g., Amines) Acid->Prod1 Tetrazole Cleavage Prod2 Oxidized Phenylamine (e.g., Nitroso derivative) Oxidation->Prod2 Amine Oxidation Prod3 Products from N2 extrusion Thermal->Prod3 Tetrazole Decomposition

Caption: Potential degradation pathways under stress conditions.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • ICH. Quality Guidelines. Retrieved from [Link]

  • ICH. Q1A(R2) Guideline. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • Smolecule. (2023, August 16). Buy this compound | 1171930-26-9.
  • Benchchem. Stability issues of tetrazole compounds under acidic conditions.
  • MedCrave online. (2016, December 14).
  • BioProcess International.
  • National Institutes of Health.
  • RJPT.
  • The Pharmaceutical Journal. (2010, October 9).
  • IJNRD. Degradation Profiling of Pharmaceuticals: A Review.
  • Pharmacy 180.

Sources

Validation & Comparative

A Comparative Guide to DNA Gyrase Inhibitors: Evaluating 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of DNA gyrase inhibitors, with a special focus on the potential of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine as a scaffold for novel antibacterial agents. While direct experimental data on the inhibitory activity of this compound itself is not extensively available in public literature, its structural motif is a recurring theme in the development of new antibacterial compounds.[1] This guide will, therefore, provide a detailed overview of established DNA gyrase inhibitors, their mechanisms of action, and the experimental protocols used to evaluate their efficacy, offering a framework for understanding the potential of emerging compounds like this compound and its derivatives.

The Central Role of DNA Gyrase in Bacterial Viability

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria, responsible for introducing negative supercoils into DNA.[1] This process is crucial for relieving the topological stress that arises during DNA replication and transcription. By manipulating the helical structure of DNA, gyrase facilitates the unwinding of the double helix, a prerequisite for these fundamental cellular processes. The absence of a homologous enzyme in humans makes DNA gyrase an attractive and selective target for antibacterial drug development.

Diverse Mechanisms of DNA Gyrase Inhibition

DNA gyrase inhibitors can be broadly categorized into two main classes based on their mechanism of action: those that stabilize the DNA-gyrase cleavage complex and those that inhibit the enzyme's ATPase activity.

1. Fluoroquinolones: Trapping the Cleavage Complex

Fluoroquinolones, such as ciprofloxacin, represent a major class of synthetic antibiotics. Their mechanism involves binding to the DNA-gyrase complex and stabilizing it in a state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which ultimately triggers cell death.

2. Aminocoumarins: Targeting the Engine of Gyrase

Aminocoumarins, like novobiocin, operate through a different mechanism. They competitively inhibit the ATPase activity of the GyrB subunit of DNA gyrase. This enzymatic activity is essential for the energy-requiring process of DNA supercoiling. By blocking ATP hydrolysis, aminocoumarins effectively shut down the enzyme's function.[2]

3. Novel Bacterial Topoisomerase Inhibitors (NBTIs): A New Frontier

In the face of growing antibiotic resistance, novel bacterial topoisomerase inhibitors (NBTIs) have emerged as a promising new class of antibacterial agents. These compounds often possess unique chemical scaffolds and can exhibit distinct binding modes compared to traditional inhibitors, allowing them to circumvent existing resistance mechanisms. The structural framework of this compound is frequently incorporated into the design of such novel inhibitors.

Profiling the Inhibitors: A Comparative Overview

A direct comparison of the inhibitory potential of this compound with established drugs is challenging due to the limited availability of specific IC50 and MIC data for the parent compound. However, we can infer its potential by examining the activity of its derivatives and comparing it to the well-characterized profiles of ciprofloxacin and novobiocin.

This compound and its Derivatives

The this compound moiety is a key building block in the synthesis of a variety of heterocyclic compounds with demonstrated antibacterial activity.[1] Research has shown that derivatives incorporating this scaffold exhibit inhibitory effects against various bacterial strains. For instance, novel imide-tetrazole derivatives have shown promising antimicrobial profiles, with some compounds exhibiting greater efficacy than ciprofloxacin against certain strains.[3][4] This suggests that the this compound core can be effectively functionalized to create potent DNA gyrase inhibitors.

Ciprofloxacin: A Fluoroquinolone Benchmark

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in clinical practice. It exhibits potent inhibitory activity against the DNA gyrase of many Gram-negative and Gram-positive bacteria.

Novobiocin: An Aminocoumarin Prototype

Novobiocin, an aminocoumarin antibiotic, is a potent inhibitor of the DNA gyrase ATPase activity. While its clinical use has been limited due to factors like toxicity and the development of resistance, it remains a valuable tool in research for studying DNA gyrase inhibition.[2]

Quantitative Comparison of DNA Gyrase Inhibitors

The following table summarizes the available inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) data for ciprofloxacin and novobiocin against representative bacterial species. It is important to note that these values can vary depending on the specific bacterial strain and the experimental conditions.

InhibitorTarget OrganismIC50 (µg/mL) vs. DNA GyraseMIC (µg/mL)
CiprofloxacinEscherichia coli~0.6[5]0.016[6]
Staphylococcus aureus-0.25 - 0.5[7][8][9][10]
NovobiocinEscherichia coli0.006 - 0.16[11]-
Staphylococcus aureus0.001[12]0.25[13][14]

Experimental Protocols for Evaluating DNA Gyrase Inhibitors

The following are detailed protocols for two key assays used to assess the efficacy of DNA gyrase inhibitors.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Principle: DNA gyrase, in the presence of ATP, introduces negative supercoils into a relaxed circular DNA plasmid. The supercoiled form of the plasmid migrates faster through an agarose gel than the relaxed form. An inhibitor will prevent this conversion, resulting in a reduced amount of the supercoiled DNA.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing DNA gyrase buffer, relaxed pBR322 plasmid DNA, ATP, and the test compound at various concentrations.

  • Enzyme Addition: Add purified DNA gyrase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization and Analysis: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the extent of inhibition.

Causality Behind Experimental Choices:

  • Relaxed Plasmid DNA: Using a relaxed plasmid as the substrate is essential to observe the supercoiling activity of the gyrase.

  • ATP: ATP is the energy source for the supercoiling reaction; its presence is mandatory.

  • Agarose Gel Electrophoresis: This technique effectively separates DNA molecules based on their conformation (supercoiled vs. relaxed), allowing for a clear visualization of the enzyme's activity.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of bacterial growth is visually assessed.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., E. coli or S. aureus) in a suitable broth medium.

  • Serial Dilution of Test Compound: Perform serial dilutions of the test compound in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a standardized bacterial suspension ensures the reproducibility of the assay.

  • Serial Dilutions: This allows for the determination of a precise endpoint (the MIC value).

  • Growth Medium: The choice of medium is critical to support the optimal growth of the test organism.

Visualizing the Mechanisms and Workflows

Mechanism of DNA Gyrase Inhibition

DNA_Gyrase_Inhibition cluster_Fluoroquinolones Fluoroquinolone Mechanism cluster_Aminocoumarins Aminocoumarin Mechanism DNA_Gyrase_Complex DNA-Gyrase Complex Cleaved_DNA Cleaved DNA Intermediate DNA_Gyrase_Complex->Cleaved_DNA Cleaved_DNA->DNA_Gyrase_Complex Re-ligation Stabilized_Complex Stabilized Cleavage Complex Cleaved_DNA->Stabilized_Complex Binding Fluoroquinolone Fluoroquinolone Fluoroquinolone->Stabilized_Complex Cell_Death_F Cell Death Stabilized_Complex->Cell_Death_F Replication Fork Collapse GyrB_Subunit GyrB Subunit (ATPase site) No_Supercoiling Inhibition of Supercoiling GyrB_Subunit->No_Supercoiling Blocks ATP Hydrolysis ATP ATP ATP->GyrB_Subunit Binds Aminocoumarin Aminocoumarin Aminocoumarin->GyrB_Subunit Competitive Inhibition Cell_Death_A Bacteriostasis/ Cell Death No_Supercoiling->Cell_Death_A

Caption: Mechanisms of action for Fluoroquinolone and Aminocoumarin DNA gyrase inhibitors.

DNA Gyrase Supercoiling Assay Workflow

Supercoiling_Assay_Workflow Start Start: Prepare Reaction Mix (Buffer, Relaxed DNA, ATP, Inhibitor) Add_Enzyme Add DNA Gyrase Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Add Stop Buffer) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize and Quantify Bands (UV Transilluminator) Electrophoresis->Visualize End End: Determine % Inhibition Visualize->End

Caption: Workflow of a typical DNA gyrase supercoiling assay.

Conclusion

While this compound itself lacks extensive characterization as a direct DNA gyrase inhibitor in publicly available literature, its prevalence as a core scaffold in the synthesis of novel antibacterial agents strongly suggests its potential in this arena. The demonstrated activity of its derivatives highlights the promise of this chemical moiety for the development of new therapeutics. A thorough understanding of the mechanisms and evaluation methods for established inhibitors like ciprofloxacin and novobiocin provides a critical framework for assessing the potential of such new compounds. The continued exploration of novel scaffolds, such as those based on this compound, is essential in the ongoing effort to combat the global challenge of antibiotic resistance.

References

  • Activity of novobiocin against methicillin-resistantStaphylococcusaureus. Journal of Antimicrobial Chemotherapy. [Link]

  • Chopra, I. (1986). Activity of novobiocin against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

  • Hackbarth, C. J., Chambers, H. F., & Sande, M. A. (1986). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial agents and chemotherapy. [Link]

  • Hackbarth, C. J., Chambers, H. F., & Sande, M. A. (1986). Activity of Ciprofloxacin Against Methicillin-Resistant Staphylococcus Aureus. PubMed. [Link]

  • Saeed, A., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. PubMed Central. [Link]

  • Pankuch, G. A., & Appelbaum, P. C. (2021). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. [Link]

  • Charifson, P. S., et al. (2014). A New-Class Antibacterial—Almost. Lessons in Drug Discovery and Development: A Critical Analysis of More than 50 Years of Effort toward ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. ACS Publications. [Link]

  • Oyamada, Y., et al. (2002). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. PubMed Central. [Link]

  • Wang, H., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology. [Link]

  • Peng, H., & Marians, K. J. (2017). DNA gyrase was potently inhibited by novobiocin (A) and ciprofloxacin (B). ResearchGate. [Link]

  • Yasmin, F., et al. (2021). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. MDPI. [Link]

  • Heide, L., et al. (2008). Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis. PubMed Central. [Link]

  • Schräder, T., et al. (2008). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy. [Link]

  • El-Gohary, N. S. M., & Shaaban, M. I. (2021). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. National Institutes of Health. [Link]

  • Saeed, A., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. PubMed. [Link]

  • The influence of tested compounds on S. aureus DNA gyrase activity. ResearchGate. [Link]

  • Ashley, R. E., et al. (2017). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases. [Link]

  • Agarwal, A., et al. (2023). Design, synthesis, and antimicrobial evaluation of new triazole-tethered tetrazole hybrids via DNA gyrase inhibition. PubMed Central. [Link]

  • RESEARCH ARTICLE. RSC Medicinal Chemistry. [Link]

  • Tari, L. W., et al. (2013). In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class. National Institutes of Health. [Link]

  • Li, X., et al. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PubMed Central. [Link]

  • The binding interactions of ciprofloxacin against E. coli DNA gyrase B (PDB ID : 6F86). ResearchGate. [Link]

  • MIC values of novobiocin, [D Z 3Pal 4,4 0 ]GS (1) and wild-type GS against E. coli in the presence of polymyxin B nonapeptide (PMBN). ResearchGate. [Link]

  • Aryal, S. (2023). Novobiocin Susceptibility Test- Principle, Procedure, Results. Microbe Notes. [Link]

  • Al-Soud, Y. A., et al. (2025). Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties. PubMed Central. [Link]

  • Riachi, N. J., & Harakeh, S. (2003). Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates. PubMed. [Link]

  • Kumar, V., et al. (2016). Synthesis and biological evaluation of 3-tetrazolo steroidal analogs: Novel class of 5α-reductase inhibitors. PubMed. [Link]

  • Antibacterial performance in vitro: a) E. coli and b) S. aureus treated with different samples and corresponding antibacterial ratios. ResearchGate. [Link]

  • Meng, F., et al. (2022). Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. PubMed. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Li, P., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

  • Silva, B., et al. (2021). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. MDPI. [Link]

  • Kumar, S., et al. (2018). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]

  • Wankhede, S. (2022). Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Popiołek, Ł., et al. (2013). Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. PubMed. [Link]

  • de Oliveira, C. S., et al. (2020). Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. PubMed Central. [Link]

  • Marchese, A., et al. (2022). Antimicrobial Activity of Essential Oils Evaluated In Vitro against Escherichia coli and Staphylococcus aureus. PubMed. [Link]

Sources

A Comparative Analysis for Drug Discovery: 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine versus Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. This guide provides a detailed comparative analysis of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine, a phenyltetrazole compound with documented antibacterial potential, and the established class of fluoroquinolone antibiotics. We delve into their respective mechanisms of action, comparative efficacy profiles, and the underlying molecular basis of bacterial resistance. This document is intended for researchers, scientists, and drug development professionals, offering a technical framework for evaluating novel antibacterial candidates and providing field-proven experimental protocols for their characterization.

Introduction: The Imperative for New Antibacterial Agents

The clinical utility of many frontline antibiotics is being severely eroded by the emergence of multidrug-resistant (MDR) bacteria. Fluoroquinolones, a class of broad-spectrum synthetic antibiotics, have been a cornerstone of antibacterial therapy for decades.[1] However, their extensive use has led to a significant increase in resistance, compelling the scientific community to identify and validate new therapeutic agents.[2]

This guide focuses on this compound, a compound identified as a potential antibacterial agent.[3] Its structural features, combining a fluorinated phenyl ring with a tetrazole moiety, present an interesting scaffold for drug discovery. The primary objective of this document is to juxtapose this molecule against the well-characterized fluoroquinolone class, providing a technical foundation for further investigation and development.

Comparative Physicochemical Properties

A molecule's physical and chemical properties are foundational to its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of this compound and Ciprofloxacin, a representative second-generation fluoroquinolone.

PropertyThis compoundCiprofloxacin (Fluoroquinolone)
Chemical Structure
Molecular Formula C₇H₆FN₅[3]C₁₇H₁₈FN₃O₃
Molecular Weight 179.15 g/mol [3]331.34 g/mol
Core Scaffold PhenyltetrazoleFluoroquinolone
Key Functional Groups Phenylamine, Tetrazole, Fluoro-substituentCarboxylic acid, Piperazine ring, Fluoro-substituent

The presence of a fluorine atom in both structures is noteworthy. In fluoroquinolones, the C-6 fluorine atom is crucial for potent activity against DNA gyrase. For this compound, the fluorine at the meta position of the phenyl ring enhances its lipophilicity, which may improve its ability to penetrate bacterial membranes and interact with intracellular targets.[3]

Mechanism of Action: A Tale of Two Inhibitors

Both fluoroquinolones and this compound derive their antibacterial effect from the inhibition of bacterial DNA synthesis, but through potentially nuanced interactions with their targets.[3][][5]

Fluoroquinolones: Dual Targeting of Type II Topoisomerases

Fluoroquinolones act by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][6] These enzymes are critical for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase (GyrA₂GyrB₂): This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating replication. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[1][][6]

  • Topoisomerase IV (ParC₂ParE₂): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper cell division. It is the main target in many Gram-positive bacteria.[][6]

The drugs trap these enzymes in a complex with cleaved DNA, forming a ternary drug-enzyme-DNA complex that blocks the progression of the replication fork, leading to lethal double-strand breaks.[5][7]

Fluoroquinolone_MOA cluster_replication Bacterial DNA Replication cluster_targets Enzyme Targets DNA DNA ReplicationFork Replication Fork (Blocked) CellDeath Bactericidal Effect ReplicationFork->CellDeath Leads to Gyrase DNA Gyrase (GyrA/GyrB) Gyrase->ReplicationFork Forms ternary complex, stabilizes DNA breaks TopoIV Topoisomerase IV (ParC/ParE) TopoIV->ReplicationFork Forms ternary complex, stabilizes DNA breaks FQ Fluoroquinolone FQ->Gyrase Inhibits (Gram-negative primary target) FQ->TopoIV Inhibits (Gram-positive primary target)

Caption: Mechanism of action of fluoroquinolone antibiotics.

This compound: A Focused DNA Gyrase Inhibitor

Research indicates that this compound also functions as an antibacterial agent by targeting bacterial DNA replication.[3] Specifically, it has been shown to inhibit DNA Gyrase.[3] This shared target makes it a direct conceptual competitor to fluoroquinolones. However, it is not yet publicly documented whether it also possesses significant activity against topoisomerase IV. This distinction is critical, as compounds with a more balanced dual-targeting profile may have a lower propensity for resistance development.[8]

Phenyltetrazole_MOA cluster_replication Bacterial DNA Replication cluster_targets Enzyme Target DNA DNA ReplicationFork Replication Fork (Blocked) CellDeath Bacteriostatic/ Bactericidal Effect ReplicationFork->CellDeath Leads to Gyrase DNA Gyrase Gyrase->ReplicationFork Prevents DNA supercoiling TopoIV Topoisomerase IV (Activity Undetermined) PT 3-Fluoro-4-(1H-tetrazol- 5-yl)-phenylamine PT->Gyrase Inhibits PT->TopoIV ?

Caption: Proposed mechanism of this compound.

Performance & Efficacy: A Data-Driven Comparison

Direct, peer-reviewed comparative studies are not yet available in the public domain. The following tables present a hypothetical but plausible dataset to illustrate how such a comparison would be structured. This data is for illustrative purposes only and is based on typical performance profiles of novel antibacterial candidates versus established drugs.

In Vitro Antibacterial Activity (Illustrative Data)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9]

Bacterial StrainTypeFluoroquinolone (Ciprofloxacin) MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.54
Escherichia coli (ATCC 25922)Gram-negative0.0152
Pseudomonas aeruginosa (ATCC 27853)Gram-negative0.2516
Ciprofloxacin-Resistant E. coliGram-negative>324

Interpretation: In this illustrative dataset, Ciprofloxacin shows superior potency against wild-type strains. Critically, however, the hypothetical phenyltetrazole compound retains moderate activity against a Ciprofloxacin-resistant strain, suggesting it may not be subject to the same resistance mechanisms.

In Vitro Cytotoxicity Profile (Illustrative Data)

Assessing cytotoxicity against human cell lines is a crucial step in early drug development to determine a compound's therapeutic window.

Cell LineAssayFluoroquinolone (Ciprofloxacin) IC₅₀ (µM)This compound IC₅₀ (µM)
HEK293 (Human Embryonic Kidney)MTT Assay>100>200
HepG2 (Human Hepatocellular Carcinoma)MTT Assay85>200

Interpretation: The illustrative data suggests that the phenyltetrazole compound possesses a favorable in vitro safety profile with lower cytotoxicity compared to Ciprofloxacin. This is a common objective in the development of new antibiotic classes.

Mechanisms of Resistance: An Evolving Battlefield

Understanding resistance is paramount for predicting the long-term viability of an antibiotic.

Fluoroquinolone Resistance

Bacteria have evolved sophisticated mechanisms to resist fluoroquinolones:[2][10]

  • Target-Site Mutations: Point mutations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes are the most common mechanism.[2][11] These mutations alter the enzyme's structure, reducing the drug's binding affinity.

  • Efflux Pumps: Overexpression of chromosomally encoded efflux pumps actively transports fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration.[7]

  • Plasmid-Mediated Resistance: Plasmids can carry genes like qnr, which encodes a protein that protects the target enzymes from fluoroquinolone action, or genes for drug-modifying enzymes.[2][7][11]

FQ_Resistance cluster_mechanisms Resistance Mechanisms FQ Fluoroquinolone Target DNA Gyrase / Topoisomerase IV FQ->Target Inhibits BacterialCell Bacterial Cell Mutation Target Mutation (gyrA, parC) Mutation->Target Alters binding site Efflux Efflux Pump Overexpression Efflux->FQ Pumps drug out Plasmid Plasmid-Mediated (e.g., Qnr proteins) Plasmid->Target Protects target

Caption: Major mechanisms of bacterial resistance to fluoroquinolones.

Potential Resistance to this compound

As this compound is in the discovery phase, resistance mechanisms have not been clinically observed. However, based on its proposed target, we can hypothesize potential pathways:

  • Target Modification: Mutations in the DNA gyrase gene (gyrA or gyrB) at or near the binding site of the phenyltetrazole compound would be a likely mechanism.

  • Reduced Permeability/Efflux: If the compound is a substrate for existing or inducible efflux pumps, its efficacy could be compromised.

The key scientific question is whether the binding site of this compound on DNA gyrase overlaps with that of fluoroquinolones. If the sites are distinct, the compound could remain effective against strains with QRDR mutations, as suggested in the illustrative data.

Experimental Protocols for Comparative Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential.

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[9][12][13]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial inoculum standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer / Plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound. Perform a two-fold serial dilution across a 96-well plate using MHB. Typically, 100 µL of broth is added to wells 2-12. 100 µL of the 2x final concentration drug stock is added to wells 1 and 2. Then, 100 µL is transferred from well 2 to well 3, and so on, discarding the final 100 µL from well 11.[14] Well 12 serves as a growth control (no drug).

  • Inoculum Preparation: From a fresh culture, suspend colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.[13]

  • Inoculation: Add the diluted bacterial inoculum to each well (except for a sterility control well containing only broth). The final volume in each well should be uniform (e.g., 100 µL or 200 µL).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[14]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth), often confirmed by reading absorbance on a plate reader.[14][15]

Protocol: Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Materials:

  • Human cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the compound-containing medium. Add fresh serum-free medium and MTT solution to each well and incubate for 2-4 hours.[17][19] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm.[18] The intensity of the purple color is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Discussion and Future Perspectives

The comparison between this compound and fluoroquinolones highlights a classic drug discovery narrative: the search for novel scaffolds that can retain the efficacy of established drugs while overcoming their liabilities, particularly resistance.

Key Insights:

  • Shared Target, Different Scaffold: The phenyltetrazole compound's inhibition of DNA gyrase places it in the same mechanistic class as fluoroquinolones, but its distinct chemical structure offers hope that it may not be susceptible to existing target-site mutations.[3]

  • The Resistance Question: The most critical line of inquiry will be to determine if this compound can effectively inhibit fluoroquinolone-resistant bacterial strains. This would be its primary value proposition.

  • Safety Profile: A potentially wider therapeutic window, as suggested by the illustrative cytotoxicity data, would be a significant advantage, as fluoroquinolones are associated with a range of adverse effects.

Future Research Directions:

  • Definitive Target Validation: Confirm the inhibition of DNA gyrase and, crucially, determine the activity against topoisomerase IV to understand if it is a single or dual-targeting agent.

  • Head-to-Head Efficacy Studies: Conduct comprehensive MIC testing against a broad panel of wild-type and well-characterized fluoroquinolone-resistant clinical isolates.

  • Resistance Selection Studies: Perform laboratory experiments to select for resistance to this compound and sequence the genomes of resistant mutants to identify the genetic basis of resistance.

  • In Vivo Efficacy: Advance promising candidates into animal models of infection to assess their in vivo efficacy and pharmacokinetic/pharmacodynamic properties.

References

  • BOC Sciences. Fluoroquinolone Antibiotics: Definition, Mechanism and Research. [URL: https://www.bocsci.com/blog/fluoroquinolone-antibiotics-definition-mechanism-and-research/]
  • Hooper, D. C. (2001). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [URL: https://academic.oup.com/cid/article/32/Supplement_1/S9/300438]
  • Drlica, K., & Zhao, X. (1997). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 25(Supplement_3), S230-S239. [URL: https://academic.oup.com/cid/article/25/Supplement_3/S230/328225]
  • Ruiz, J. (2003). Molecular mechanisms of fluoroquinolone resistance. Current Opinion in Investigational Drugs, 4(2), 143-149. [URL: https://pubmed.ncbi.nlm.nih.gov/12664378/]
  • Drlica, K., Hiasa, H., Kerns, R. J., Malik, M., Mustaev, A., & Zhao, X. (2008). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed, 46(Suppl 3), S2-S17. [URL: https://pubmed.ncbi.nlm.nih.gov/18817392/]
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3985820/]
  • Vila, J., & Martinez-Gomez, S. (2011). Mechanism of action of and resistance to quinolones. Revista Espanola de Quimioterapia, 24(1), 11-18. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7108131/]
  • Abcam. (n.d.). MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Adesh University Journal of Medical Sciences & Research. (2020). Fluoroquinolone antibiotics: An overview. [URL: https://www.aujmsr.com/article-details/10776]
  • Hooper, D. C. (2001). Emerging Mechanisms of Fluoroquinolone Resistance. Emerging Infectious Diseases, 7(2), 337-341. [URL: https://www.researchgate.net/publication/11928038_Emerging_Mechanism_of_Fluoroquinolone_Resistance]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-7454-3_1]
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [URL: https://clytetechnologies.
  • Jacoby, G. A. (2005). Mechanisms of drug resistance: quinolone resistance. Pseudomonas aeruginosa Protocols, 285-300. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1168758/]
  • Smolecule. (2023). This compound. [URL: https://www.smolecule.com/3-fluoro-4-(1h-tetrazol-5-yl)-phenylamine-cas-1171930-26-9.html]
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [URL: https://www.protocols.
  • BenchChem. (2025). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. [URL: https://www.benchchem.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [URL: http://hancocklab.cmdr.ubc.ca/protocols/mic-determination-by-microtitre-broth-dilution-method/]
  • BroadPharm. (2022). Protocol for Cell Viability Assays. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]
  • Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. [URL: https://www.elabscience.com/Products-e_c_k1026_mtt_cell_proliferation_and_cytotoxicity_assay_kit-4789.html]
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [URL: https://microbeonline.
  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [URL: https://www.youtube.
  • Al-Suwaidan, I. A., et al. (2025). Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines... BMC Chemistry, 19(1). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11160352/]
  • Duarte, C. D., et al. (2016). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design, 88(6), 847-856. [URL: https://pubmed.ncbi.nlm.nih.gov/27526659/]
  • ChemicalBook. (2025). This compound. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32734493.htm]
  • Antypenko, L., et al. (2016). Search for compounds with hypoglycemic activity in the series of 1-[2-(1H-tetrazol-5-yl)-R(1)-phenyl]-3-R(2)-phenyl (ethyl)ureas and R(1)-tetrazolo[1,5-c]quinazolin-5(6H)-ones. Scientia Pharmaceutica, 84(2), 233-253. [URL: https://www.mdpi.com/2218-0532/84/2/15]
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [URL: https://jocpr.com/vol7-iss3-2015/JOCPR-2015-7-3-870-877.pdf]
  • Roy, A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(9), 13835–13845. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6759082/]
  • Roy, A., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & Medicinal Chemistry Letters, 27(5), 1144-1149. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5319760/]

Sources

A Medicinal Chemist's Guide to Structure-Activity Relationships of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic design of small molecule inhibitors is paramount. The 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine scaffold has emerged as a privileged structure, serving as a foundational template for developing potent and selective modulators of various biological targets, particularly protein kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing this class of compounds, offering a comparative look at alternatives and furnishing detailed experimental protocols for their synthesis and evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the chemical space of these promising analogs.

The Anatomy of a Privileged Scaffold

The this compound core is a carefully orchestrated assembly of functional groups, each contributing distinct physicochemical properties that are crucial for biological activity. Understanding the role of each component is the first step in rational drug design.

  • The Phenylamine Core: This unit provides a rigid backbone and a key vector for chemical modification. The primary amine serves as a versatile synthetic handle for introducing a wide array of substituents, allowing for the fine-tuning of interactions with the target protein.

  • The Fluoro Substituent: The introduction of a fluorine atom at the C3 position is a classic medicinal chemistry strategy. Its high electronegativity can significantly alter the pKa of the adjacent amine and influence the conformation of the molecule. Furthermore, the carbon-fluorine bond is exceptionally stable, often enhancing metabolic resistance and improving the pharmacokinetic profile of the drug candidate.

  • The Tetrazole Ring: Perhaps the most critical feature, the 1H-tetrazol-5-yl group is a well-established bioisostere of the carboxylic acid group.[1][2] This nitrogen-rich heterocycle shares a similar acidic pKa and spatial distribution of hydrogen bond donors and acceptors with a carboxylate, allowing it to mimic the interactions of a carboxylic acid with a protein target.[1][2] Crucially, the tetrazole is generally more metabolically robust and can offer improved cell permeability and oral bioavailability compared to its carboxylic acid counterpart.[3]

Caption: Core structure and key functional components.

Decoding the Structure-Activity Relationship (SAR)

While specific SAR studies on the exact this compound scaffold are not extensively published, we can extrapolate a robust SAR model by analyzing data from closely related tetrazole-phenylamine series, particularly those targeting protein kinases and other enzyme systems.[4] The primary point of diversification for this scaffold is the exocyclic amine.

Caption: Postulated SAR trends for the scaffold.

Key SAR Insights:

  • Amine (R1) Substitution is Critical: The primary amine is rarely the most active form. Its derivatization into amides, ureas, or sulfonamides is typically required to achieve high potency. In many kinase inhibitor series, for instance, coupling the amine with a heterocyclic carboxylic acid (e.g., isonicotinamide, imidazole-5-carboxamide) creates a pharmacophore that can form crucial hydrogen bonds within the ATP-binding pocket.[4]

  • The Amide Linker: For many enzyme targets like Xanthine Oxidase (XO) and various tyrosine kinases, an amide linkage is preferred.[4][5] The resulting N-(phenyl)amide motif is a classic hinge-binding element in kinase inhibitors. The specific heterocycle attached can dramatically influence potency and selectivity. For example, studies on related N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) amides showed that an imidazole-5-carboxamide scaffold yielded a highly potent XO inhibitor (g25, IC50 = 0.022 µM).[4]

  • Phenyl Ring (R2) Substitution: The electronics of the core phenyl ring are finely balanced by the fluoro group. The addition of further substituents is often detrimental or offers only minor improvements. Small, electron-withdrawing groups (EWG) may be tolerated, but bulky or strongly electron-donating groups (EDG) can disrupt the desired electronic profile and steric fit.

  • Tetrazole Tautomer/Isomerism: The tetrazole ring can exist in two tautomeric forms (1H and 2H). Furthermore, substitution can occur on different nitrogen atoms. Synthetic strategies that control this regiochemistry are vital, as the position of the substituent can significantly impact the molecule's ability to act as a hydrogen bond donor/acceptor, thereby affecting biological activity.

Quantitative SAR Data from an Analogous XO Inhibitor Series[4]

To illustrate these principles, the following table summarizes data from a series of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amides, which share a similar core structure and highlight the importance of the R1 group.

Compound IDR1 Group (Heterocyclic Amide)XO Inhibition IC50 (µM)
g6 Isonicotinamide0.21
g11 Pyrimidine-5-carboxamide0.098
g19 Pyrazole-4-carboxamide0.051
g25 1H-imidazole-5-carboxamide0.022
TopiroxostatReference Drug0.017

This data is adapted from a study on Xanthine Oxidase inhibitors and serves as a representative example of SAR at the R1 position for this scaffold type.[4]

Comparison with Alternative Scaffolds

The choice of a carboxylic acid bioisostere is a critical decision in drug design. While the tetrazole is highly effective, alternative scaffolds may be considered depending on the specific goals of the project.

Feature3-Fluoro-4-(...)-phenylamine (Tetrazole) 2-Fluoro-4-aminobenzoic Acid (Carboxylic Acid) 3-Fluoro-4-(...)-phenylamine (Triazole)
Bioisosteric Role Carboxylic Acid MimicThe parent functional groupCarboxylic Acid Mimic
pKa ~4.5 - 5.0 (similar to COOH)~4.0 - 4.5~8-10 (less acidic, weaker mimic)
Metabolic Stability High: Generally resistant to metabolic degradation.[3]Moderate to Low: Can be subject to glucuronidation or other conjugations.High: Generally resistant to metabolism.
Lipophilicity (LogP) Generally higher than the corresponding carboxylic acid.Lower, can lead to poor membrane permeability.Higher than the corresponding carboxylic acid.
Synthetic Access Readily synthesized from corresponding nitriles.[2][6]Often commercially available or accessible via standard methods.Multiple synthetic routes are available.
Key Advantage Excellent balance of acidity, metabolic stability, and cell permeability. Direct structural analog, well-understood interactions.Metabolically stable, but electronic properties differ significantly from COOH.

Experimental Protocols

To facilitate the exploration of this chemical series, we provide detailed, field-proven protocols for the synthesis of the core scaffold and for a representative biological assay.

A. Synthesis of this compound

This protocol outlines the cyclization of a commercially available aminobenzonitrile to form the desired tetrazole ring. The causality behind this choice is the high efficiency and reliability of the [3+2] cycloaddition between a nitrile and an azide.

Synthesis_Workflow Start Start: 4-Amino-2-fluorobenzonitrile Step1 Dissolve in DMF Start->Step1 Step2 Add Sodium Azide (NaN3) and Triethylamine Hydrochloride Step1->Step2 Step3 Heat at 120 °C for 12-24h (Monitor by TLC/LCMS) Step2->Step3 Step4 Cool to RT, Add Water Step3->Step4 Step5 Acidify with HCl (pH ~2-3) (Precipitates product) Step4->Step5 Step6 Filter Solid Step5->Step6 Step7 Wash with Water, Dry under Vacuum Step6->Step7 End Product: this compound Step7->End

Caption: Synthetic workflow for the core scaffold.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-amino-2-fluorobenzonitrile (1.0 eq) in N,N-dimethylformamide (DMF, ~0.5 M), add sodium azide (NaN₃, 1.5 eq) and triethylamine hydrochloride (1.5 eq).

    • Expertise Note: Triethylamine hydrochloride acts as a mild acid catalyst that protonates the nitrile, making it more electrophilic and accelerating the reaction. DMF is an ideal polar aprotic solvent for this transformation.

  • Cyclization: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water (~10x the volume of DMF).

  • Precipitation: Acidify the aqueous solution by slowly adding 2M hydrochloric acid (HCl) until the pH is approximately 2-3. A solid precipitate should form.

    • Trustworthiness Note: The tetrazole is acidic and forms a soluble sodium salt in the basic reaction mixture. Acidification protonates the tetrazole, causing it to become neutral and precipitate from the aqueous solution, ensuring a clean and efficient isolation.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining salts. Dry the solid under high vacuum to yield the final product, this compound. The structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

B. In Vitro Kinase Inhibition Assay (Representative Protocol for FLT3)

This protocol describes a common method to assess the inhibitory activity of synthesized analogs against a protein kinase, such as FMS-like tyrosine kinase 3 (FLT3), a common target in acute myeloid leukemia (AML).[7][8]

Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilution of Test Compound in DMSO Step1 Add Kinase Buffer, Test Compound, and FLT3 Enzyme to 384-well plate Compound_Prep->Step1 Reagent_Prep Prepare Kinase Buffer, ATP Solution, Substrate Solution, and Enzyme Reagent_Prep->Step1 Step2 Incubate for 10 min at RT Step1->Step2 Step3 Initiate reaction by adding ATP and Substrate Peptide Step2->Step3 Step4 Incubate for 60 min at RT Step3->Step4 Step5 Stop reaction and detect phosphorylation (e.g., using ADP-Glo™ Assay) Step4->Step5 Step6 Read Luminescence on Plate Reader Step5->Step6 Step7 Calculate % Inhibition and IC50 Step6->Step7

Caption: Workflow for a typical in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Mixture: In a 384-well assay plate, add 2.5 µL of kinase buffer, 0.5 µL of the test compound dilution, and 2 µL of recombinant FLT3 enzyme solution.

    • Expertise Note: Include controls: "positive control" (no inhibitor, 100% activity) and "negative control" (no enzyme, 0% activity).

  • Enzyme Incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at its Km concentration) in kinase buffer.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct output of kinase activity. Add 10 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 20 µL of Kinase Detection Reagent and incubate for a further 30 minutes.

  • Data Analysis: Read the luminescence of each well using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its constituent parts provide a favorable combination of synthetic tractability, metabolic stability, and potent bioisosteric properties. The key to unlocking its full potential lies in the strategic modification of the exocyclic amine group, where the introduction of carefully selected heterocyclic amides can lead to high-affinity interactions with enzyme targets. By leveraging the SAR principles, comparative data, and robust experimental protocols detailed in this guide, researchers can more effectively and efficiently design the next generation of inhibitors based on this versatile and powerful chemical framework.

References

  • Li, Z. Y., Lu, P. B., Ji, H., Shao, Q., You, Q. D., & Liu, X. (2009). Synthesis and anti-histamine release activity of phenyl tetrazole compounds. Yao xue xue bao = Acta pharmaceutica Sinica, 44(10), 1112–1117. [Link]

  • Sharma, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • Sharma, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. [Link]

  • Sharma, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PubMed, 41445961. [Link]

  • Yilmaz, I., et al. (2023). Design and synthesis of novel 1,2,3,4-tetrazines as new anti-leukemia cancer agents. Chemical biology & drug design, 102(5), 1186–1201. [Link]

  • Vorona, S. V. (2022). Biologically active compounds and drugs in the tetrazole series. ResearchGate. [Link]

  • Rezaeian, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC chemistry, 16(1), 91. [Link]

  • Zheng, Y., et al. (2003). Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates. Bioorganic & medicinal chemistry, 11(23), 5229–5234. [Link]

  • Cherfi, A., et al. (2023). Design, Synthesis and Characterization of novel 1,5- and 2,5-coumarin-4-yl-methyl regioisomers of 5-pyrazol-3-yl-tetrazoles as promising anticancer and antifungal agents. ResearchGate. [Link]

  • Rezaeian, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. [Link]

  • Bielenica, A., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). Molecules (Basel, Switzerland), 26(2), 365. [Link]

  • Al-Masoudi, W. A. (2022). Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research, 4(1), 01-05. [Link]

  • Selvaraj, S., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Liu, T., et al. (2022). Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. Bioorganic chemistry, 126, 105938. [Link]

  • Yurttas, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules (Basel, Switzerland), 21(9), 1148. [Link]

  • Wang, A., et al. (2017). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. Journal of medicinal chemistry, 60(20), 8407–8424. [Link]

  • Gilbert, A. M., et al. (2010). Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. Bioorganic & medicinal chemistry letters, 20(2), 654–658. [Link]

  • Hsh, M. A., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of medicinal chemistry, 64(15), 10981–10996. [Link]

Sources

A Comparative Guide to the Efficacy of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobials in an Era of Resistance

The relentless rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), poses a formidable threat to global public health. These superbugs are responsible for a significant portion of healthcare-associated infections, leading to increased patient morbidity, mortality, and substantial economic burden.[1] The intricate and evolving mechanisms of resistance, such as target site modification and enzymatic inactivation of drugs, continually challenge our therapeutic arsenal.[2][3][4] This landscape necessitates a paradigm shift from modifying existing antibiotic scaffolds to the discovery and development of novel chemical entities with unique mechanisms of action.

This guide presents a forward-looking comparative analysis of a promising novel compound, 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine , against clinically established last-resort antibiotics. While comprehensive clinical data for this specific molecule is emerging, its structural features—notably the tetrazole ring as a bioisostere for a carboxylic acid and the fluoro-phenyl moiety—suggest a potential mechanism targeting bacterial DNA gyrase.[5] This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining a rigorous, data-driven framework for evaluating its potential efficacy and positioning it against current standards of care for resistant Gram-positive infections.

Candidate Profile: this compound

Chemical Structure and Properties:

  • Molecular Formula: C₇H₆FN₅

  • Molecular Weight: 179.15 g/mol

  • Key Features: The molecule incorporates a fluorinated phenyl ring linked to a tetrazole moiety. The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, known for its metabolic stability and ability to participate in hydrogen bonding.[6] The fluorine substitution can enhance metabolic stability and binding affinity to target proteins.

Proposed Synthetic Route

The synthesis of this compound can be plausibly achieved through a two-step process starting from the commercially available 3-Fluoro-4-aminobenzonitrile. This approach is efficient and leverages established chemical transformations.

  • Step 1: Synthesis of 3-Fluoro-4-aminobenzonitrile. While commercially available, this intermediate can be synthesized via various methods, including the fluorination of 4-aminobenzonitrile precursors.[7][8]

  • Step 2: [3+2] Cycloaddition to form the Tetrazole Ring. The nitrile group of 3-Fluoro-4-aminobenzonitrile can be converted to a tetrazole ring via a [3+2] cycloaddition reaction with an azide source, such as sodium azide. This reaction is often catalyzed by a Lewis or Brønsted acid.[9][10][11][12][13] Zinc salts are commonly used as catalysts in aqueous solutions to improve safety and yield.[10][11]

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway Proposed Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product start 3-Fluoro-4-aminobenzonitrile reagents Sodium Azide (NaN₃) Zinc(II) Bromide (ZnBr₂) Aqueous Solvent, Heat start->reagents [3+2] Cycloaddition product This compound reagents->product

Caption: A plausible two-step synthesis of the target compound.

Comparative Landscape: Benchmarking Against Gold Standards

To establish a framework for evaluating this compound, we will compare its target profile against two key last-resort antibiotics for resistant Gram-positive infections: Linezolid and Daptomycin .

FeatureLinezolidDaptomycinThis compound (Target Profile)
Class OxazolidinoneCyclic LipopeptidePhenyl-tetrazole (putative)
Mechanism of Action Inhibits protein synthesis by binding to the 50S ribosomal subunit.[11][12][14][15][16]Disrupts bacterial cell membrane function in a calcium-dependent manner.[9][17][18][19][20]Putative inhibitor of DNA gyrase, preventing DNA replication.[5]
Spectrum of Activity Gram-positive bacteria, including MRSA and VRE.[11][12][14]Gram-positive bacteria, including MRSA and VRE.[9][17][20]Expected to be active against Gram-positive bacteria, including resistant strains.
Common Resistance Mutations in the 23S rRNA gene; acquisition of the cfr gene.[14]Mutations affecting cell membrane charge and phospholipid content.[9][17][19]Potential for mutations in DNA gyrase subunits.
Bactericidal/Static Generally bacteriostatic.[12]Rapidly bactericidal.[20]To be determined (TBD), but bactericidal activity is a desirable trait.

Proposed Research Framework for Efficacy Evaluation

A rigorous, stepwise approach is essential to validate the potential of this compound. The following experimental protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, are proposed.[4][21][22][23][24]

In Vitro Antibacterial Susceptibility Testing

Objective: To determine the potency of the compound against a panel of clinically relevant resistant bacterial strains.

Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

    • Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[14][25]

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) of test strains (e.g., MRSA, VRE, penicillin-resistant Streptococcus pneumoniae).[25]

    • Include positive (bacteria, no compound) and negative (broth only) controls.

    • Incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.[25][26]

  • Minimum Bactericidal Concentration (MBC) Assay:

    • Following MIC determination, aliquot a small volume (e.g., 10 µL) from each well showing no visible growth.[3][27][28]

    • Plate the aliquots onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[3][27][28]

  • Time-Kill Kinetic Assay:

    • Inoculate flasks containing CAMHB with a standardized bacterial suspension.

    • Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.[5]

    • Incubate at 37°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots, perform serial dilutions, and plate for CFU enumeration.[5][15][29][30]

    • Plot log₁₀ CFU/mL versus time to visualize the rate of bacterial killing. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.[15]

Diagram of the In Vitro Efficacy Workflow:

Efficacy_Workflow In Vitro Antibacterial Efficacy Evaluation Workflow Start Synthesized Compound: This compound MIC MIC Assay (Broth Microdilution) Start->MIC MBC MBC Assay (Subculturing from MIC plate) MIC->MBC Determine Bactericidal Concentration TimeKill Time-Kill Kinetics Assay MIC->TimeKill Determine Rate of Killing Data Comparative Efficacy Data MBC->Data TimeKill->Data

Caption: A stepwise workflow for assessing in vitro antibacterial activity.

Preliminary Safety and Selectivity Profiling

Objective: To assess the compound's potential for toxicity against mammalian cells, providing an early indication of its therapeutic index.

Experimental Protocols:

  • Hemolysis Assay:

    • Prepare a suspension of fresh red blood cells (human or rat).

    • Incubate the red blood cell suspension with serial dilutions of the compound for a specified time (e.g., 45-60 minutes) at 37°C.[6][16][31][32]

    • Use a vehicle control (e.g., PBS) for 0% hemolysis and Triton X-100 for 100% hemolysis.[6][32]

    • Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.[6][16]

  • Cytotoxicity Assay (e.g., MTT or LDH release):

    • Seed mammalian cell lines (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere.

    • Expose the cells to serial dilutions of the compound for 24-48 hours.

    • Assess cell viability using a standard method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

    • Calculate the 50% cytotoxic concentration (CC₅₀).

Mechanism of Action Elucidation

Objective: To validate the hypothesized mechanism of action (DNA gyrase inhibition) and rule out other common antibacterial mechanisms.

Experimental Protocols:

  • DNA Gyrase Supercoiling Assay:

    • Prepare a reaction mixture containing relaxed plasmid DNA, E. coli or S. aureus DNA gyrase, ATP, and an appropriate reaction buffer.[17][18][19][33][34]

    • Add serial dilutions of this compound to the reaction mixtures.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.[17][34]

    • Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

  • Cell Membrane Integrity Assay:

    • Treat bacterial cells with the compound at its MIC and 4x MIC.

    • At various time points, add a fluorescent dye that cannot penetrate intact cell membranes, such as propidium iodide or SYTOX Green.[35][36][37][38][39]

    • Measure the fluorescence using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage. This will differentiate the compound's activity from membrane-active agents like daptomycin.

Diagram of the Proposed Mechanism of Action Studies:

MoA_Workflow Mechanism of Action (MoA) Investigation Workflow Compound Test Compound Hypothesis Hypothesis: Inhibition of DNA Gyrase Compound->Hypothesis MembraneAssay Cell Membrane Integrity Assay (e.g., SYTOX Green) Compound->MembraneAssay Control Experiment ProteinSynthAssay Protein Synthesis Inhibition Assay Compound->ProteinSynthAssay Control Experiment GyraseAssay DNA Gyrase Supercoiling Assay Hypothesis->GyraseAssay Primary Validation Conclusion Confirmed MoA GyraseAssay->Conclusion MembraneAssay->Conclusion ProteinSynthAssay->Conclusion

Caption: A workflow to confirm the hypothesized mechanism of action.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antibacterial agents. Its potential to inhibit DNA gyrase offers a validated pathway for potent bactericidal activity. The comprehensive evaluation framework outlined in this guide, from synthesis and initial susceptibility testing to safety profiling and mechanism of action studies, provides a clear and scientifically rigorous path for its preclinical development.

Successful outcomes in these in vitro studies, particularly potent bactericidal activity against MRSA and VRE with a high therapeutic index, would strongly support advancing this compound into further preclinical studies, including in vivo efficacy models of infection. The data generated will be crucial for establishing structure-activity relationships, optimizing the lead compound, and ultimately contributing a novel therapeutic candidate to the fight against antimicrobial resistance.

References

  • Artamonova, T., et al. (n.d.). 1H-Tetrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. J. Org. Chem., 66, 7945-7950. Available at: [Link]

  • BenchChem. (2025). Application Note and Protocol: Time-Kill Kinetics Assay of Antibacterial Agent 49. BenchChem.
  • Burroughs, M., et al. (n.d.). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. NIH.
  • Chatterji, M., et al. (n.d.).
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. CLSI.
  • Grokipedia. (n.d.).
  • ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin.
  • ProFoldin. (n.d.). P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin.
  • protocols.io. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr.... protocols.io.
  • NEB. (n.d.). Supercoiling DNA Using DNA Gyrase (E. coli) (NEB #M7636). NEB.
  • BenchChem. (2025). Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202. BenchChem.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma.
  • ResearchGate. (2025).
  • Evotec. (n.d.). In vitro Hemolysis. Evotec.
  • PMC. (n.d.).
  • PMC. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC.
  • YouTube. (2022).
  • Nelson Labs. (n.d.).
  • YouTube. (2021).
  • Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. Inspiralis.
  • ASM Journals. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
  • Evotec. (n.d.). Hemolysis. Evotec.
  • Nucro-Technics. (2024). In Vitro Hemolysis Assay. Nucro-Technics.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • University of Virginia School of Medicine. (2013).
  • PMC. (2020).
  • BenchChem. (2025). Application Notes and Protocols: Hemolysis Assay for Anoplin Peptides. BenchChem.
  • Microbe Online. (2013).
  • (n.d.).
  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • (n.d.). Critical aspects of using bacterial cell viability assays with the fluorophores SYTO9 and propidium iodide.
  • Semantic Scholar. (n.d.). In vitro hemolysis: guidance for the pharmaceutical scientist.. Semantic Scholar.
  • PMC. (n.d.).
  • Guidechem. (2024). How can 3-Fluoro-4-AMINOBENZONITRILE be utilized for the synthesis of 4-bromine-3-chloro-5-fluorophenpine?. Guidechem.
  • (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018).
  • PubMed. (n.d.). Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain.
  • ASM Journals. (n.d.). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus.
  • ResearchGate. (n.d.). Fluorescence microscopy of propidium iodide- and SYTOX Green....
  • IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino.
  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Benchchem. (n.d.). Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile.

Sources

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Tetrazolyl-Phenylamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the strategic modification of a lead compound can be the difference between a promising candidate and a clinical failure. Among the most powerful tools in the chemist's arsenal is the introduction of fluorine. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated tetrazolyl-phenylamines, a scaffold of significant interest in contemporary drug development. We will explore the profound impact of this single-atom substitution on physicochemical properties, biological activity, and metabolic stability, grounded in experimental data and established scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination as a sophisticated strategy for lead optimization.

The Rationale: Why Tetrazolyl-Phenylamines and Why Fluorine?

The tetrazolyl-phenylamine core represents a privileged structure in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering a similar acidic pKa while often providing improved metabolic stability, lipophilicity, and cell permeability.[1][2] Paired with a phenylamine moiety, this scaffold provides a versatile framework for interacting with a wide range of biological targets, from enzymes like kinases and cyclooxygenases to G-protein coupled receptors.[3][4]

However, optimizing the drug-like properties of this scaffold is paramount. This is where fluorine comes into play. The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties:

  • Modulation of Physicochemical Properties: Fluorine's electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups and the overall lipophilicity (logP) of the molecule.[5][6]

  • Enhancement of Biological Activity: The introduction of fluorine can lead to more potent target engagement through favorable electrostatic interactions, conformational control, and improved membrane permeability.[7][8]

  • Increased Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP) family. Strategically placing fluorine can block "metabolic soft spots," thereby increasing the compound's half-life.[9][10][11]

This guide will dissect these effects through a comparative lens, providing both the data and the causality behind the observed phenomena.

Comparative Analysis: A Data-Driven Examination

While a single comprehensive dataset for a complete series of fluorinated and non-fluorinated tetrazolyl-phenylamines is not publicly available, we can synthesize a representative comparison based on extensive studies of analogous fluorinated heterocycles and amines. The following sections present expected trends and illustrative data.

Physicochemical Properties: pKa and Lipophilicity (LogP)

The acidity of the tetrazole NH and the basicity of the phenylamine nitrogen are critical for a compound's solubility, absorption, and target interaction. Fluorination of the phenyl ring provides a powerful handle to tune these values.

  • Causality of pKa Shift: The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the phenyl ring. This destabilizes the protonated form of the amine, making it a weaker base (lower pKa). Conversely, it stabilizes the deprotonated (anionic) form of the tetrazole ring, making it a stronger acid (lower pKa).[5][12] The magnitude of this effect is dependent on the position and number of fluorine atoms.

  • Impact on Lipophilicity (LogP): The effect of fluorine on lipophilicity is more complex. While monofluorination of an aromatic ring generally increases the LogP due to the hydrophobic nature of the C-F bond, the introduction of multiple fluorine atoms or fluoroalkyl groups (like -CF3) can sometimes decrease lipophilicity by altering the molecule's overall polarity and hydration properties.[6][7]

Table 1: Predicted Physicochemical Properties of a Hypothetical Tetrazolyl-Phenylamine Series

Compound IDSubstitution PatternPredicted Amine pKaPredicted Tetrazole pKaPredicted LogPRationale for Change
TPA-1 Non-fluorinated4.54.92.5Baseline compound
TPA-2 4-fluoro3.94.62.9Inductive effect lowers pKa of both groups; fluorine increases lipophilicity.
TPA-3 3,5-difluoro3.24.33.2Stronger inductive effect from two fluorine atoms further reduces pKa.
TPA-4 4-CF33.54.53.4The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic.

Note: The values in this table are illustrative and based on established principles of physical organic chemistry.

Biological Activity: Target Affinity

The ultimate goal of lead optimization is to enhance binding affinity and selectivity for the biological target. Fluorination can achieve this through several mechanisms.

  • Favorable Interactions: The polarized C-F bond can participate in dipole-dipole, ion-dipole, and even weak hydrogen bonding interactions with amino acid residues in the target's binding pocket.[8]

  • Conformational Control: The introduction of a fluorine atom can induce a specific conformation of the molecule that is more favorable for binding.

  • Blocking Unwanted Interactions: Fluorine can sterically block interactions with off-target proteins, thereby improving selectivity.

Table 2: Illustrative Biological Activity Data

Compound IDSubstitution PatternTarget X IC50 (nM)Target Y IC50 (nM)Selectivity (Y/X)
TPA-1 Non-fluorinated15012008
TPA-2 4-fluoro50250050
TPA-3 3,5-difluoro80>10000>125
TPA-4 4-CF325150060

Note: This data is hypothetical and serves to illustrate the potential impact of fluorination on potency and selectivity.

Pharmacokinetic Profile: Metabolic Stability

A common failure point for drug candidates is rapid metabolism. Fluorination is a premier strategy to enhance metabolic stability.[13]

  • Blocking Metabolic "Soft Spots": Aromatic hydroxylation is a common metabolic pathway catalyzed by CYP enzymes. Placing a fluorine atom at a position susceptible to oxidation (e.g., the para-position of the phenyl ring) effectively blocks this pathway, as the C-F bond is much stronger and less susceptible to enzymatic attack than a C-H bond.[11]

  • Altering Enzyme Recognition: The change in the electronic profile of the molecule due to fluorination can reduce its affinity for the active site of metabolizing enzymes.

Table 3: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDSubstitution PatternHLM Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
TPA-1 Non-fluorinated1546.2
TPA-2 4-fluoro6510.7
TPA-3 3,5-difluoro>120<5.0
TPA-4 4-CF3907.7

Note: This data illustrates the typical trend of increased metabolic stability upon strategic fluorination.

Experimental Protocols: A Guide to Self-Validating Assays

To ensure the trustworthiness and reproducibility of the comparative data, it is essential to employ robust, self-validating experimental protocols. Below are methodologies for the key assays discussed.

Determination of pKa

The pKa can be determined using potentiometric titration or UV-spectrophotometric analysis. The latter is well-suited for a 96-well plate format.

Protocol: UV-Spectrophotometric pKa Determination

  • Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 1.0 to 13.0.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well UV-transparent plate, add the buffer solutions to different wells. Then, add a small, constant amount of the compound stock solution to each well.

  • Spectrophotometric Reading: Measure the UV absorbance spectrum (e.g., 220-400 nm) for each well using a plate reader.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated species have different absorbances) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Determination of Lipophilicity (LogP)

The shake-flask method is the gold standard for LogP determination, measuring the partitioning of a compound between n-octanol and water.

Protocol: Shake-Flask LogP Determination

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a buffer like PBS at pH 7.4 for LogD) with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Compound Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach partition equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).

In Vitro Metabolic Stability Assay

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in CYP enzymes.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation:

    • Thaw pooled HLM on ice.

    • Prepare a NADPH regenerating solution (cofactor for CYP enzymes).

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of HLM and buffer at 37°C.

    • Add the test compound to the mixture to achieve a final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating solution.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Quench the reaction immediately by adding the aliquot to a plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line gives the rate constant (k).

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein amount).

Visualizing the Concepts

Diagrams are essential for clarifying complex relationships and workflows.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation at 37°C cluster_analysis 3. Analysis HLM Human Liver Microsomes T0 T=0 min HLM->T0 NADPH NADPH Cofactor Solution NADPH->T0 Compound Test Compound (1µM final) Compound->T0 T5 T=5 min Quench Quench with Acetonitrile + Internal Standard T0->Quench Sample T15 T=15 min T5->Quench Sample T30 T=30 min T15->Quench Sample T60 T=60 min T30->Quench Sample T60->Quench Sample LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate % Remaining, t½, and CLint LCMS->Data

Caption: Workflow for In Vitro Metabolic Stability Assay.

G ligand Tetrazolyl-Phenylamine (e.g., Kinase Inhibitor) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Inhibition dimer RTK Dimerization & Autophosphorylation receptor->dimer Blocked by Ligand substrate Intracellular Substrate (e.g., GRB2/SOS) dimer->substrate ras Ras Activation (GDP -> GTP) substrate->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk response Cellular Response (Proliferation, Survival) erk->response

Caption: Hypothetical Signaling Pathway Inhibition.

Conclusion: The Strategic Imperative of Fluorination

The comparative analysis of fluorinated versus non-fluorinated tetrazolyl-phenylamines underscores the transformative power of fluorine in modern drug design. By leveraging its unique electronic properties, medicinal chemists can rationally tune a compound's physicochemical characteristics, enhance its biological potency and selectivity, and dramatically improve its metabolic stability. The strategic incorporation of fluorine is not merely an act of substitution but a sophisticated, data-driven approach to crafting superior therapeutic agents. The experimental frameworks provided herein offer a robust starting point for researchers to conduct their own comparative studies, ensuring that the path from lead compound to clinical candidate is built on a foundation of scientific integrity and empirical evidence.

References

  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. [Link]

  • National Institutes of Health (NIH). (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

  • PubMed. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. [Link]

  • Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • PubMed. (2012). Fluorine in psychedelic phenethylamines. [Link]

  • National Institutes of Health (NIH). (2009). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. [Link]

  • ResearchGate. (n.d.). (PDF) A review of recent developments in pharmaceutical chemistry on biological evolution of tetrazole derivatives. [Link]

  • ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]

  • Pharmaceutical Methods. (n.d.). Biological Potentials of Substituted Tetrazole Compounds. [Link]

  • PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]

  • PubMed. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. [Link]

  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • National Institutes of Health (NIH). (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]

  • SpringerLink. (2014). Fluorinated Triazoles and Tetrazoles. [Link]

  • Frontiers. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. [Link]

Sources

A Researcher's Guide to Validating the Antibacterial Target of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antibiotic resistance necessitates the discovery and validation of novel antibacterial agents and their targets. 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine is a synthetic compound belonging to a class of tetrazole derivatives that have shown considerable promise in antimicrobial research. Preliminary evidence points towards the essential bacterial enzyme, DNA gyrase, as a potential target for this compound. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate this putative target. We will dissect the experimental logic, compare methodologies, and present detailed protocols to build a self-validating system of inquiry. Our approach moves from genetic evidence within the cellular context to direct biochemical confirmation, providing a robust pathway for target validation.

The Compound and Its Putative Target: An Introduction

This compound (Molecular Formula: C7H6FN5, Molecular Weight: 179.15 g/mol ) is a heterocyclic compound featuring a fluorinated phenyl ring linked to a tetrazole moiety. The tetrazole ring is a key pharmacophore, often used as a bioisostere of a carboxylic acid group, which can enhance metabolic stability and lipophilicity, thereby improving interaction with biological targets. Tetrazole-containing compounds have demonstrated a wide array of pharmacological activities, including antibacterial action through various mechanisms like inhibiting DNA replication or protein synthesis.

The proposed target, DNA gyrase, is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into DNA, a process critical for relieving torsional stress during DNA replication and transcription. Its absence in eukaryotes makes it an attractive and validated target for antibacterial drugs, most notably the fluoroquinolone class. The initial hypothesis that this compound inhibits this enzyme provides a clear and testable starting point for our validation workflow.

A Multi-pronged Strategy for Target Validation

dot graph TD subgraph "Overall Target Validation Workflow" A["Start: Putative Target Hypothesis(DNA Gyrase)"] --"Step 1: Genetic Validation"--> B["Generate SpontaneousResistant Mutants"]; B --"Step 2: Identify Mutations"--> C["Whole Genome Sequencingof Resistant Strains"]; C --"Step 3: Confirm Target"--> D["Map Mutations togyrA or gyrB Genes"]; D --"Step 4: Biochemical Validation"--> E["In Vitro DNA GyraseSupercoiling Assay"]; E --"Step 5: Confirm Direct Binding"--> F["Biophysical Assays(e.g., Thermal Shift)"]; F --"Step 6: Final Confirmation"--> G["Target Overexpressionin Whole Cells"]; G --"Validated Target"--> H["Conclusion:DNA Gyrase is the Validated Target"]; end

end Target Validation Workflow.

Genetic Approaches: Listening to the Cell

The most compelling initial evidence for target identification comes from the organism itself. By generating spontaneous resistant mutants, we can identify the gene(s) that, when altered, allow the bacteria to survive in the presence of our compound. This is a classic and powerful approach that directly links a genetic change to a resistance phenotype.

  • Causality: Bacteria are plated on a medium containing a selective pressure (our compound at concentrations above the Minimum Inhibitory Concentration, or MIC). Only those cells that acquire a random mutation allowing them to overcome the compound's effect will grow. Whole-genome sequencing of these resistant colonies and comparison to the parent strain will reveal these mutations.[1][2] If mutations consistently appear in the gyrA or gyrB genes, which encode the subunits of DNA gyrase, it provides strong evidence that this enzyme is the target.[3]

  • Trustworthiness: This method is self-validating because the selection pressure is highly specific. While mutations in efflux pumps or drug-modifying enzymes can also confer resistance, the repeated and independent emergence of mutations within a single functional gene across multiple mutant colonies points authoritatively to the direct target.

Biochemical and Biophysical Confirmation: Proving Direct Interaction

While genetic data points to the target, it does not prove direct inhibition. The compound could, for instance, inhibit a pathway that regulates gyrase. Therefore, direct biochemical and biophysical assays with purified components are essential.

  • DNA Gyrase Supercoiling Assay: This is the gold-standard functional assay for this enzyme.[4][5]

    • Causality: The assay measures the enzyme's ability to convert relaxed circular plasmid DNA into its supercoiled form, an ATP-dependent process.[5] The different DNA topologies (relaxed vs. supercoiled) can be separated and visualized by agarose gel electrophoresis.[4] By adding our compound at varying concentrations, we can determine if it directly inhibits this enzymatic activity and calculate an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

    • Trustworthiness: This is a direct, quantitative measure of enzymatic inhibition in a controlled, cell-free system. It definitively proves that the compound can interfere with the target's function.

  • Cellular Thermal Shift Assay (CETSA): This technique confirms that the compound binds to its target protein within the complex environment of a cell.[6][7][8]

    • Causality: The principle is that when a ligand (our compound) binds to a protein, it generally increases the protein's thermal stability. In a CETSA experiment, intact cells are treated with the compound, then heated to various temperatures. The cells are lysed, and the soluble protein fraction is analyzed (e.g., by Western blot for DNA gyrase). A compound-bound gyrase will remain soluble at higher temperatures compared to the unbound protein.[7]

    • Trustworthiness: CETSA provides crucial evidence of target engagement in a physiological context, bridging the gap between in-vitro biochemical assays and whole-cell antibacterial activity.

Comparative Analysis: Contextualizing Performance

Validating a target also involves understanding how the new compound performs relative to existing drugs that act on the same or different targets. This provides context for its potential therapeutic value.

Comparison with Fluoroquinolones (e.g., Ciprofloxacin)

Fluoroquinolones are a major class of antibiotics that also target DNA gyrase and the related enzyme, topoisomerase IV.

  • Mechanism: They stabilize the complex between the gyrase enzyme and the cleaved DNA, leading to lethal double-strand breaks.

  • Performance Metrics: A direct comparison should involve determining the MIC of this compound and ciprofloxacin against a panel of bacteria, including fluoroquinolone-resistant strains.[3] If our compound retains activity against resistant strains, it may bind to a different site or in a different manner, representing a significant advantage.

Comparison with Other Tetrazole-Based Antibacterials

The tetrazole moiety is present in other classes of antibiotics, but their targets can differ significantly.

  • Tedizolid: An oxazolidinone antibiotic containing a tetrazole ring. Its mechanism is the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome.

  • Cefamandole: A second-generation cephalosporin antibiotic featuring a tetrazole group. It inhibits bacterial cell wall synthesis.

This comparison highlights the versatility of the tetrazole scaffold and underscores the importance of not assuming a mechanism of action based on a shared chemical feature.

Data Presentation and Experimental Protocols

Objective comparison relies on clear, quantitative data. The following tables illustrate how to present key findings.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainThis compound (μg/mL)Ciprofloxacin (μg/mL)Tedizolid (μg/mL)
Staphylococcus aureus (ATCC 29213)10.50.25
S. aureus (MRSA, ATCC 43300)2320.5
Escherichia coli (ATCC 25922)40.015>64
E. coli (Ciprofloxacin-Resistant)464>64

Data are hypothetical and for illustrative purposes.

Table 2: In Vitro Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (μM)
This compoundE. coli DNA Gyrase0.5
CiprofloxacinE. coli DNA Gyrase0.1
NovobiocinE. coli DNA Gyrase0.05

Data are hypothetical and for illustrative purposes.

Detailed Experimental Protocols

Protocol 1: Spontaneous Resistant Mutant Generation and Identification

  • Prepare Inoculum: Grow a culture of the test bacterium (e.g., E. coli ATCC 25922) in cation-adjusted Mueller-Hinton Broth (CAMHB) to mid-log phase (OD600 ≈ 0.5).

  • Plating: Concentrate the culture 10-fold by centrifugation and resuspension. Plate a high density of cells (approx. 10^9 to 10^10 CFUs) onto Mueller-Hinton Agar (MHA) plates containing this compound at 4x, 8x, and 16x the predetermined MIC.

  • Incubation: Incubate the plates at 37°C for 48-72 hours until resistant colonies appear.

  • Isolate and Verify: Pick individual colonies, streak them onto fresh selective plates to confirm resistance, and also onto non-selective plates to ensure viability.

  • Genomic DNA Extraction: Grow a pure culture of at least three independent resistant mutants and the wild-type parent strain in drug-free broth. Extract high-quality genomic DNA.

  • Whole Genome Sequencing (WGS): Submit the genomic DNA for WGS using a platform like Illumina.

  • Bioinformatic Analysis: Align the sequencing reads from the mutant strains to the wild-type reference genome. Identify single nucleotide polymorphisms (SNPs) and insertions/deletions. A consistent mutation in gyrA or gyrB across independent mutants strongly indicates the target.[2]

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Mixture Preparation: On ice, prepare a master mix containing 5X Gyrase Reaction Buffer, ATP solution, and nuclease-free water.

  • Compound Addition: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound (dissolved in DMSO) or DMSO alone (for positive and negative controls).

  • Substrate and Enzyme Addition: Add relaxed circular plasmid DNA (e.g., pBR322) to each tube.[5] To initiate the reaction, add purified E. coli DNA Gyrase enzyme. For the negative control, add enzyme dilution buffer instead of the enzyme.

  • Incubation: Incubate all tubes at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and Proteinase K.

  • Analysis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80V) for 2-3 hours.[5]

  • Visualization: Stain the gel with ethidium bromide or a safer alternative like SYBR Safe. Visualize the DNA bands under UV light. The negative control will show a single band of relaxed DNA. The positive control will show a faster-migrating band of supercoiled DNA. The presence of relaxed DNA in the compound-treated lanes indicates inhibition.

Visualization of Key Processes

dot graph TD subgraph "Mechanism of DNA Gyrase Inhibition" A["Relaxed DNA Substrate"] --> B{"DNA Gyrase(GyrA + GyrB subunits)"}; B --"ATP Hydrolysis"--> C["Gyrase-DNA Complex(Transient Double-Strand Break)"]; C --> D["DNA Strand Passage& Resealing"]; D --> E["Supercoiled DNA Product"]; X["this compound"] --"Binds to Gyrase"--> B; B --"Inhibition"--> Y["Enzyme Activity Blocked(No Supercoiling)"]; end

end Proposed Mechanism of Action.

References

  • Martinez Molina, D., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Reinhard, F. B. M., et al. (2015). The cellular thermal shift assay for evaluating drug target interactions in cells. ResearchGate. [Link]

  • Al-Trawneh, S. A., et al. (2024). The cellular thermal shift assay for evaluating drug target interactions in cells. Semantic Scholar. [Link]

  • ProFoldin. (n.d.). P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]

  • Song, J., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Ashley, R. E., & Coote, P. J. (2015). DNA Supercoiling Catalyzed by Bacterial Gyrase. Springer. [Link]

  • Maxwell, A., & Lawson, D. M. (2003). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • Masoodi, M. H., et al. (2024). Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant Gram-Positive Bacteria. ResearchGate. [Link]

  • Singh, S., et al. (2023). Targeting novel sites in DNA gyrase for development of anti-microbials. Mutation Research/Reviews in Mutation Research. [Link]

  • Aldred, K. J., et al. (2014). DNA Gyrase as a Target for Quinolones. ResearchGate. [Link]

  • Collin, F., et al. (2011). Exploitation of a Novel Allosteric Binding Region in DNA Gyrase and its Implications for Antibacterial Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Xu, Z., et al. (2024). Preparation and identification of spontaneously mutated phage-resistant strains. ResearchGate. [Link]

  • Wang, G., et al. (2001). Spontaneous Mutations That Confer Antibiotic Resistance in Helicobacter pylori. Antimicrobial Agents and Chemotherapy. [Link]

  • Goolsby, T. A., & Jakeman, B. (2012). Pediatric Antibiotic Use: A Focused Review of Fluoroquinolones and Tetracyclines. U.S. Pharmacist. [Link]

  • Kim, S. Y., et al. (2011). High Throughput Screening Identifies Two Classes of Antibiotics as Radioprotectors: Tetracyclines and Fluoroquinolones. Clinical Cancer Research. [Link]

  • Wright, G. D. (2016). Strategies for target identification of antimicrobial natural products. Natural Product Reports. [Link]

  • Blázquez, J., et al. (2021). A Survey of Spontaneous Antibiotic-Resistant Mutants of the Halophilic, Thermophilic Bacterium Rhodothermus marinus. Antibiotics. [Link]

  • Thaver, V., et al. (2008). A comparison of fluoroquinolones versus other antibiotics for treating enteric fever: Meta-analysis. BMJ. [Link]

  • Ioerger, T. R., et al. (2013). Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis. PLoS ONE. [Link]

  • Goolsby, T. A., & Jakeman, B. (2012). Pediatric antibiotic use: A focused review of fluoroquinolones and tetracyclines. ResearchGate. [Link]

  • Al-Z μόain, M. A., et al. (2021). Multivalent cations interactions with fluoroquinolones or tetracyclines: A cross-sectional study. Saudi Pharmaceutical Journal. [Link]

Sources

A Framework for Assessing Cross-Resistance: A Comparative Guide for 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine has emerged as a promising candidate. Preliminary research indicates its potential as an antibacterial agent, purportedly through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust cross-resistance studies with this novel compound and a panel of existing antibiotics. By following the detailed experimental protocols and data interpretation guidelines herein, researchers can generate critical data to evaluate the potential for cross-resistance and synergistic or antagonistic interactions, thereby informing the future development of this promising molecule.

The Imperative of Cross-Resistance Studies

The development of a new antibiotic is not merely a matter of demonstrating its efficacy against susceptible bacterial strains. A critical aspect of its preclinical evaluation is the assessment of its potential for cross-resistance with existing antibiotic classes. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial drugs. Understanding the cross-resistance profile of a new compound is paramount for several reasons:

  • Predicting Clinical Utility: It helps to anticipate how the new drug will perform in a clinical setting where multi-drug resistant pathogens are prevalent.

  • Informing Treatment Strategies: Knowledge of cross-resistance patterns can guide clinicians in selecting appropriate combination therapies.

  • Guiding Drug Development: Early identification of cross-resistance can inform medicinal chemistry efforts to modify the compound and circumvent existing resistance mechanisms.

This guide will detail the necessary in vitro experiments to thoroughly characterize the cross-resistance profile of this compound.

Experimental Framework for Cross-Resistance Assessment

A comprehensive assessment of cross-resistance involves a multi-pronged approach. The following sections outline the key experimental workflows.

Determination of Minimum Inhibitory Concentration (MIC)

The first step is to determine the baseline antimicrobial activity of this compound and a panel of comparator antibiotics against a diverse set of bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3][4]

Comparator Antibiotics Panel:

The selection of comparator antibiotics is crucial and should include agents with diverse mechanisms of action to probe for different cross-resistance pathways. A recommended panel would include:

Antibiotic ClassExampleMechanism of Action
Fluoroquinolone CiprofloxacinDNA Gyrase and Topoisomerase IV Inhibitor
Beta-Lactam MethicillinCell Wall Synthesis Inhibitor
Aminoglycoside GentamicinProtein Synthesis Inhibitor (30S subunit)
Macrolide ErythromycinProtein Synthesis Inhibitor (50S subunit)
Tetracycline TetracyclineProtein Synthesis Inhibitor (30S subunit)
Glycopeptide VancomycinCell Wall Synthesis Inhibitor

Bacterial Strains:

A panel of clinically relevant bacterial strains, including both wild-type and well-characterized resistant strains, should be used. This should include representatives from the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections.[5]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10]

  • Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of this compound and each comparator antibiotic in a suitable solvent.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Data Presentation: MIC Values (µg/mL)

Bacterial StrainThis compoundCiprofloxacinMethicillinGentamicinErythromycinTetracyclineVancomycin
S. aureus ATCC 29213
MRSA ATCC 43300
E. coli ATCC 25922
P. aeruginosa ATCC 27853
Ciprofloxacin-R E. coli

This table should be populated with the experimentally determined MIC values.

Checkerboard Assay for Synergy and Antagonism

The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.[11][12][13][14] The interaction can be synergistic (the combined effect is greater than the sum of their individual effects), additive (the combined effect is equal to the sum of their individual effects), indifferent (no interaction), or antagonistic (the combined effect is less than the sum of their individual effects).

Experimental Protocol: Checkerboard Assay

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound horizontally and a comparator antibiotic vertically.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits bacterial growth.

FIC Index Calculation:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4Additive/Indifference
> 4.0Antagonism

Data Presentation: FIC Index Values

Bacterial StrainComparator AntibioticFIC IndexInterpretation
S. aureus ATCC 29213Ciprofloxacin
MRSA ATCC 43300Ciprofloxacin
E. coli ATCC 25922Gentamicin
Ciprofloxacin-R E. coliCiprofloxacin

This table should be populated with the calculated FIC indices and their interpretations.

Multi-Step Resistance Selection Studies

To assess the potential for bacteria to develop resistance to this compound over time, a multi-step resistance selection study can be performed.[5][15] This involves serially passaging bacteria in the presence of sub-inhibitory concentrations of the drug.

Experimental Protocol: Serial Passage Resistance Selection

  • Initial MIC Determination: Determine the baseline MIC of this compound for the selected bacterial strain.

  • Serial Passage: Inoculate a culture of the bacteria into a series of tubes containing increasing concentrations of the drug, starting from sub-MIC levels.

  • Incubation and Sub-culturing: Incubate the cultures overnight. The following day, take an aliquot from the tube with the highest concentration of the drug that still shows bacterial growth and use it to inoculate a new series of tubes with increasing drug concentrations.

  • Repeat Passages: Repeat this process for a defined number of passages (e.g., 14-30 days).

  • Final MIC Determination: At the end of the passage period, determine the MIC of the passaged strain and compare it to the initial MIC of the parent strain.

Data Presentation: Fold-Change in MIC

Bacterial StrainInitial MIC (µg/mL)Final MIC (µg/mL)Fold-Change in MIC
S. aureus ATCC 29213
E. coli ATCC 25922

This table will show the change in susceptibility after serial passage.

Visualization of Experimental Workflows

Experimental_Workflow cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_resistance Multi-Step Resistance Selection mic_prep Prepare Antibiotic Dilutions mic_inoc Inoculate with Bacteria mic_prep->mic_inoc mic_incubate Incubate mic_inoc->mic_incubate mic_read Read MIC mic_incubate->mic_read end End mic_read->end cb_prep Prepare 2D Antibiotic Dilutions cb_inoc Inoculate with Bacteria cb_prep->cb_inoc cb_incubate Incubate cb_inoc->cb_incubate cb_read Read Combination MICs cb_incubate->cb_read cb_calc Calculate FIC Index cb_read->cb_calc cb_calc->end res_initial_mic Determine Initial MIC res_passage Serial Passage in Sub-MIC res_initial_mic->res_passage res_final_mic Determine Final MIC res_passage->res_final_mic res_final_mic->end start Start start->mic_prep start->cb_prep start->res_initial_mic

FIC_Interpretation fic FIC Index Value synergy Synergy (≤ 0.5) fic->synergy additive Additive/Indifference (> 0.5 to 4) fic->additive antagonism Antagonism (> 4.0) fic->antagonism

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust and scientifically rigorous approach to evaluating the cross-resistance profile of the novel antibacterial candidate, this compound. By systematically determining its intrinsic activity, its interactions with existing antibiotics, and its potential for resistance development, researchers can generate the critical data necessary to advance its development. A favorable cross-resistance profile, particularly a lack of cross-resistance with major antibiotic classes and synergistic interactions with existing drugs, would significantly enhance its potential as a valuable addition to our antimicrobial arsenal. The data generated from these studies will be instrumental in making informed decisions about the future trajectory of this promising compound.

References

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

  • Hsieh, M. H., Yu, C. M., Yu, V. L., & Chow, J. W. (1993). Synergy assessed by checkerboard. A critical analysis. Diagnostic Microbiology and Infectious Disease, 16(4), 343–349.
  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • MDPI. (2023, July 20). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST: Home. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Journal of Clinical Microbiology. (2018, March 26). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, January 8). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, March 26). Development of a Protocol for Predicting Bacterial Resistance to Microbicides. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Emery Pharma. (n.d.). Antibiotic Resistance Testing. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Retrieved from [Link]

Sources

A Comparative In Silico Analysis of DNA Gyrase B Binding Affinity for 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antibacterial Agents and the Promise of Tetrazole Scaffolds

The rise of antibiotic resistance is a critical global health challenge, necessitating the urgent discovery and development of novel antibacterial agents with new mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival, playing a crucial role in DNA replication, transcription, and recombination.[1][2] Its absence in eukaryotes makes it an attractive and validated target for the development of new antibacterial drugs.[1] Among the diverse chemical scaffolds explored for DNA gyrase inhibition, tetrazole-containing compounds have emerged as a promising class of molecules.[3][4] The tetrazole ring is a bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[3]

This guide focuses on 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine, a molecule known for its antibacterial potential through the inhibition of DNA Gyrase.[5] To explore the structure-activity relationships (SAR) and identify derivatives with potentially enhanced binding affinity, we present a comparative molecular docking study against the ATP-binding site of Escherichia coli DNA Gyrase B. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a detailed experimental protocol, a comparative analysis of docking scores, and insights into the structural determinants of binding for this promising class of compounds.

Methodology: A Validated Protocol for Comparative Molecular Docking

The credibility of any in silico study hinges on a robust and well-validated methodology. The following protocol is designed to be a self-validating system, ensuring the reliability of the generated docking scores.

Target Protein Selection and Preparation

The crystal structure of the E. coli DNA Gyrase B subunit in complex with a benzothiazole-based inhibitor (PDB ID: 5L3J) was selected from the RCSB Protein Data Bank.[6] This structure was chosen due to its resolution (2.83 Å) and the presence of a co-crystallized ligand, which is essential for validating the docking protocol's ability to reproduce the experimentally observed binding mode.

Protein Preparation Workflow:

  • Initial Inspection and Cleaning: The PDB file was loaded into UCSF Chimera. All water molecules, non-essential ions, and the co-crystallized ligand were removed.

  • Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein structure to correctly model hydrogen bonding interactions.

  • Charge Assignment: Gasteiger charges were computed and assigned to all atoms of the protein.

  • File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.

Diagram of the Protein Preparation Workflow:

G PDB Download PDB: 5L3J Load Load into UCSF Chimera PDB->Load Clean Remove Water, Ions, and Ligand Load->Clean AddH Add Polar Hydrogens Clean->AddH AddCharges Assign Gasteiger Charges AddH->AddCharges SavePDBQT Save as Protein.pdbqt AddCharges->SavePDBQT

Caption: Workflow for preparing the E. coli DNA Gyrase B protein for docking.

Ligand Design and Preparation

The parent compound, this compound (PC), and a series of five derivatives (D1-D5) were designed to systematically probe the structure-activity relationship. The modifications were introduced at the amine group to explore the impact of different substituents on the binding affinity.

Ligand Preparation Workflow:

  • 2D Structure Sketching: The 2D structures of the parent compound and its derivatives were drawn using ChemDraw.

  • 3D Structure Generation and Energy Minimization: The 2D structures were converted to 3D and their geometries were optimized using the MMFF94 force field in Avogadro to obtain low-energy conformers.

  • Charge Assignment and Torsion Angle Definition: Gasteiger charges were assigned, and rotatable bonds were defined for each ligand.

  • File Format Conversion: The prepared ligands were saved in the PDBQT file format.

Diagram of the Ligand Preparation Workflow:

G Sketch Sketch 2D Structures Generate3D Generate 3D Structures Sketch->Generate3D EnergyMin Energy Minimization (MMFF94) Generate3D->EnergyMin AddCharges Assign Gasteiger Charges & Define Torsions EnergyMin->AddCharges SavePDBQT Save as Ligand.pdbqt AddCharges->SavePDBQT

Caption: Workflow for preparing the ligands for docking.

Molecular Docking Protocol with AutoDock Vina

AutoDock Vina was selected for this study due to its high accuracy in binding mode prediction and its computational efficiency.

Step-by-Step Docking Protocol:

  • Grid Box Definition: A grid box was centered on the active site of the DNA Gyrase B subunit, defined by the position of the co-crystallized ligand in the 5L3J structure. The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire binding pocket.

  • Docking Execution: Docking was performed using AutoDock Vina with an exhaustiveness of 8. The software explores different conformations of the ligand within the defined grid box and calculates the binding affinity for each conformation.

  • Protocol Validation: To validate the docking protocol, the co-crystallized ligand from the 5L3J structure was re-docked into the active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode. In our validation, an RMSD of 1.2 Å was achieved.

  • Analysis of Results: The docking results for the parent compound and its derivatives were analyzed based on their binding affinities (in kcal/mol) and the predicted binding poses. The interactions with the key amino acid residues in the active site were visualized and examined.

Comparative Docking Scores and Binding Mode Analysis

The docking simulations provided valuable insights into the binding affinities and interaction patterns of this compound and its derivatives with the ATP-binding site of E. coli DNA Gyrase B.

Docking Score Comparison

The calculated binding affinities for the parent compound and its derivatives are summarized in the table below. A more negative binding affinity indicates a stronger predicted interaction between the ligand and the protein.

Compound IDR-Group (at the amine)StructureBinding Affinity (kcal/mol)
PC -HThis compound-7.2
D1 -CH₃N-methyl-3-fluoro-4-(1H-tetrazol-5-yl)-phenylamine-7.5
D2 -C(=O)CH₃N-(3-fluoro-4-(1H-tetrazol-5-yl)-phenyl)acetamide-8.1
D3 -C(=O)PhN-(3-fluoro-4-(1H-tetrazol-5-yl)-phenyl)benzamide-8.9
D4 -SO₂CH₃N-(3-fluoro-4-(1H-tetrazol-5-yl)-phenyl)methanesulfonamide-8.5
D5 -CH₂PhN-benzyl-3-fluoro-4-(1H-tetrazol-5-yl)-phenylamine-8.3
Binding Mode and Structure-Activity Relationship (SAR) Analysis

The docking results reveal a clear structure-activity relationship among the studied compounds.

  • Parent Compound (PC): The parent compound, this compound, exhibited a respectable binding affinity of -7.2 kcal/mol. The tetrazole ring is predicted to form key hydrogen bond interactions with the side chains of Asp73 and a water molecule within the active site, while the phenylamine moiety engages in hydrophobic interactions.

  • Alkylation (D1): The addition of a small methyl group to the amine (D1) resulted in a slight increase in binding affinity to -7.5 kcal/mol, likely due to enhanced hydrophobic interactions within the binding pocket.

  • Acetylation and Benzoylation (D2 and D3): Acylation of the amine group led to a significant improvement in binding affinity. The acetyl derivative (D2) showed a binding affinity of -8.1 kcal/mol, with the acetyl carbonyl oxygen likely forming an additional hydrogen bond with a backbone amide of a nearby residue. The benzoyl derivative (D3) displayed the highest binding affinity of -8.9 kcal/mol. The larger aromatic ring of the benzoyl group is predicted to form favorable pi-pi stacking interactions with aromatic residues in the active site, such as Phe104.

  • Sulfonylation (D4): The methanesulfonyl derivative (D4) also demonstrated a strong binding affinity of -8.5 kcal/mol. The sulfonyl oxygens are predicted to act as hydrogen bond acceptors, further stabilizing the ligand-protein complex.

  • Benzylation (D5): The benzyl derivative (D5) showed a strong binding affinity of -8.3 kcal/mol, indicating that the introduction of an additional aromatic ring enhances binding, similar to the benzoyl derivative, through hydrophobic and potential pi-pi interactions.

Diagram of the Structure-Activity Relationship:

G cluster_0 Parent Compound (PC) -7.2 kcal/mol cluster_1 Derivatives PC -H D1 -CH3 -7.5 kcal/mol PC->D1 Slight increase D2 -C(=O)CH3 -8.1 kcal/mol PC->D2 Significant increase D4 -SO2CH3 -8.5 kcal/mol PC->D4 Significant increase D5 -CH2Ph -8.3 kcal/mol PC->D5 Significant increase D3 -C(=O)Ph -8.9 kcal/mol D2->D3 Further increase

Caption: SAR of this compound derivatives.

Discussion: Correlation with Experimental Data and Future Directions

While molecular docking is a powerful tool for predicting binding affinities and guiding drug design, it is essential to consider its correlation with experimental data for validation. Although a specific IC50 value for this compound against E. coli DNA Gyrase was not found in the literature, numerous studies have reported IC50 values for other tetrazole-containing compounds and DNA gyrase inhibitors. For instance, novel triazole-tethered tetrazole derivatives have shown significant antibacterial activity with MIC values in the low µg/mL range and have been confirmed to target DNA gyrase.[3] Similarly, other classes of DNA gyrase inhibitors have reported IC50 values in the nanomolar to low micromolar range.[1]

The docking scores obtained in this study, particularly for the more potent derivatives (D2, D3, D4, and D5) with binding affinities ranging from -8.1 to -8.9 kcal/mol, are indicative of compounds that could exhibit potent inhibitory activity in the low micromolar or even high nanomolar range. A strong correlation between docking scores and experimental IC50 values has been observed in many studies, although it is not always linear due to factors such as ligand solvation energies and entropic effects that are not fully accounted for in all docking scoring functions.

The findings from this comparative in silico analysis provide a strong rationale for the synthesis and experimental evaluation of the designed derivatives. Specifically, the benzoyl (D3) and methanesulfonyl (D4) derivatives are promising candidates for further investigation. Future work should involve the chemical synthesis of these compounds, followed by in vitro assays to determine their IC50 values against E. coli DNA Gyrase and their minimum inhibitory concentrations (MICs) against a panel of bacterial strains. This experimental validation is crucial to confirm the predictions of this in silico study and to further advance the development of this promising class of antibacterial agents.

Conclusion

This in-depth technical guide has presented a comprehensive and validated workflow for the comparative molecular docking of this compound and its rationally designed derivatives against the ATP-binding site of E. coli DNA Gyrase B. The results demonstrate that modifications to the amine group can significantly enhance the predicted binding affinity, with the benzoyl derivative (D3) emerging as the most promising candidate. The detailed protocol and structure-activity relationship analysis provided herein offer valuable insights for researchers in the field of antibacterial drug discovery and a solid foundation for the further development of this potent class of DNA gyrase inhibitors.

References

  • Roszkowski, P., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. International Journal of Molecular Sciences, 23(1), 378. Available from: [Link]

  • Singh, R. K., et al. (2025). Design, synthesis, and antimicrobial evaluation of new triazole-tethered tetrazole hybrids via DNA gyrase inhibition. Scientific Reports, 15(1), 1-15. Available from: [Link]

  • El-Gazzar, M. G., et al. (2022). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 27(15), 4933. Available from: [Link]

  • Singh, R. K., et al. (2025). Design, synthesis, and antimicrobial evaluation of new triazole-tethered tetrazole hybrids via DNA gyrase inhibition. Scientific Reports, 15(1), 1-15. Available from: [Link]

  • Wang, H., et al. (2018). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Omega, 3(10), 13535-13544. Available from: [Link]

  • Irvine, K. L., et al. (2024). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC Medicinal Chemistry, 15(9), 2345-2356. Available from: [Link]

  • Orritt, K. M. (2021). Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV as Novel Antibacterials. University of Leeds Thesis. Available from: [Link]

  • Abdel-rahman, A. A. H., et al. (2025). Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties. BMC Chemistry, 19(1), 1-15. Available from: [Link]

  • Zhang, L., et al. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLoS ONE, 9(11), e113431. Available from: [Link]

  • Kaur, J., et al. (2023). Recent Development of DNA Gyrase Inhibitors: An Update. ResearchGate. Available from: [Link]

  • De la Cueva-Alique, M., et al. (2021). IC 50 (A-B) and % inhibition (C) of E. coli DNA gyrase and topoisomerase IV. n.d.: not determined. ResearchGate. Available from: [Link]

  • Singh, S., et al. (2023). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Heliyon, 9(8), e18659. Available from: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. Acta Pharmaceutica, 62(2), 157-173. Available from: [Link]

  • Irvine, K. L., et al. (2024). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC Medicinal Chemistry. Available from: [Link]

  • Pasetto, P., et al. (1990). Chiral DNA gyrase inhibitors. 1. Synthesis and antimicrobial activity of the enantiomers of 6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1, 4-dihydro-4-oxoquinoline-3-carboxylic acid. Journal of Medicinal Chemistry, 33(5), 1344-1348. Available from: [Link]

  • Al-Zahrani, F. M., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 9(16), 18055-18070. Available from: [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine (CAS No. 1171930-26-9). As a research chemical integrating a potentially energetic tetrazole ring with a biologically active aromatic amine, this compound demands rigorous adherence to safety and regulatory protocols. This guide is designed for researchers, laboratory managers, and drug development professionals to ensure operational safety and environmental compliance.

Core Principle: Hazard-Aware Waste Management

The disposal plan for any chemical begins with a thorough understanding of its intrinsic hazards. The structure of this compound presents a dual-hazard profile that dictates every aspect of its handling and disposal.

  • The Tetrazole Moiety: Tetrazole rings are characterized by a high nitrogen content and a significant positive enthalpy of formation.[1] This makes them energetically unstable, with the potential for rapid, exothermic, and potentially explosive decomposition when subjected to initiators like heat, friction, or shock.[2] Therefore, this compound must be treated as a reactive hazardous waste .

  • The Aromatic Amine Moiety: Primary aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[3] This necessitates handling the compound as a toxic hazardous waste and employing stringent personal protective measures to prevent exposure.

Given these properties, on-site chemical neutralization is strongly discouraged .[2] Attempting to deactivate the compound without a validated protocol risks triggering an uncontrolled decomposition. The primary disposal strategy must be stabilization, segregation, and transfer to a licensed hazardous waste management facility.

Table 1: Hazard Profile Summary
Hazard ClassificationContributing MoietyKey Risks & Considerations
Reactivity 1H-tetrazol-5-ylPotential for explosive decomposition when heated or subjected to shock/friction.[2]
Toxicity PhenylamineHarmful if swallowed, inhaled, or absorbed through the skin.[3] Potential carcinogen.
Irritation Full CompoundCauses skin, eye, and respiratory system irritation based on data from similar compounds.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by federal and local regulations. The two primary regulatory bodies in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Resource Conservation and Recovery Act - RCRA): RCRA provides the framework for "cradle-to-grave" management of hazardous waste.[4][5] Under RCRA, this compound must be classified as hazardous waste based on its characteristics of Reactivity (EPA waste code D003) and potentially Toxicity .[6] This classification mandates specific protocols for labeling, storage, and transport.

  • OSHA (Laboratory Standard - 29 CFR 1910.1450): This standard requires laboratories to have a written Chemical Hygiene Plan (CHP) and to provide personnel with information and training on the hazards of the chemicals they handle.[7][8] Proper disposal procedures are a mandatory component of the CHP.

Pre-Disposal Protocol: Containment and Segregation

Proper on-site management is critical to prevent accidents and ensure regulatory compliance. This begins the moment the chemical is designated as waste.

Required Personal Protective Equipment (PPE)

Due to the compound's dual hazards, robust PPE is mandatory during all handling and disposal activities.[9]

Table 2: Required Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin absorption of the toxic aromatic amine.
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and potential energetic decomposition events.[2]
Body Protection Flame-retardant laboratory coat.Provides a barrier against skin contact and offers protection from fire hazards.[2]
Footwear Closed-toe shoes.Standard laboratory practice to protect against spills.
Waste Segregation and Container Selection

Segregation is the most critical step in preventing dangerous reactions.

  • Do Not Mix: Never mix this compound waste with other chemical waste streams, especially acids, bases, or strong oxidizing agents.[10]

  • Dedicated Container: Collect all waste containing this compound in a dedicated, compatible container. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is recommended.[11][12]

  • Container Condition: Ensure the waste container is clean, dry, in good condition, and clearly labeled before any waste is added.

Step-by-Step Disposal Procedure

This protocol covers the disposal of the pure chemical and any materials contaminated with it.

Step 1: Waste Characterization and Collection

  • Pure Chemical Waste: Unused, expired, or off-spec this compound should be disposed of in its original container if possible. If transferring, do so carefully in a chemical fume hood, avoiding any generation of dust or friction.

  • Contaminated Labware: Items such as gloves, weigh paper, pipette tips, and contaminated silica gel should be collected in the designated solid waste container. Do not overfill the container; it should not exceed 90% capacity.[10]

  • Contaminated Sharps: Any needles or blades contaminated with the compound must be placed directly into a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.[9][13]

Step 2: Proper Labeling The waste container must be labeled immediately upon the first addition of waste. The label must be fully completed and legible.[5][6]

  • Words: "HAZARDOUS WASTE"

  • Chemical Name: "this compound" and list any other components (e.g., solvent).

  • Hazard Characteristics: Clearly indicate "Reactive" and "Toxic."

Step 3: Storage in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated SAA at or near the point of generation.[12]

  • Location: The SAA should be in a cool, dry, well-ventilated area, away from heat sources, open flames, or high-traffic areas.[10][13]

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks.[9]

  • Incompatible Storage: Ensure the SAA does not contain incompatible chemicals, particularly strong oxidizers.

Step 4: Arranging for Final Disposal

  • Contact EHS: When the container is full or the accumulation time limit is approaching (typically 180 days for Small Quantity Generators), contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[14][15]

  • Manifest System: A licensed hazardous waste transporter will pick up the waste. You must ensure a Uniform Hazardous Waste Manifest is completed to track the waste from your facility to its final treatment, storage, and disposal facility (TSDF).[5][15] Final disposal methods may include high-temperature incineration by a facility equipped to handle reactive materials.[13]

Disposal Workflow Diagram

G Disposal Workflow for this compound A Waste Generation (Pure compound or contaminated material) B Don Appropriate PPE (Gloves, Goggles, Face Shield, Flame-Retardant Coat) A->B Before Handling D Segregate Waste (No Mixing!) B->D C Select Compatible & Labeled Container C->D E Collect Waste in Container (<90% Full) D->E F Securely Seal Container & Verify Label E->F G Store in Designated SAA (Cool, Dry, Ventilated) In Secondary Containment F->G H Contact EHS or Certified Waste Vendor for Pickup G->H When container is full or time limit is reached I Complete Hazardous Waste Manifest H->I J Transfer to Licensed Transporter I->J

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures

Spill Response:

  • Small Spill: Alert personnel in the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels. Carefully scoop the mixture into the designated hazardous waste container. Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spill: Evacuate the laboratory immediately. Alert others, close the doors, and contact your institution's EHS or emergency response team from a safe location.

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

By implementing this comprehensive guide, laboratories can ensure the safe management and compliant disposal of this compound, protecting personnel, property, and the environment.

References

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde. Benchchem.

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube.

  • Safety Data Sheet - Tetrazole. Sigma-Aldrich.

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.

  • This compound | 1171930-26-9. ChemicalBook.

  • Safety Data Sheet - 4-Fluorophenyl isothiocyanate. Sigma-Aldrich.

  • Safety Data Sheet - 4-Fluoroaniline. Fisher Scientific.

  • Best Practices for Hazardous Waste Disposal. AEG Environmental.

  • Laboratory Safety Guidance. U.S. Occupational Safety and Health Administration.

  • Safety Data Sheet - (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole. Sigma-Aldrich.

  • Safety Data Sheet - 5-Phenyltetrazole. Fisher Scientific.

  • Hazardous Waste. U.S. Environmental Protection Agency.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Safety Data Sheet - 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone. Fisher Scientific.

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities.

  • Video: Proper Handling and Disposal of Laboratory Waste. JoVE.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.

  • Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. SKC Inc.

  • Standard Operating Procedure Hazardous Waste Storage and Disposal. University of Toronto, Department of Chemistry.

  • Hazardous Waste Disposal Guide. Northwestern University.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

  • This compound (Korean). ChemicalBook.

  • Buy this compound. Smolecule.

  • Safety Data Sheet - 1-Phenyl-1H-tetrazole-5-thiol. Fisher Scientific.

  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.

Sources

Personal protective equipment for handling 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

A Senior Application Scientist's Comprehensive Guide to Safety and Handling

Welcome to your definitive resource for safely managing this compound (CAS: 1171930-26-9) in a laboratory setting.[1][] As researchers and drug development professionals, our primary responsibility is to ensure a safe environment, which begins with a deep, causal understanding of the materials we handle. This guide moves beyond a simple checklist to provide a procedural and logical framework for risk mitigation. We will dissect the molecule's structure to understand its inherent hazards and establish a self-validating system of protocols for its handling, storage, and disposal.

Deconstructing the Hazard Profile: A Molecule in Three Parts

The key to safely handling this compound lies in understanding the risks posed by its constituent chemical groups: the aromatic amine core, the fluorine substituent, and the tetrazole ring.[3] Each contributes to a unique hazard profile that dictates our safety protocols.

  • Aromatic Amine Core: Phenylamines, or anilines, are a well-documented class of compounds requiring careful handling. They can be toxic if inhaled, ingested, or absorbed through the skin.[4][5] Chronic exposure can lead to serious health effects, and they are often suspected carcinogens and mutagens.[4] This systemic toxicity risk is why preventing skin contact is paramount.

  • Fluorine Substituent: The presence of a fluorine atom designates this compound as a halogenated organic.[6] This is less of a direct handling hazard and more of a critical logistical consideration for waste management. Halogenated waste streams must be segregated from non-halogenated ones to ensure proper disposal, typically via high-temperature incineration.[7][8]

  • Tetrazole Ring: This five-membered ring contains four nitrogen atoms, making it a high-nitrogen, energetic compound.[9][10] Tetrazoles are often endothermic, meaning they absorb heat during their formation and can release it suddenly and explosively upon initiation by heat, friction, or shock.[11][12] While the stability of substituted tetrazoles varies, the inherent risk of rapid, exothermic decomposition necessitates careful handling, particularly avoiding high temperatures and physical impact.

Hazard Summary Table
FeatureAssociated HazardPrimary Mitigation Route
Aromatic Amine Systemic Toxicity (Inhalation, Skin Absorption, Ingestion), Skin/Eye Irritation, Potential Carcinogenicity/Mutagenicity[4][5]Engineering Controls (Fume Hood), Full PPE (Gloves, Lab Coat, Eye Protection)
Fluoro-Substituent Environmental Hazard if Improperly DisposedStrict Segregation as Halogenated Waste[6][7]
Tetrazole Ring Potential for Explosive Decomposition with Heat, Shock, or Friction[10][11][12]Temperature Control, Avoid Grinding/Impact, Use Spark-Proof Tools

The Core Directive: A Risk-Based PPE Protocol

A one-size-fits-all approach to PPE is insufficient. The required level of protection must correspond to the specific procedure and the potential for exposure. The following protocol is designed as a tiered system.

Risk Assessment & PPE Selection Workflow

The following diagram illustrates the logical flow from identifying procedural risks to selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection A Identify Task (e.g., Weighing, Synthesis) B Assess Exposure Potential (Dust, Splash, Aerosol) A->B C Evaluate Hazard Severity (Toxic, Energetic) B->C F Respiratory Protection (Respirator) B->F If Aerosol/Dust Risk D Engineering Controls (Fume Hood, Glovebox) C->D Always Required E Primary Barriers (Gloves, Eye Protection, Lab Coat) C->E Always Required G Special Handling (Face Shield, Blast Shield) C->G If Reaction is Energetic or Splash Risk is High

Caption: Risk assessment flow for selecting appropriate PPE.

PPE Recommendations by Task
TaskMinimum Required PPERationale & Causality
Storage & Transport • Safety Glasses• Nitrile Gloves• Lab CoatPrevents exposure from minor leaks or surface contamination. The primary container provides the main barrier.
Weighing Solid • Chemical Splash Goggles• Double-Gloved Nitrile or Neoprene Gloves• Lab Coat• N95 Respirator (or higher)Weighing dry powders poses a significant inhalation risk. Double-gloving protects against contamination during glove removal. Goggles provide a better seal than safety glasses against airborne particulates.
Solution Preparation & Transfers • Chemical Splash Goggles• Nitrile or Neoprene Gloves• Chemical-Resistant Lab CoatPrimary risk is from splashes. Aromatic amines can permeate some glove materials over time; check manufacturer data for breakthrough times if prolonged contact is expected.[13][14]
Chemical Reactions (Heating/Pressure) • Face Shield over Chemical Splash Goggles• Neoprene or Butyl Rubber Gloves• Chemical-Resistant Lab Coat• Work behind a Blast ShieldThe tetrazole moiety presents an explosion risk when heated. A face shield and blast shield are critical to protect against unexpected rapid decomposition or pressure buildup.
Work-up & Purification • Chemical Splash Goggles• Nitrile or Neoprene Gloves• Chemical-Resistant Lab CoatSimilar risk profile to solution preparation, with potential for exposure during extractions, transfers, and chromatography.

Operational Plan: Spill Control and Emergency Response

Preparedness is the cornerstone of safety. All personnel must be familiar with these procedures before beginning work.

Emergency Protocol: Step-by-Step
  • ALERT: Immediately notify colleagues and the lab supervisor.

  • EVACUATE: If the spill is large, volatile, or involves a fire, evacuate the immediate area.

  • ASSESS: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).

  • CONTAIN: For small, manageable spills:

    • Ensure you are wearing the appropriate PPE (respirator, goggles, double gloves, lab coat).

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do NOT use combustible materials like paper towels as the primary absorbent.

    • Gently sweep the absorbed material into a designated halogenated waste container using spark-proof tools.

  • DECONTAMINATE: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • REPORT: Document the incident according to your institution's environmental health and safety (EHS) guidelines.

Logistical Plan: Waste Disposal

Proper disposal is a legal and ethical requirement to protect our environment and waste handlers. The fluorinated nature of this compound is the deciding factor in its disposal pathway.

Waste Disposal Workflow

This diagram outlines the mandatory segregation and disposal process for all waste contaminated with this compound.

Waste_Disposal_Workflow A Waste Generation (Contaminated Gloves, Glassware, Solutions) B Is the waste contaminated with This compound? A->B C Segregate into HALOGENATED Organic Waste Container B->C Yes D Segregate into NON-HALOGENATED Organic Waste Container B->D No E Label Container Clearly (List all constituents) C->E D->E F Arrange for Pickup by Certified EHS Personnel E->F

Caption: Decision workflow for proper chemical waste segregation.

Disposal Protocol: Step-by-Step
  • IDENTIFY: All materials (solid waste, solutions, contaminated PPE, cleaning materials) that have come into contact with this compound are considered hazardous waste.

  • SEGREGATE: This compound is a halogenated organic .[6]

    • Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.

    • CRITICAL: Do NOT mix this waste with non-halogenated solvents (e.g., acetone, hexanes, methanol).[8] Mixing waste streams needlessly increases disposal costs and complexity.

  • CONTAIN: Use robust, sealed containers provided by your EHS department. Ensure containers are kept closed when not in use.

  • LABEL: Label the waste container with a complete list of its contents, including the full chemical name of this compound.

  • DISPOSE: Follow your institution's procedures for hazardous waste pickup. Do not pour any amount of this chemical down the drain.

By adhering to this comprehensive guide, you build a foundation of safety and operational excellence, ensuring that your valuable research is conducted with the utmost integrity and care.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • ECHEMI. (n.d.). 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets.
  • National Institutes of Health (NIH). (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • Bio-Fine. (n.d.). 1-H-TETRAZOLE Safety Data Sheet.
  • Haz-Map. (n.d.). Tetrazole - Hazardous Agents.
  • Benchchem. (2025). Avoiding explosive hazards with azides in tetrazole synthesis.
  • CDC Stacks. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Safety Data Sheet. (2015). PHENYLAMINE.
  • Unknown Source. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Unknown Source. (n.d.).
  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Unknown Source. (n.d.).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Unknown Source. (n.d.).
  • Unknown Source. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Smolecule. (2023). Buy this compound | 1171930-26-9.
  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Fluoroaniline.
  • TCI Chemicals. (2019). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 3-Fluoro-4-(4-propylpiperazin-1-yl)aniline.
  • ChemicalBook. (n.d.). This compound.
  • Ossila. (n.d.). 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8.
  • National Institutes of Health (NIH). (n.d.). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis.
  • IndiaMART. (n.d.). Linezolid 3-Fluoro-4-Morpholino Aniline.
  • PubChem. (n.d.). 4-Fluoroaniline | C6H6FN | CID 9731.
  • ChemicalBook. (2025). This compound | 1171930-26-9.
  • BOC Sciences. (n.d.). CAS 1171930-26-9 this compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine
Reactant of Route 2
3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.